molecular formula C25H30N2O8 B15577700 Catharanthine Tartrate

Catharanthine Tartrate

Cat. No.: B15577700
M. Wt: 486.5 g/mol
InChI Key: JYBKPXVXYJDIFX-SADKPMMYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Catharanthine Tartrate is a useful research compound. Its molecular formula is C25H30N2O8 and its molecular weight is 486.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H30N2O8

Molecular Weight

486.5 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;methyl (1R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate

InChI

InChI=1S/C21H24N2O2.C4H6O6/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;5-1(3(7)8)2(6)4(9)10/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t13?,19-,21+;/m1./s1

InChI Key

JYBKPXVXYJDIFX-SADKPMMYSA-N

Origin of Product

United States

Foundational & Exploratory

The Multifaceted Mechanism of Action of Catharanthine Tartrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a crucial precursor in the synthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine. While its role as a biosynthetic intermediate is well-established, catharanthine itself exhibits a spectrum of biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms of action of Catharanthine Tartrate, focusing on its interactions with key cellular targets and its impact on critical signaling pathways. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Visual representations of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of its complex biological effects.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-pronged approach, primarily targeting microtubule dynamics and ion channels, which in turn triggers downstream signaling cascades culminating in cellular responses such as apoptosis and autophagy.

Interaction with Tubulin and Disruption of Microtubule Dynamics

A primary mechanism of action for catharanthine, albeit weaker than its dimeric derivatives like vinblastine, is its interaction with tubulin, the fundamental protein subunit of microtubules.[1][2] Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.

Catharanthine binds to the αβ-tubulin dimer, interfering with the process of microtubule polymerization.[2] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inhibiting cell proliferation.[3] While catharanthine itself has a modest binding affinity for tubulin, its interaction is significant as the catharanthine moiety in vinblastine is crucial for the potent anti-mitotic activity of the dimeric alkaloid.[2]

Experimental Workflow: In Vitro Tubulin Polymerization Assay

cluster_prep Reagent Preparation cluster_reaction Reaction Setup (on ice) cluster_measurement Measurement cluster_analysis Data Analysis Tubulin Purified Tubulin (>99% pure) Mix Prepare reaction mix: Tubulin in Buffer + GTP Tubulin->Mix GTP GTP Solution (100 mM) GTP->Mix Buffer General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) Buffer->Mix Catharanthine This compound Stock (in DMSO) Add_Compound Add this compound (or vehicle control) Catharanthine->Add_Compound Mix->Add_Compound Incubate Incubate at 37°C in a microplate reader Add_Compound->Incubate Measure_Abs Measure absorbance at 340 nm every minute for 60 minutes Incubate->Measure_Abs Plot Plot Absorbance vs. Time Measure_Abs->Plot Determine_IC50 Determine IC50 for tubulin polymerization inhibition Plot->Determine_IC50

Figure 1. Workflow for an in vitro tubulin polymerization assay.
Inhibition of Voltage-Gated L-type Calcium Channels

This compound is a potent inhibitor of voltage-gated L-type calcium channels (VOCCs).[4][5] These channels are critical for regulating intracellular calcium concentration, which in turn governs a wide array of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.

Catharanthine's inhibition of L-type calcium channels is particularly pronounced in vascular smooth muscle cells, leading to vasodilation and a subsequent decrease in blood pressure.[6] This effect contributes to its observed hypotensive activity.[4][5]

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a crucial mechanism for its anticancer activity. The apoptotic cascade is initiated by the cellular stresses caused by microtubule disruption and potentially other off-target effects.

The intrinsic apoptotic pathway appears to be a key player in catharanthine-induced cell death. This pathway is characterized by changes in the mitochondrial membrane potential and the regulation of Bcl-2 family proteins. Catharanthine treatment has been associated with the dysregulation of the Bcl-2/Bax ratio, leading to the release of cytochrome c from the mitochondria.[6] This, in turn, activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[6][7][8]

Signaling Pathway: Intrinsic Apoptosis

Catharanthine Catharanthine Microtubule_Disruption Microtubule Disruption Catharanthine->Microtubule_Disruption Bcl2 Bcl-2 (anti-apoptotic) Catharanthine->Bcl2 inhibits Bax Bax (pro-apoptotic) Microtubule_Disruption->Bax activates Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. Intrinsic apoptosis pathway induced by this compound.

Modulation of Autophagy

Recent evidence suggests that this compound can also induce autophagy, a cellular self-degradation process that can have both pro-survival and pro-death roles depending on the cellular context. In the context of cancer, sustained autophagy can lead to a form of programmed cell death known as autophagic cell death.

Catharanthine has been reported to activate autophagy signaling pathways by inhibiting the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and metabolism.[9] The inhibition of the Akt/mTOR pathway is a central event.[10] This leads to the activation of the ULK1 complex, which is crucial for the initiation of autophagy.[11] Furthermore, catharanthine has been shown to upregulate the expression of key autophagy-related genes such as Beclin1 and LC3.[9] There is also evidence suggesting that catharanthine may increase the levels of Sirtuin-1, a known inducer of autophagy.[9][12]

Signaling Pathway: Autophagy Regulation

Catharanthine Catharanthine Akt Akt Catharanthine->Akt inhibits Sirtuin1 Sirtuin-1 Catharanthine->Sirtuin1 activates mTOR mTOR Akt->mTOR inhibits ULK1_complex ULK1 Complex mTOR->ULK1_complex inhibits Sirtuin1->ULK1_complex activates Beclin1_LC3 Beclin-1, LC3 ULK1_complex->Beclin1_LC3 activates Autophagosome Autophagosome Formation Beclin1_LC3->Autophagosome Autophagic_Death Autophagic Cell Death Autophagosome->Autophagic_Death

Figure 3. Autophagy signaling pathway modulated by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound.

Table 1: Binding Constants and IC50 Values for Molecular Targets

TargetParameterValueSpecies/SystemReference
αβ-TubulinBinding Constant (K)(2.8 ± 0.4) x 10³ M⁻¹Bovine Brain[2]
L-type Ca²⁺ ChannelsIC₅₀8 µMVascular Smooth Muscle Cells (Rat)[6]
L-type Ca²⁺ ChannelsIC₅₀220 µMCardiomyocytes (Rat)[6]

Table 2: Cytotoxicity (IC50) of Catharanthine in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colon Carcinoma~590 (equivalent to 200 µg/mL)
JURKAT E.6T-cell Leukemia~0.63 (equivalent to 211 ng/mL)
THP-1Acute Monocytic Leukemia~0.62 (equivalent to 210 ng/mL)

Note: IC50 values can vary significantly depending on the assay conditions and cell line used.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric)

Objective: To measure the effect of this compound on the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • This compound

  • DMSO (vehicle control)

  • Pre-warmed 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

    • Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.

  • Reaction Setup (on ice):

    • In a pre-chilled 96-well plate, add the desired concentrations of this compound or DMSO (for vehicle control).

    • Add the tubulin solution to each well.

    • To initiate polymerization, add the GTP working solution to each well for a final concentration of 1 mM.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot absorbance (OD 340 nm) versus time for each concentration of this compound.

    • Determine the rate of polymerization and the extent of polymerization at steady state.

    • Calculate the IC50 value for the inhibition of tubulin polymerization.[2][9]

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired time (e.g., 24, 48 hours). Include a vehicle-treated control.

  • Cell Harvesting:

    • Harvest the cells by trypsinization. Collect both adherent and floating cells to include the apoptotic population.

    • Wash the cells twice with cold PBS by centrifugation.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use appropriate compensation settings for FITC and PI channels.

    • Gate the cell populations to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Quantitative Real-Time PCR (qPCR) for Autophagy-Related Genes

Objective: To measure the relative expression levels of autophagy-related genes (Beclin1, LC3, ULK1) in response to this compound treatment.

Materials:

  • Cancer cell line of interest

  • This compound

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit (Reverse Transcriptase, dNTPs, random primers or oligo(dT))

  • SYBR Green qPCR Master Mix

  • Gene-specific primers for Beclin1, LC3, ULK1, and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment and RNA Extraction:

    • Treat cells with this compound as described for the apoptosis assay.

    • Extract total RNA from the cells using a chosen RNA extraction method, following the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a cDNA synthesis kit.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the target gene or housekeeping gene, and diluted cDNA.

    • Run the reactions in triplicate on a qPCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the relative fold change in gene expression using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control; Fold change = 2^(-ΔΔCt)).[4]

Conclusion

This compound exhibits a complex mechanism of action involving multiple cellular targets and signaling pathways. Its ability to disrupt microtubule dynamics, inhibit L-type calcium channels, and induce both apoptosis and autophagy underscores its potential as a bioactive molecule. While its potency as a single agent may be less than its dimeric derivatives, the study of its mechanisms provides valuable insights into the structure-activity relationships of Vinca alkaloids and offers a foundation for the development of novel therapeutic strategies. The experimental protocols and data presented in this guide are intended to serve as a resource for researchers in the fields of oncology, pharmacology, and drug discovery to further elucidate the therapeutic potential of catharanthine and its analogs.

References

A Technical Guide to Catharanthine Tartrate's Role in Vinca Alkaloid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinca (B1221190) alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), are a critical class of anti-mitotic agents used in cancer chemotherapy.[1] The production of the most valuable dimeric alkaloids, vinblastine (B1199706) and vincristine, is exceptionally low in the plant, driving significant research into their complex biosynthetic pathways.[2][3] This technical guide provides an in-depth examination of the pivotal role of Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid (MIA), as an indispensable precursor in the biosynthesis of these potent anticancer drugs. We will explore the enzymatic steps leading to Catharanthine, its crucial coupling with Vindoline (B23647), and the regulatory factors governing these processes. This document synthesizes quantitative data, details key experimental protocols, and provides visual diagrams of the core pathways to serve as a comprehensive resource for professionals in the field.

Introduction to Vinca Alkaloids

The discovery of Vinca alkaloids, such as vinblastine and vincristine, marked a significant advancement in cancer treatment.[4] These compounds exert their cytotoxic effects by interfering with microtubule dynamics, which are essential for mitotic spindle formation during cell division.[1][5] This disruption leads to metaphase arrest and ultimately apoptosis in rapidly dividing cancer cells.[5] Catharanthine itself is a monoterpenoid indole alkaloid that serves as a key chemical precursor in the synthesis of these dimeric Vinca alkaloids.[6][7] While Catharanthine displays some biological activities, its primary significance lies in its role as one of the two essential building blocks for vinblastine and vincristine.[6][8] The intricate and highly regulated biosynthetic pathway, which culminates in the formation of these dimeric alkaloids, begins with the common precursor strictosidine (B192452).[9][10]

Biosynthesis of Monomeric Precursors: Catharanthine and Vindoline

The journey to the complex dimeric Vinca alkaloids begins with the synthesis of their monomeric precursors, Catharanthine and Vindoline. Both originate from the central intermediate strictosidine, which is formed by the condensation of tryptamine (B22526) and secologanin.[9][10] From strictosidine, the pathway bifurcates into several branches, two of which lead to Catharanthine and Vindoline.[9][11]

The Catharanthine Biosynthetic Branch

The conversion of strictosidine to Catharanthine involves a series of complex enzymatic reactions. After strictosidine is deglucosylated by strictosidine β-D-glucosidase (SGD), it enters a cascade of reactions.[12][13] Recently, key enzymes in this branch have been identified, including Catharanthine Synthase (CS), which catalyzes a late step in the formation of Catharanthine.[2][11] The pathway involves several unstable intermediates and requires precise enzymatic control to channel precursors toward Catharanthine synthesis.[11]

The Vindoline Biosynthetic Branch

Parallel to Catharanthine synthesis, a separate branch converts the intermediate tabersonine (B1681870) into Vindoline through a well-characterized seven-step process.[14][15] Key enzymes in this pathway include Tabersonine 16-hydroxylase (T16H), 16-O-methyltransferase (16OMT), desacetoxyvindoline 4-hydroxylase (D4H), and deacetylvindoline (B137571) 4-O-acetyltransferase (DAT).[5][13][16] The synthesis of Vindoline is as critical as that of Catharanthine, as both monomers are required in stoichiometric amounts for the final dimerization step.

TIA_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_downstream Monomer Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine STR Intermediates Multiple Enzymatic Steps Strictosidine->Intermediates SGD, etc. Catharanthine Catharanthine Intermediates->Catharanthine ...CS Tabersonine Tabersonine Intermediates->Tabersonine Vindoline Vindoline Tabersonine->Vindoline T16H, 16OMT, D4H, DAT, etc.

Caption: Simplified TIA biosynthetic pathway to Catharanthine and Vindoline.

The Dimerization Reaction: A Pivotal Role for Catharanthine

The formation of the pharmacologically active bisindole alkaloids is a direct result of the coupling of Catharanthine and Vindoline. This dimerization is a rate-limiting step in the overall biosynthesis of vinblastine and vincristine, evidenced by the much higher natural accumulation of the monomeric precursors compared to the final dimeric products.[17]

Enzymatic Coupling of Catharanthine and Vindoline

The key enzymatic reaction involves the coupling of Catharanthine and Vindoline to form α-3',4'-anhydrovinblastine (AVBL).[5][7] This reaction is catalyzed by a class III plant peroxidase, with C. roseus peroxidase 1 (CrPrx1) being a well-characterized example.[13][16][17] The reaction is dependent on the presence of hydrogen peroxide.[17] Other enzymes, such as horseradish peroxidase and laccases, have also been shown to catalyze this coupling in vitro.[18][19]

The reaction begins with the peroxidase-mediated activation of Catharanthine, which then reacts with the nucleophilic Vindoline.[17] This forms an unstable iminium intermediate, which is subsequently reduced to yield the stable α-3',4'-anhydrovinblastine.[17] This product is the direct precursor to vinblastine and, subsequently, vincristine.[5]

Coupling_Reaction Catharanthine Catharanthine Iminium Iminium Intermediate Catharanthine->Iminium Vindoline Vindoline Vindoline->Iminium Peroxidase Peroxidase (CrPrx1) + H₂O₂ Peroxidase->Iminium catalyzes AVBL α-3',4'-Anhydrovinblastine Iminium->AVBL Reductase Reductase Reductase->AVBL catalyzes Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Harvest Harvest & Dry C. roseus Leaves Grind Grind to Powder Harvest->Grind Extract Solvent Extraction (e.g., Methanol) Grind->Extract Concentrate Concentrate & Reconstitute Extract->Concentrate HPLC HPLC Injection Concentrate->HPLC Detect UV Detection (254 nm) HPLC->Detect Quantify Quantification vs. Standards Detect->Quantify

References

Beyond Oncology: A Technical Guide to the Diverse Biological Activities of Catharanthine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine (B190766), a prominent monoterpenoid indole (B1671886) alkaloid extracted from the Madagascar periwinkle (Catharanthus roseus), is widely recognized as a crucial precursor in the synthesis of the potent anti-cancer agents vinblastine (B1199706) and vincristine. However, a growing body of scientific evidence reveals that the biological activities of catharanthine tartrate extend far beyond its role in oncology. This technical guide provides an in-depth exploration of these non-cancer-related activities, presenting key quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in unlocking the full therapeutic potential of this versatile alkaloid.

Cardiovascular Effects: Vasodilation and Antihypertension

This compound exhibits significant cardiovascular activity, primarily as a vasodilator and antihypertensive agent.[1] These effects are mainly attributed to its ability to block L-type voltage-gated calcium channels (VOCCs) in vascular smooth muscle cells, leading to muscle relaxation and a subsequent reduction in blood pressure.[2][3]

Quantitative Data: Vasodilatory and Antihypertensive Effects
ParameterExperimental ModelKey FindingsReference
Vasorelaxation (IC50) Phenylephrine-precontracted rat aortic rings28 µM[3]
KCl-precontracted rat aortic rings34 µM[3]
Phenylephrine-precontracted small mesenteric arteries3 µM[3]
KCl-precontracted small mesenteric arteries6 µM[3]
L-type Ca2+ Channel Inhibition (IC50) Vascular smooth muscle cells8 µM[3]
Cardiomyocytes220 µM[3]
In Vivo Antihypertensive Effect Anesthetized rats (intravenous administration)Dose-dependent reduction in blood pressure and heart rate[2]
Experimental Protocols
  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adherent connective and adipose tissues, and 2-3 mm wide rings are cut.

  • Mounting: Aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.

  • Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, the rings are contracted with a submaximal concentration of a vasoconstrictor agent, such as phenylephrine (B352888) (1 µM) or KCl (60 mM).

  • This compound Application: Once a stable contraction plateau is reached, this compound is cumulatively added to the organ bath in increasing concentrations.

  • Data Acquisition and Analysis: The isometric tension of the aortic rings is continuously recorded using a force-displacement transducer connected to a data acquisition system. The relaxation induced by this compound is expressed as a percentage of the initial contraction.

  • Animal Preparation: Male spontaneously hypertensive rats (SHR) or normotensive Wistar rats are anesthetized (e.g., with an intraperitoneal injection of urethane (B1682113) and α-chloralose).

  • Catheterization: The trachea is cannulated to ensure a clear airway. The right carotid artery is cannulated for direct measurement of arterial blood pressure, and the right jugular vein is cannulated for intravenous drug administration.

  • Hemodynamic Monitoring: The arterial catheter is connected to a pressure transducer, and blood pressure and heart rate are continuously monitored and recorded using a polygraph or a digital data acquisition system.

  • Drug Administration: After a stabilization period, a single bolus of this compound is administered intravenously at various doses.

  • Data Analysis: The changes in mean arterial pressure (MAP) and heart rate (HR) from the baseline are measured and analyzed to determine the dose-dependent hypotensive effect.

Signaling Pathway: Vasodilation

Vasodilation_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space Catharanthine Catharanthine L_type_Ca_Channel L-type Ca2+ Channel Catharanthine->L_type_Ca_Channel Inhibits Ca2_influx Ca2+ Influx L_type_Ca_Channel->Ca2_influx Reduces Calmodulin Calmodulin Ca2_influx->Calmodulin Decreased activation of MLCK_active Active Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK_active Decreased activation of Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Decreased phosphorylation of Contraction Muscle Contraction Myosin_LC_P->Contraction Leads to less Relaxation Muscle Relaxation Myosin_LC_P->Relaxation Promotes Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Activates IRS Insulin Receptor Substrate (IRS) Insulin_Receptor->IRS Phosphorylates PTP1B PTP-1B PTP1B->Insulin_Receptor Dephosphorylates (Inhibits signaling) Catharanthine Catharanthine Catharanthine->PTP1B Inhibits PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4_translocation GLUT4 Translocation to Membrane AKT->GLUT4_translocation Promotes Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake Facilitates

References

The Serendipitous Journey of Catharanthine Tartrate: From Ethnobotany to a Cornerstone of Cancer Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of a Pivotal Vinca Alkaloid

Abstract

Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid isolated from Catharanthus roseus (L.) G. Don, holds a significant place in the annals of medicinal chemistry. Initially overlooked during the investigation of the plant's traditional use in treating diabetes, its discovery and subsequent utilization as a key precursor in the semi-synthesis of the life-saving anticancer drugs, vinblastine (B1199706) and vincristine (B1662923), underscore a remarkable story of scientific serendipity. This technical guide provides a comprehensive overview of the discovery and history of catharanthine, with a particular focus on its tartrate salt, from its ethnobotanical roots to its crucial role in modern drug development. We delve into the detailed experimental protocols for its isolation and characterization, present key quantitative data in a structured format, and provide visualizations of the critical pathways and workflows that defined its journey from a folk remedy to a pharmaceutical cornerstone.

Ethnobotanical Origins and the Shift in Scientific Focus

The story of catharanthine is intrinsically linked to the rich ethnobotanical history of Catharanthus roseus, commonly known as the Madagascar periwinkle. For centuries, various cultures have utilized this plant for a wide array of medicinal purposes.

Traditional Uses of Catharanthus roseus

Region/SystemTraditional UseReference
MadagascarTo soothe hunger and overcome fatigue (leaves chewed by fishermen)[1]
Ayurveda (India)Treatment of cancer, diabetes, stomach disorders, kidney, and liver diseases[2][3]
JamaicaTreatment for diabetes (leaf decoction)[4]
PhilippinesTreatment for diabetes[5]
South AfricaTreatment for diabetes[5]

The plant's widespread use as a treatment for diabetes mellitus particularly caught the attention of researchers in the mid-20th century.[5][6] Two independent research teams, one at the University of Western Ontario led by Dr. Robert Noble and another at the pharmaceutical company Eli Lilly and Company, initiated investigations into the plant's potential hypoglycemic properties in the 1950s.[1][5]

However, these investigations took an unexpected turn. While the plant extracts showed little to no effect on blood sugar levels in animal models, a significant and surprising side effect was observed: a dramatic decrease in the number of white blood cells.[5] This observation of leukopenia was a pivotal moment, shifting the research focus from diabetes to the plant's potential cytotoxic and anticancer activities.[7] This serendipitous discovery paved the way for the isolation of the potent dimeric indole alkaloids, vinblastine and vincristine, which would revolutionize cancer chemotherapy.[4][5]

The Discovery and Isolation of Catharanthine

The quest to identify the active compounds responsible for the anticancer effects of C. roseus led to the isolation of a plethora of alkaloids. Among these was catharanthine, a monomeric indole alkaloid. While not possessing the potent anticancer activity of the dimeric alkaloids, its crucial role as a biosynthetic precursor to vinblastine and vincristine was soon recognized.[8][9]

The pioneering work in the isolation and characterization of the Vinca alkaloids was conducted by researchers at Eli Lilly and Company, notably Gordon H. Svoboda, and by the team at the University of Western Ontario, including Robert Noble and Charles Beer.[1][10]

Experimental Protocol for the Isolation of Catharanthine

The isolation of catharanthine from C. roseus leaves involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on methods described in the scientific literature and patents from that era.

Materials and Reagents:

  • Dried and powdered leaves of Catharanthus roseus

  • Methanol (B129727) or acidified water (e.g., with tartaric acid or hydrochloric acid) for extraction

  • Benzene (B151609) or other non-polar organic solvents

  • Silica (B1680970) gel and alumina (B75360) for column chromatography

  • Various buffer solutions for pH adjustment

  • Solvents for elution (e.g., mixtures of benzene, chloroform, methanol)

Procedure:

  • Extraction: The dried and powdered plant material is subjected to extraction with a suitable solvent. An acidic aqueous solution (e.g., 2% tartaric acid) or an organic solvent like methanol is typically used to extract the alkaloids, which are often present as salts in the plant.[8]

  • Acid-Base Partitioning: The crude extract is then subjected to acid-base partitioning to separate the alkaloids from non-alkaloidal components. The extract is acidified to bring the alkaloids into the aqueous phase, which is then washed with a non-polar solvent like benzene to remove pigments and other impurities. The aqueous phase is then made alkaline to liberate the free alkaloid bases, which are subsequently extracted into an immiscible organic solvent.

  • Chromatographic Separation: The resulting crude alkaloid mixture is then separated by column chromatography. A combination of adsorbents like silica gel and alumina is often used. Elution is performed with a gradient of solvents of increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as thin-layer chromatography (TLC) to identify those containing catharanthine.

  • Purification and Crystallization: The catharanthine-rich fractions are combined, and the solvent is evaporated. The residue is then purified further, often by recrystallization from a suitable solvent, to yield pure catharanthine.

Catharanthine Tartrate: A Pharmaceutical Salt

While catharanthine can be isolated as a free base, it is often converted into a salt form, such as this compound, for pharmaceutical applications.[11] The exact historical moment of the first synthesis of this compound is not well-documented in readily available literature. However, the use of tartaric acid in the extraction process and the formation of tartrate salts of other alkaloids are mentioned in early patents.[8]

The rationale for preparing the tartrate salt of catharanthine is rooted in the principles of pharmaceutical chemistry. Alkaloids in their free base form are often poorly soluble in water and can be less stable. Converting them into a salt with a pharmaceutically acceptable acid, like tartaric acid, can significantly improve their physicochemical properties.

Advantages of Tartrate Salt Formation:

  • Increased Water Solubility: Tartrate salts are generally more water-soluble than the corresponding free bases, which is advantageous for formulation and administration.

  • Improved Stability: The salt form can enhance the chemical stability of the alkaloid, prolonging its shelf life.

  • Enhanced Crystallinity: Tartrate salts often form well-defined crystals, which facilitates purification, handling, and formulation into solid dosage forms.

  • Consistent Bioavailability: A stable, soluble salt form can lead to more predictable and reproducible absorption and bioavailability.

Experimental Protocol for the Preparation of this compound

The preparation of this compound typically involves the reaction of the isolated catharanthine free base with tartaric acid.

Materials and Reagents:

  • Purified catharanthine (free base)

  • L-(+)-Tartaric acid

  • A suitable solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolution: The purified catharanthine free base is dissolved in a minimal amount of a suitable organic solvent, such as ethanol.

  • Addition of Tartaric Acid: A solution of L-(+)-tartaric acid in the same solvent is added to the catharanthine solution, typically in a 2:1 molar ratio of catharanthine to tartaric acid.

  • Crystallization: The mixture is stirred, and the this compound salt is allowed to crystallize, often with cooling to enhance precipitation.

  • Isolation and Drying: The crystalline this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to remove any residual solvent.

Quantitative Data

The discovery and development of catharanthine and other Vinca alkaloids have been accompanied by extensive quantitative analysis to optimize their production and use.

Table 1: Yield of Major Alkaloids from Catharanthus roseus

AlkaloidPlant PartYield (% of dry weight)Reference
CatharanthineLeaves0.05 - 0.1[10]
VindolineLeaves0.2 - 0.5[10]
VinblastineLeaves0.0002 - 0.0005[12]
VincristineLeaves0.0001 - 0.0003[12]

Table 2: Physicochemical Properties of Catharanthine and this compound

PropertyCatharanthine (Free Base)This compoundReference
Molecular FormulaC₂₁H₂₄N₂O₂C₂₁H₂₄N₂O₂ · ½(C₄H₆O₆)[13]
Molecular Weight336.43 g/mol 411.47 g/mol [13]
Melting Point~126-128 °CNot consistently reported[11]
SolubilityPoorly soluble in water, soluble in organic solventsMore soluble in water and polar solventsGeneral alkaloid salt properties

Visualizing the Discovery and Workflow

The journey of catharanthine from a component of a traditional remedy to a vital pharmaceutical precursor can be visualized through a series of interconnected events and processes.

Ethnobotany_to_Discovery cluster_ethnobotany Ethnobotanical Use cluster_research Scientific Investigation cluster_discovery Serendipitous Discovery cluster_isolation Alkaloid Isolation Ethnobotany Traditional use of C. roseus for diabetes Investigation Scientific investigation for hypoglycemic properties (Noble, Eli Lilly) Ethnobotany->Investigation Spurs Discovery Observation of Leukopenia (Anticancer Potential) Investigation->Discovery Leads to Isolation Isolation of Vinblastine, Vincristine, and Catharanthine Discovery->Isolation Drives Isolation_Workflow Start Dried C. roseus Leaves Extraction Extraction (Acidified Water/Methanol) Start->Extraction Partitioning Acid-Base Partitioning (Separation of Alkaloids) Extraction->Partitioning Chromatography Column Chromatography (Silica Gel/Alumina) Partitioning->Chromatography Fractions Fraction Collection & TLC Analysis Chromatography->Fractions Purification Purification & Crystallization Fractions->Purification Catharanthine Pure Catharanthine Purification->Catharanthine Tartrate_Formation Reaction with Tartaric Acid Catharanthine->Tartrate_Formation Catharanthine_Tartrate This compound Tartrate_Formation->Catharanthine_Tartrate Signaling_Pathway Catharanthine Catharanthine Coupling Chemical Coupling (e.g., Polonovski reaction) Catharanthine->Coupling Vindoline Vindoline Vindoline->Coupling Anhydrovinblastine Anhydrovinblastine Coupling->Anhydrovinblastine Reduction Reduction Anhydrovinblastine->Reduction Vinblastine Vinblastine Reduction->Vinblastine Oxidation Oxidation Vinblastine->Oxidation Vincristine Vincristine Oxidation->Vincristine

References

Solubility Profile of Catharanthine Tartrate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of catharanthine (B190766) tartrate in various organic solvents. Understanding the solubility of this critical indole (B1671886) alkaloid, a precursor to the anticancer agents vinblastine (B1199706) and vincristine, is fundamental for its extraction, purification, formulation, and analytical characterization. This document compiles available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and presents visual workflows and logical relationships to aid in research and development.

Quantitative and Qualitative Solubility Data

The solubility of catharanthine tartrate, a salt of a moderately polar alkaloid, is significantly influenced by the polarity of the solvent. The presence of the tartrate counterion generally increases its solubility in polar solvents compared to its free base form. The available data indicates high solubility in polar aprotic solvents and limited solubility in aqueous and nonpolar organic solvents.

Quantitative Solubility Data

The following table summarizes the reported quantitative solubility data for this compound in various solvents and solvent systems. These values are essential for preparing stock solutions and developing formulations.

Solvent/Solvent SystemTemperature (°C)Solubility (mg/mL)Citation(s)
Dimethyl Sulfoxide (DMSO)Not Specified~30[1][2][3]
Dimethyl Sulfoxide (DMSO)Not Specified50[4]
Dimethylformamide (DMF)Not Specified~30[1][2]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineNot Specified2[4]
1:1 DMSO:PBS (pH 7.2)Not Specified~0.5[1][2][3]

Note: Variations in reported solubility values for the same solvent (e.g., DMSO) may arise from differences in experimental conditions, such as temperature and the specific form of this compound used (e.g., hydration state).

Qualitative Solubility Data

Qualitative data provides general guidance on solvent selection for various applications, from extraction to chromatography.

SolventSolubility DescriptionCitation(s)
EthanolSoluble[5]
MethanolMore soluble (than in water)[]
ChloroformMore soluble (than in water)[]
Aqueous BuffersSparingly Soluble[1][3]

Experimental Protocol: Determination of Thermodynamic Solubility

A precise and reproducible method for determining the thermodynamic (equilibrium) solubility of this compound is crucial for accurate characterization. The saturation shake-flask method is a widely accepted standard for this purpose.

Principle

An excess amount of the solid compound is agitated in the solvent of choice at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker. Agitate the mixture at a constant speed and temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the excess solid, centrifuge the vial at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the aliquot through a syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between solvent polarity and the solubility of this compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess Catharanthine Tartrate to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Centrifuge suspension equil->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 analysis1 Dilute filtered saturated solution sep2->analysis1 analysis2 Quantify concentration (e.g., HPLC) analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for the saturation shake-flask solubility determination method.

G Solvent Polarity vs. This compound Solubility cluster_solvents cluster_solubility Nonpolar Nonpolar (e.g., Hexane) PolarAprotic Polar Aprotic (e.g., DMSO, DMF) Low Low / Insoluble Nonpolar->Low Insoluble PolarProtic Polar Protic (e.g., Ethanol, Methanol, Water) High High PolarAprotic->High ~30-50 mg/mL Moderate Moderate to Sparingly PolarProtic->Moderate Soluble to Sparingly Soluble

Caption: Relationship between solvent polarity and this compound solubility.

References

An In-Depth Technical Guide on the Chemical Structure and Stereochemistry of Catharanthine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemical nature of Catharanthine (B190766) Tartrate, a pivotal indole (B1671886) alkaloid in pharmaceutical research and development.

Chemical Structure and Identification

Catharanthine is a monoterpenoid indole alkaloid derived from the plant Catharanthus roseus. Its tartrate salt is a common form used in research and as a precursor in the synthesis of vital anticancer drugs like vinblastine (B1199706) and vincristine.

Table 1: Chemical Identifiers for Catharanthine Tartrate

IdentifierValueSource
IUPAC Name 2,3-dihydroxybutanedioic acid;methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate[1]
Molecular Formula C₂₁H₂₄N₂O₂ • C₄H₆O₆[1]
Molecular Weight 486.52 g/mol [1]
CAS Number 4168-17-6[1]
SMILES CCC1=C[C@H]2C--INVALID-LINK--CC3">C@(C(OC)=O)C4=C3C5=C(N4)C=CC=C5.OC(--INVALID-LINK--C(O)=O">C@@HO)=O
InChI InChI=1S/C21H24N2O2.C4H6O6/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;5-1(3(7)8)2(6)4(9)10/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t13-,19+,21-;-/m01/s1
InChIKey OXIDCVCPXUNSCI-FPLXPATHSA-N

The structure of catharanthine possesses a complex pentacyclic framework. The tartrate counterion is the naturally occurring L-(+)-tartaric acid, with the (2R,3R) configuration.

Stereochemistry

The stereochemistry of catharanthine is crucial for its biological activity and its role as a precursor. The molecule contains multiple chiral centers, leading to a specific three-dimensional arrangement.

The absolute configuration of the chiral centers in the catharanthine moiety is designated as (1R,15R,18R) according to IUPAC nomenclature. A detailed assignment of all stereocenters using the Cahn-Ingold-Prelog priority rules is essential for a complete understanding of its spatial arrangement. The tartrate counter-ion has the (2R,3R) configuration.

Physicochemical Properties

A summary of the key physicochemical properties of catharanthine and its tartrate salt is presented below.

Table 2: Physicochemical Properties of Catharanthine and this compound

PropertyValueCompoundSource
Melting Point 126-128 °CThis compound[1]
Solubility Soluble in ethanol.This compound[1]
Soluble in DMSO, Pyridine, Methanol.This compound
Appearance White PowderThis compound[1]

Experimental Protocols for Structural Elucidation

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure and absolute stereochemistry of crystalline compounds.

Methodology:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent system.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and angles. The absolute configuration is determined by analyzing the anomalous dispersion effects, often reported as the Flack parameter.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: A suite of NMR experiments is performed, including:

    • ¹H NMR: To identify the chemical environment and coupling of protons.

    • ¹³C NMR: To identify the chemical environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish proton-proton and proton-carbon correlations, which helps in assigning the complete chemical structure.

    • NOESY/ROESY: To determine the spatial proximity of protons, providing insights into the relative stereochemistry.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying chiral molecules and determining their absolute configuration by comparing experimental spectra with theoretical calculations.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent that is transparent in the UV region of interest.

  • Data Acquisition: The CD spectrum is recorded on a spectropolarimeter, measuring the differential absorption of left and right circularly polarized light as a function of wavelength.

  • Data Analysis: The experimental CD spectrum is compared with the theoretically calculated spectrum for a known absolute configuration. A match between the experimental and calculated spectra confirms the absolute stereochemistry.

Visualization of Key Relationships

The following diagram illustrates the relationship between the core catharanthine structure, its tartrate salt form, and the key analytical techniques used for its characterization.

G This compound: Structure and Analysis cluster_0 Molecular Components cluster_1 Salt Form cluster_2 Structural Elucidation Methods Catharanthine Catharanthine (C21H24N2O2) Pentacyclic Indole Alkaloid CatharanthineTartrate This compound (C21H24N2O2 • C4H6O6) Catharanthine->CatharanthineTartrate forms salt with TartaricAcid L-(+)-Tartaric Acid (C4H6O6) (2R,3R) Isomer TartaricAcid->CatharanthineTartrate XRay X-ray Crystallography (Absolute Configuration) CatharanthineTartrate->XRay analyzed by NMR NMR Spectroscopy (Connectivity & Relative Stereochemistry) CatharanthineTartrate->NMR CD Circular Dichroism (Absolute Configuration) CatharanthineTartrate->CD

References

The Cornerstone of Cancer Therapy: A Technical Guide to Catharanthine from Catharanthus roseus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of catharanthine (B190766), a critical terpenoid indole (B1671886) alkaloid (TIA) derived from the medicinal plant Catharanthus roseus. As a key precursor to the potent anticancer drugs vinblastine (B1199706) and vincristine, understanding the natural sources, biosynthesis, and efficient extraction of catharanthine is paramount for the pharmaceutical industry. This document delves into the quantitative distribution of catharanthine within the plant, detailed extraction methodologies, and the intricate biosynthetic pathways, offering a vital resource for researchers in natural product chemistry, drug discovery, and metabolic engineering.

Natural Abundance: Distribution of Catharanthine in Catharanthus roseus

Catharanthine, like other TIAs, is not uniformly distributed throughout the Catharanthus roseus plant. The concentration of this valuable alkaloid varies significantly between different organs, with the leaves generally being the most abundant source. Understanding this distribution is crucial for optimizing harvesting strategies and maximizing extraction yields.

Table 1: Catharanthine Content in Various Parts of Catharanthus roseus

Plant PartCatharanthine Content (mg/g Dry Weight)Reference
Leaves0.2843 - 3.79[1][2]
RootsReported to contain catharanthine, but generally in lower concentrations than leaves. Specific quantitative data is less prevalent in the literature.[3][4]
StemsContains catharanthine, but typically at lower levels than the leaves.[3]
FlowersPresent, but not considered a primary source for extraction.[5]
Hairy Root Cultures0.2% - 0.4% (of dry weight); up to 4.3 mg/g DW in selected lines[4][6]
Suspension Cultures0.12 ± 0.0054[7]

Note: Yields can vary significantly based on the plant variety, geographical location, cultivation conditions, and analytical methods used.[2]

Biosynthesis: The Molecular Journey to Catharanthine

The biosynthesis of catharanthine is a complex enzymatic process that is part of the larger terpenoid indole alkaloid pathway. This pathway is a testament to the intricate metabolic engineering capabilities of plants, combining precursors from two major metabolic routes: the shikimate pathway and the methylerythritol phosphate (B84403) (MEP) pathway.[8]

The journey begins with the synthesis of tryptamine (B22526) from chorismate via the shikimate pathway and the formation of secologanin (B1681713) from geranyl pyrophosphate (GPP) through the MEP and seco-iridoid pathways.[8][9] The crucial condensation of tryptamine and secologanin, catalyzed by the enzyme strictosidine (B192452) synthase (STR), forms the central precursor, strictosidine.[10][11] From this common backbone, a series of complex enzymatic reactions diverge to produce a wide array of monomeric TIAs. The branch leading to catharanthine involves several steps, many of which are still under investigation.[10][11]

catharanthine_biosynthesis cluster_upstream Upstream Pathways cluster_core Core TIA Pathway Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate Tryptamine Tryptamine Chorismate->Tryptamine STR Strictosidine Synthase (STR) Tryptamine->STR MEP MEP Pathway GPP Geranyl Pyrophosphate MEP->GPP Secologanin Secologanin GPP->Secologanin Secologanin->STR Strictosidine Strictosidine Intermediates Multiple Enzymatic Steps (e.g., SGD) Strictosidine->Intermediates SGD STR->Strictosidine Dehydrogeissoschizine 4,21-Dehydrogeissoschizine Intermediates->Dehydrogeissoschizine Catharanthine Catharanthine Dehydrogeissoschizine->Catharanthine Uncharacterized Steps extraction_workflow cluster_extraction Extraction Start Dried & Powdered C. roseus Leaves AcidBase Acid-Base Extraction Start->AcidBase NPCE NPCE / UAE Start->NPCE SFE Supercritical Fluid Extraction (SFE) Start->SFE CrudeExtract Crude Alkaloid Extract AcidBase->CrudeExtract NPCE->CrudeExtract SFE->CrudeExtract AcidBasePartitioning Acid-Base Partitioning CrudeExtract->AcidBasePartitioning Chromatography Column Chromatography (e.g., Silica Gel) AcidBasePartitioning->Chromatography PurifiedFractions Purified Catharanthine Fractions Chromatography->PurifiedFractions FinalProduct Crystallization / Final Product PurifiedFractions->FinalProduct

References

In Silico Molecular Docking of Catharanthine Tartrate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid derived from the plant Catharanthus roseus, is a crucial precursor in the semi-synthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine. While its dimeric derivatives have been extensively studied, catharanthine itself exhibits notable biological activities, including antitumor and hypotensive effects, primarily attributed to its interaction with various cellular targets. This technical guide provides a comprehensive overview of in silico molecular docking studies of Catharanthine Tartrate, offering valuable insights for researchers and scientists in the field of drug discovery and development. By summarizing quantitative data, detailing experimental protocols, and visualizing key molecular interactions and pathways, this guide aims to facilitate a deeper understanding of the therapeutic potential of this natural compound.

Data Presentation: Summary of Molecular Docking Studies

The following table summarizes the binding affinities of catharanthine and its related vinca (B1221190) alkaloids against several key protein targets implicated in cancer progression. This quantitative data, derived from various in silico molecular docking studies, provides a comparative analysis of their potential efficacy.

LigandTarget ProteinPDB IDDocking Score / Binding Energy (kcal/mol)Interacting Amino Acid ResiduesSoftware Used
Catharanthine mTOR--5.84Not specified in the available literature.AutoDock
MAPK1--5.84Not specified in the available literature.AutoDock
ABL14TWP-6.16ASP381AutoDock
Tubulin-Binding Constant (K) = 2.8 x 10³ M⁻¹Binds at the vinca domain, at the interface of two tubulin molecules.Not specified in the available literature.
VindolinemTOR--6.39Not specified in the available literature.AutoDock
MAPK1--6.20Not specified in the available literature.AutoDock
ABL14TWP-8.64Not specified in the available literature.AutoDock
VinblastinemTOR--4.56Not specified in the available literature.AutoDock
MAPK1-Not specified in the available literature.Not specified in the available literature.AutoDock
ABL14TWP+49.60Not specified in the available literature.AutoDock
VincristinemTOR--3.68Not specified in the available literature.AutoDock
MAPK1-Not specified in the available literature.Not specified in the available literature.AutoDock
ABL14TWP+36.87Not specified in the available literature.AutoDock

Experimental Protocols

This section provides detailed methodologies for conducting molecular docking studies of this compound using two widely recognized software suites: AutoDock Vina and Schrödinger's Glide.

Molecular Docking Workflow

The general workflow for a typical molecular docking experiment is outlined below. This process involves the preparation of both the protein (receptor) and the small molecule (ligand), followed by the docking simulation and subsequent analysis of the results.

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Protein Structure (PDB) PrepProtein Receptor Preparation (Add Hydrogens, Assign Charges) PDB->PrepProtein Input Ligand Ligand Structure (SDF/MOL2) PrepLigand Ligand Preparation (Energy Minimization, Define Torsions) Ligand->PrepLigand Input Grid Grid Box Generation (Define Binding Site) PrepProtein->Grid Processed Receptor Dock Molecular Docking (AutoDock/Schrödinger) PrepLigand->Dock Processed Ligand Grid->Dock Analysis Pose Analysis & Scoring (Binding Energy, RMSD) Dock->Analysis Docked Poses Visualization Visualization of Interactions (PyMOL, Maestro) Analysis->Visualization Best Pose

A generalized workflow for in silico molecular docking studies.
Protocol 1: Molecular Docking using AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking. The following protocol outlines the key steps for docking this compound to a target protein.

  • Software and Prerequisites:

    • AutoDockTools (ADT): For preparing input files.

    • AutoDock Vina: For performing the docking.

    • PyMOL or other molecular visualization software: For analyzing results.

  • Receptor Preparation:

    • Load the protein structure (PDB format) into AutoDockTools.

    • Remove water molecules and any co-crystallized ligands or ions not relevant to the study.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial atomic charges.

    • Save the prepared receptor in PDBQT format.

  • Ligand Preparation (this compound):

    • Obtain the 3D structure of this compound (e.g., from PubChem in SDF format).

    • Load the ligand into AutoDockTools.

    • Detect the ligand's root and define the number of rotatable bonds (torsions).

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • In AutoDockTools, with the prepared receptor loaded, define the search space for docking by creating a grid box.

    • Center the grid box on the active site of the protein. The active site can be identified from the literature or by locating the binding site of a co-crystallized ligand.

    • Adjust the dimensions of the grid box to encompass the entire binding pocket. For a target like ABL1 (PDB: 4TWP), typical grid parameters might be centered at X: 60.303, Y: 16.211, Z: 51.811 with a size of 40 x 40 x 40 points and a spacing of 0.375 Å.[1]

  • Docking Simulation:

    • Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.

    • Run AutoDock Vina from the command line using the configuration file.

  • Analysis of Results:

    • AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

    • Visualize the docked poses and their interactions with the receptor using software like PyMOL or Discovery Studio to identify key hydrogen bonds and hydrophobic interactions.

Protocol 2: Molecular Docking using Schrödinger Suite (Glide)

The Schrödinger Suite offers a powerful set of tools for molecular modeling, with Glide being its module for ligand docking.

  • Software and Prerequisites:

    • Schrödinger Suite (with Maestro interface).

  • Receptor and Ligand Preparation:

    • Import the protein and ligand structures into the Maestro workspace.

    • Utilize the "Protein Preparation Wizard" to prepare the receptor. This includes adding hydrogens, assigning bond orders, creating disulfide bonds, and performing a restrained energy minimization.

    • Use "LigPrep" to prepare this compound. This tool generates low-energy 3D conformations, corrects chiralities, and determines possible ionization states at a specified pH.

  • Receptor Grid Generation:

    • With the prepared receptor, open the "Receptor Grid Generation" panel.

    • Define the active site by selecting the co-crystallized ligand or by specifying residues known to be in the binding pocket.

    • A grid box will be generated around the defined active site.

  • Ligand Docking:

    • Open the "Ligand Docking" panel and select the prepared ligand.

    • Choose the docking precision mode. "Standard Precision" (SP) is generally recommended for a balance of speed and accuracy, while "Extra Precision" (XP) can be used for more rigorous calculations.[2]

    • Run the Glide docking job.

  • Analysis of Results:

    • The docked poses will be displayed in the Maestro workspace, ranked by their GlideScore.

    • Use the "Ligand Interaction Diagram" tool to generate 2D representations of the binding interactions, highlighting hydrogen bonds, hydrophobic contacts, and other key interactions.

Mechanism of Action: Interaction with Tubulin and Downstream Signaling

One of the primary mechanisms of action for vinca alkaloids is their interaction with tubulin, the fundamental protein subunit of microtubules. By binding to the vinca domain on β-tubulin, these compounds disrupt microtubule dynamics, which is crucial for various cellular processes, particularly mitosis.

Catharanthine, as a monomeric precursor, has been shown to bind to tubulin and inhibit its polymerization, albeit with a weaker effect compared to its dimeric derivatives like vinblastine.[3] This interaction with tubulin leads to the destabilization of microtubules, which in turn activates the spindle assembly checkpoint, arrests the cell cycle in the M-phase, and ultimately induces apoptosis (programmed cell death).

The following diagram illustrates the proposed signaling pathway initiated by the binding of this compound to tubulin, leading to apoptosis.

signaling_pathway cluster_cytoskeleton Cytoskeletal Disruption cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptotic Pathway Catharanthine Catharanthine Tartrate Tubulin β-Tubulin (Vinca Domain) Catharanthine->Tubulin Binds to Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibition of Polymerization SAC Spindle Assembly Checkpoint (SAC) Activation Microtubule->SAC CellCycleArrest M-Phase Arrest SAC->CellCycleArrest Caspase Caspase Activation CellCycleArrest->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Proposed signaling pathway of this compound-induced apoptosis.

Conclusion

The in silico molecular docking studies of this compound provide a valuable framework for understanding its potential as a therapeutic agent. The data presented in this guide highlight its ability to interact with key cancer-related protein targets. The detailed experimental protocols offer a practical resource for researchers to conduct their own computational investigations. Furthermore, the visualization of the proposed mechanism of action through tubulin interaction sheds light on the molecular basis of its cytotoxic effects. Further research, combining computational and experimental approaches, is warranted to fully elucidate the therapeutic potential of this compound and to guide the development of novel anticancer drugs.

References

Methodological & Application

Application Notes and Protocols for the Semi-Synthesis of Vinblastine from Catharanthine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the semi-synthesis of the potent anti-cancer agent vinblastine (B1199706) from its naturally occurring precursors, catharanthine (B190766) and vindoline (B23647). The semi-synthesis of vinblastine is a critical alternative to total synthesis or direct extraction from the Madagascar periwinkle (Catharanthus roseus), where it is found in very low concentrations.[1] The process primarily involves the coupling of catharanthine and vindoline to form an intermediate, which is then converted to vinblastine.[1] The most prominent and efficient approach for this transformation is the iron(III)-mediated coupling.[1][2]

Data Presentation: Comparative Overview of Semi-Synthetic Methods

The efficiency of vinblastine semi-synthesis is highly dependent on the chosen methodology. The following table summarizes quantitative data from key published protocols, offering a comparative look at their efficacy.

MethodKey ReagentsIntermediateProduct(s) and Yield(s)Reference
Fe(III)-Promoted Coupling FeCl₃, NaBH₄, air (O₂)Iminium ionVinblastine (40-43%), Leurosidine (20-23%)[2][3]
Modified Fe(III)-Promoted Coupling Fe₂(SO₄)₃AnhydrovinblastineAnhydrovinblastine (71%)[2]
Singlet Oxygen-Mediated Coupling H₂O₂, NaClO (to generate ¹O₂ in situ), NaBH₄Oxidized catharanthineVinblastine (up to 20% at pH 8.3)[1][4]
Triarylaminium Radical Cation Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA)AnhydrovinblastineAnhydrovinblastine (85%)[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the semi-synthesis of vinblastine.

Fe(III)-Promoted Coupling of Catharanthine and Vindoline

This protocol describes a one-step coupling and oxidation reaction to directly synthesize vinblastine.[2]

Materials:

Procedure:

  • Coupling Reaction:

    • In a suitable reaction vessel, dissolve this compound and vindoline in a mixture of 0.1 N HCl and trifluoroethanol.[2][6]

    • To this solution, add ferric chloride (FeCl₃) (5 equivalents).[2][6]

    • Stir the mixture at room temperature to allow for the formation of the intermediate iminium ion.[1] The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1]

  • Reduction and Oxidation:

    • In a separate flask, prepare a solution of ferric oxalate (Fe₂(ox)₃) (10 equivalents) in an appropriate solvent and cool to 0°C.[2]

    • Saturate the ferric oxalate solution with air.[2]

    • After the initial coupling reaction is complete, add the reaction mixture containing the iminium ion to the cooled, air-saturated ferric oxalate solution.[2]

    • Slowly add a solution of sodium borohydride (NaBH₄) to the mixture.[2] NaBH₄ serves to both reduce the iminium ion and initiate the olefin oxidation.[2]

    • Continue stirring for approximately 30 minutes.[1][2]

  • Work-up and Purification:

    • Quench the reaction by adding a suitable quenching agent (e.g., acetone).[1]

    • Adjust the pH of the solution to basic (pH 8-9) with a sodium bicarbonate solution.[1]

    • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.[1]

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

    • The crude product can be purified by column chromatography on silica gel to separate vinblastine, leurosidine, and any unreacted starting materials.[1]

Singlet Oxygen-Mediated Coupling

This method utilizes singlet oxygen generated in situ for the coupling reaction.[4]

Materials:

  • This compound and Vindoline (as embonate complexes)

  • Hydrochloric acid (HCl), 0.1 M

  • Citric acid buffer (pH 2.2), 0.1 M

  • Dichloromethane

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Sodium hypochlorite (B82951) (NaClO), 10% aqueous solution

  • Sodium borohydride (NaBH₄), 0.1% solution in methanol (B129727)

Procedure:

  • Reaction Setup:

    • Mix the precipitate of catharanthine and vindoline embonates (100 mg) with 0.1 M hydrochloric acid (10 mL) and 0.1 M citric acid buffer (pH 2.2, 10 mL).[4]

    • Cool the mixture to 0 to -5 °C using an ice bath and add dichloromethane (10 mL).[4]

  • Oxidation-Reduction Reaction:

    • Initiate the reaction by stirring the mixture and slowly, simultaneously dropping in 30% aqueous hydrogen peroxide (10 mL), 10% aqueous sodium hypochlorite (10 mL), and a 0.1% solution of sodium borohydride in methanol over 3-5 hours.[4]

    • The pH of the reaction mixture will slowly increase from approximately 1.8 to 9.5.[4]

  • Work-up and Analysis:

    • Once the reaction is complete, separate the organic layer.[1]

    • Evaporate the organic solvent to dryness.[1]

    • Dissolve the residue in a suitable solvent (e.g., methanol) for analysis by HPLC to quantify the yield of vinblastine.[1] Further purification can be achieved using chromatographic techniques.[1]

Visualizations

To better understand the experimental workflow and the underlying chemical transformations, the following diagrams are provided.

G cluster_start Starting Materials cluster_coupling Coupling Reaction cluster_intermediate Intermediate cluster_redox Reduction & Oxidation cluster_product Crude Product cluster_purification Purification cluster_final Final Product Catharanthine This compound Coupling Fe(III)-Promoted Coupling (FeCl₃, HCl/CF₃CH₂OH) Catharanthine->Coupling Vindoline Vindoline Vindoline->Coupling Iminium Iminium Ion Intermediate Coupling->Iminium Redox Reduction & Oxidation (Fe₂(ox)₃, NaBH₄, Air) Iminium->Redox Crude Crude Vinblastine Mixture Redox->Crude Purification Column Chromatography Crude->Purification Vinblastine Pure Vinblastine Purification->Vinblastine

Caption: Experimental workflow for the semi-synthesis of vinblastine.

G cluster_reaction Fe(III)-Promoted Coupling & Oxidation Catharanthine Catharanthine C₂₁H₂₄N₂O₂ Iminium Iminium Ion Catharanthine->Iminium FeCl₃ Vindoline Vindoline C₂₅H₃₂N₂O₆ Vindoline->Iminium Anhydrovinblastine Anhydrovinblastine Iminium->Anhydrovinblastine NaBH₄ Vinblastine Vinblastine C₄₆H₅₈N₄O₉ Anhydrovinblastine->Vinblastine Fe(III), O₂, NaBH₄

References

Application Note: Quantification of Catharanthine Tartrate in Plant Extracts by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of catharanthine (B190766) tartrate in plant extracts, specifically from Catharanthus roseus. The method utilizes a reversed-phase C18 column with UV detection, providing excellent resolution and sensitivity for catharanthine. This document provides comprehensive experimental protocols, method validation data, and visual workflows to aid researchers, scientists, and drug development professionals in the precise analysis of this important alkaloid.

Introduction

Catharanthine, a prominent monoterpenoid indole (B1671886) alkaloid isolated from the medicinal plant Catharanthus roseus, is a crucial precursor in the semi-synthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine.[1][2] Accurate quantification of catharanthine in plant extracts is essential for quality control, biosynthetic pathway studies, and the optimization of production methods. This application note presents a reliable HPLC method for the determination of catharanthine, which can be applied to samples containing catharanthine tartrate. The method is designed to be straightforward, reproducible, and suitable for routine analysis in a laboratory setting.

Experimental Protocols

Materials and Reagents
  • This compound standard (Sigma-Aldrich or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Triethylamine (for HPLC)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl)

  • Ammonia (B1221849) solution

  • Chloroform (B151607)

  • Sodium Sulfate (anhydrous)

  • Plant material (Catharanthus roseus leaves, dried and powdered)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Sonication bath

  • Rotary evaporator

  • pH meter

  • Analytical balance

  • Syringe filters (0.45 µm)

Sample Preparation: Alkaloid Extraction from Catharanthus roseus Leaves

A simplified alkaloid extraction method is employed to prepare the plant extract for HPLC analysis.[3]

  • Weigh 5 g of dried, powdered Catharanthus roseus leaf material.

  • Extract the powder with 90% ethanol (B145695) (3 x 30 mL), with each extraction lasting 12 hours at room temperature.[4]

  • Filter the ethanolic extracts and combine them.

  • Concentrate the combined extract in vacuo using a rotary evaporator to a volume of approximately 10 mL.[4]

  • Dilute the concentrated extract with 10 mL of water and acidify with 10 mL of 3% HCl.[5]

  • Wash the acidified aqueous solution with hexane (B92381) (3 x 30 mL) to remove non-alkaloidal components. Discard the hexane layers.[4]

  • Basify the aqueous layer to pH 8.5 with ammonia solution.

  • Extract the alkaloids into chloroform (3 x 30 mL).[4]

  • Combine the chloroform extracts, wash with water, and dry over anhydrous sodium sulfate.[4]

  • Evaporate the chloroform to dryness under vacuum.

  • Reconstitute the dried residue in a known volume of methanol (e.g., 10 mL) for HPLC analysis.[4]

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Conditions

The following HPLC conditions are optimized for the separation and quantification of catharanthine:

ParameterCondition
Column Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Acetonitrile:25mM Ammonium Acetate with 0.1% Triethylamine (15:45:40 v/v/v)[5][6]
Flow Rate 1.0 mL/min[5]
Detection Wavelength 297 nm[5]
Injection Volume 10 µL[5]
Column Temperature 35°C[5]
Run Time Approximately 20 minutes

Data Presentation

Calibration Curve for Catharanthine

A calibration curve was constructed by plotting the peak area of the catharanthine standard against its concentration.

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
  • Linearity (R²): 0.9998

  • Linear Range: 1 - 100 µg/mL

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Validation ParameterResult
Linearity (R²) 0.9998
Precision (%RSD) < 2%
Accuracy (Recovery %) 98.5% - 101.2%
LOD 0.2 µg/mL
LOQ 0.6 µg/mL
Quantification of this compound in a Plant Extract Sample
Sample IDRetention Time (min)Peak AreaConcentration of Catharanthine (µg/mL)Concentration of this compound (µg/mL)
C. roseus Extract13.96[5]254,67816.7422.14

Note: The concentration of this compound is calculated by multiplying the concentration of catharanthine by the ratio of the molecular weights of this compound to catharanthine.

Mandatory Visualization

experimental_workflow plant_material Dried C. roseus Leaf Powder extraction Ethanol Extraction plant_material->extraction concentration Rotary Evaporation extraction->concentration acidification Acidification (HCl) concentration->acidification washing Hexane Wash acidification->washing basification Basification (NH3) washing->basification chloroform_extraction Chloroform Extraction basification->chloroform_extraction drying Drying (Na2SO4) chloroform_extraction->drying final_concentration Evaporation to Dryness drying->final_concentration reconstitution Reconstitution in Methanol final_concentration->reconstitution filtration 0.45 µm Filtration reconstitution->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis

Caption: Experimental workflow for the extraction of catharanthine from C. roseus.

hplc_protocol sample_prep Sample/Standard Preparation hplc_system HPLC System sample_prep->hplc_system injection 10 µL Injection hplc_system->injection column C18 Column (35°C) injection->column detection UV Detection (297 nm) column->detection mobile_phase Isocratic Mobile Phase (1.0 mL/min) mobile_phase->column data_acquisition Data Acquisition & Analysis detection->data_acquisition

Caption: HPLC protocol for the quantification of catharanthine.

References

Catharanthine Tartrate: A Versatile Precursor for Novel Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine (B190766), a prominent monoterpenoid indole (B1671886) alkaloid isolated from the medicinal plant Catharanthus roseus, serves as a critical chiral precursor in the semi-synthesis of potent anticancer agents, most notably the Vinca (B1221190) alkaloids. Its tartrate salt is a stable and commonly used form in pharmaceutical research and development. Beyond its established role in the synthesis of classic chemotherapeutics like vinblastine (B1199706) and vincristine (B1662923), recent research has highlighted the potential of catharanthine as a scaffold for the development of novel therapeutic agents with diverse mechanisms of action. These notes provide an overview of the applications of Catharanthine Tartrate in drug development, with detailed protocols for the synthesis of both established and novel derivatives, and insights into their biological activities and mechanisms of action.

Physicochemical Properties and Biological Activity of Catharanthine

Catharanthine itself exhibits a range of biological activities, making it a subject of interest for drug discovery.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 4168-17-6[N/A]
Molecular Formula C₂₁H₂₄N₂O₂ · C₄H₆O₆[N/A]
Molecular Weight 486.52 g/mol [N/A]
Appearance White to off-white powder[N/A]
Solubility Soluble in ethanol, methanol, and DMSO[N/A]

Table 2: Reported Biological Activities of Catharanthine

ActivityDescriptionReference(s)
Anticancer Induces autophagy in liver cancer cells (HepG2) by inhibiting the mTOR signaling pathway. Also exhibits cytotoxic effects and induces apoptosis in a dose-dependent manner.[1]
Calcium Channel Inhibition Inhibits voltage-gated L-type calcium channels, leading to vasodilatory and antihypertensive effects.[N/A]
Anti-mitotic Displays weak anti-mitotic activity.[N/A]
Anti-parasitic Shows activity against certain parasites.[N/A]

Catharanthine as a Precursor for Vinca Alkaloids and Novel Derivatives

The primary application of catharanthine in drug development is its role as a key building block for the synthesis of dimeric Vinca alkaloids. The coupling of catharanthine with vindoline (B23647) is a crucial step in the semi-synthesis of vinblastine, which can then be further modified to produce vincristine and other clinically used analogs like vinorelbine.

Furthermore, the catharanthine scaffold is being explored for the creation of novel anticancer agents that are not direct analogs of vinblastine. These efforts aim to overcome challenges associated with Vinca alkaloids, such as drug resistance and neurotoxicity, and to explore new mechanisms of anticancer activity.

Quantitative Data on the Efficacy of Catharanthine-Derived Compounds

The following table summarizes the cytotoxic activity of catharanthine and some of its derivatives against various cancer cell lines.

Table 3: In Vitro Cytotoxicity of Catharanthine and its Derivatives (IC₅₀ Values)

CompoundCancer Cell LineIC₅₀ (µM)Reference
CatharanthineHCT-116 (Colon Carcinoma)~590 (equivalent to 200 µg/mL)[2]
CatharanthineJURKAT E.6 (T-cell leukemia)~0.63 (equivalent to 211 ng/mL)[2]
CatharanthineTHP-1 (Acute monocytic leukemia)~0.62 (equivalent to 210 ng/mL)[2]
Vindoline-piperazine conjugate 23 MDA-MB-468 (Breast Cancer)1.00[3]
Vindoline-piperazine conjugate 25 HOP-92 (Non-small cell lung cancer)1.35[3]

Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

This section provides detailed protocols for key experiments involving this compound, from the semi-synthesis of vinblastine to the evaluation of the cytotoxic activity of its derivatives.

Protocol for the Semi-Synthesis of Vinblastine via Fe(III)-Promoted Coupling

This protocol is a widely used method for the coupling of catharanthine and vindoline to produce vinblastine.[4]

Materials:

  • Catharanthine

  • Vindoline

  • Ferric chloride (FeCl₃)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Trifluoroethanol (TFE)

  • 0.1 N Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297)/methanol gradient)

Procedure:

  • Coupling Reaction:

    • Dissolve equimolar amounts of catharanthine and vindoline in a mixture of aqueous 0.1 N HCl and trifluoroethanol.

    • Add 5 equivalents of FeCl₃ to the solution at room temperature.

    • Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction typically proceeds to form an iminium ion intermediate.

  • Reduction:

    • Upon completion of the coupling reaction, carefully add an excess of NaBH₄ to the reaction mixture to reduce the iminium ion, yielding anhydrovinblastine (B1203243).

  • Work-up:

    • Quench the reaction by adding a sufficient amount of saturated NaHCO₃ solution to neutralize the acid and decompose the excess NaBH₄.

    • Extract the aqueous layer multiple times with dichloromethane.

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude anhydrovinblastine by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Conversion to Vinblastine (Oxidation):

    • The purified anhydrovinblastine can be subsequently oxidized to vinblastine using various methods, such as exposure to air (O₂) in the presence of Fe(III) salts.[4]

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of novel catharanthine derivatives on cancer cell lines.[2]

Materials:

  • Cancer cell line of interest (e.g., HCT-116, Jurkat)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Catharanthine derivative to be tested (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the catharanthine derivative in the culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).

    • Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex processes involved in the synthesis and mechanism of action of catharanthine-derived drugs is crucial for understanding their therapeutic potential.

Synthetic Pathway for Vinblastine

The following diagram illustrates the key steps in the semi-synthesis of vinblastine from catharanthine and vindoline.

G Catharanthine Catharanthine Coupling Fe(III)-Promoted Coupling Catharanthine->Coupling Vindoline Vindoline Vindoline->Coupling Iminium Iminium Ion Intermediate Coupling->Iminium Reduction Reduction (NaBH4) Iminium->Reduction Anhydrovinblastine Anhydrovinblastine Reduction->Anhydrovinblastine Oxidation Oxidation (O2/Fe(III)) Anhydrovinblastine->Oxidation Vinblastine Vinblastine Oxidation->Vinblastine

Semi-synthesis of Vinblastine from Catharanthine and Vindoline.
Experimental Workflow for Cytotoxicity Screening

The following diagram outlines a typical workflow for screening the anticancer activity of novel catharanthine derivatives.

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of Novel Catharanthine Derivatives Treatment Treatment with Derivatives Synthesis->Treatment CellCulture Cancer Cell Line Culture CellCulture->Treatment MTT MTT Assay for Cytotoxicity Treatment->MTT IC50 IC50 Determination MTT->IC50 FlowCytometry Cell Cycle Analysis (Flow Cytometry) IC50->FlowCytometry WesternBlot Western Blot for Signaling Proteins IC50->WesternBlot PathwayAnalysis Signaling Pathway Elucidation WesternBlot->PathwayAnalysis

Workflow for the evaluation of novel catharanthine derivatives.
Catharanthine-Induced Autophagy Signaling Pathway

Recent studies have shown that catharanthine can induce autophagy in cancer cells through the inhibition of the mTOR pathway.[1]

G Catharanthine Catharanthine mTOR mTOR Catharanthine->mTOR ULK1 ULK1 Complex mTOR->ULK1 Beclin1 Beclin-1 Complex mTOR->Beclin1 Autophagosome Autophagosome Formation ULK1->Autophagosome Beclin1->Autophagosome Apoptosis Apoptosis Autophagosome->Apoptosis

Catharanthine-induced autophagy via mTOR inhibition.

Future Directions

The versatility of the catharanthine scaffold presents numerous opportunities for the development of next-generation therapeutics. Future research will likely focus on:

  • Development of Novel, Non-Vinca Alkaloid Derivatives: Exploring chemical modifications of the catharanthine core to generate compounds with novel mechanisms of action and improved pharmacological profiles.

  • Targeted Drug Delivery: Conjugating catharanthine derivatives to targeting moieties to enhance their specificity for cancer cells and reduce off-target toxicity.

  • Combination Therapies: Investigating the synergistic effects of catharanthine-derived compounds with other anticancer agents to overcome drug resistance.

  • Elucidation of Signaling Pathways: Further exploration of the specific molecular targets and signaling pathways modulated by novel catharanthine derivatives to guide rational drug design.

By leveraging the unique chemical architecture of this compound, researchers can continue to innovate and develop novel drug candidates with the potential to address unmet medical needs in oncology and beyond.

References

Application Notes and Protocols: In Vitro Assays for Studying Microtubule Polymerization with Catharanthine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, makes them a critical target for the development of anticancer drugs.[2] Compounds that interfere with microtubule dynamics can arrest the cell cycle, leading to apoptosis in rapidly dividing cancer cells.[2]

Catharanthine (B190766), a Vinca (B1221190) alkaloid derived from Catharanthus roseus, has been studied for its effects on microtubule polymerization.[3][4][5] Like other Vinca alkaloids, catharanthine interacts with tubulin, the fundamental protein subunit of microtubules.[6] However, its effects and potency can differ from those of its more complex dimeric relatives, such as vinblastine (B1199706) and vincristine.[3] These application notes provide detailed protocols for in vitro assays to characterize the interaction of Catharanthine Tartrate with tubulin and its effect on microtubule polymerization.

Mechanism of Action

This compound is understood to inhibit microtubule self-assembly by binding to tubulin dimers.[3] This interaction is thought to be primarily driven by the indole (B1671886) part of the catharanthine molecule.[3] While it is less potent than vinblastine or vincristine, catharanthine can induce the self-association of tubulin into linear polymers.[3] The binding of Catharanthine to tubulin disrupts the addition of tubulin dimers to the growing ends of microtubules, thus inhibiting their polymerization.[6] At high concentrations, Vinca alkaloids can lead to the depolymerization of microtubules.[7] However, at lower concentrations, their primary effect is the suppression of microtubule dynamics.[2][7]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the interaction of Catharanthine with tubulin.

ParameterValueCompoundNotesReference
Binding Constant (K)(2.8 +/- 0.4) x 10³ M⁻¹CatharanthineDetermined by gel batch and fluorescence perturbation techniques.[3]
Stoichiometry1 molecule per tubulin α-β dimerCatharanthinePolymerization-linked binding.[3]
Intrinsic Dimerization Constant (K₂)≅ 1 x 10⁵ M⁻¹Catharanthine-liganded tubulinRepresents the self-association of tubulin induced by catharanthine.[3]
Relative Efficacy~75% that of vinblastine/vincristineCatharanthineIn inducing tubulin self-association.[3]
IC50 (Polymerization Inhibition)4.3 x 10⁻⁷ MVinblastineFor a tubulin concentration of 3.0 mg/ml. This provides a reference for a related Vinca alkaloid.[8]

Experimental Protocols

Tubulin Polymerization Assay by Turbidity

This assay monitors microtubule polymerization by measuring the increase in light scattering as tubulin dimers assemble into microtubules.[9][10][11]

Materials:

  • Lyophilized tubulin (>99% pure)

  • This compound

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP stock solution (100 mM)

  • Glycerol

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

  • 96-well, half-area, clear-bottom plates

Protocol:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin to a final concentration of 10 mg/mL in ice-cold General Tubulin Buffer. Keep on ice and use within one hour.[1]

    • Prepare a 10 mM stock solution of this compound in DMSO. Further dilutions should be made in General Tubulin Buffer.

    • Prepare a working solution of GTP by diluting the 100 mM stock to 10 mM in General Tubulin Buffer.

  • Reaction Setup:

    • Pre-warm the spectrophotometer/plate reader to 37°C.

    • In a 96-well plate on ice, prepare the reaction mixtures. For a final volume of 100 µL:

      • X µL of this compound dilution (or vehicle control - DMSO)

      • 10 µL of 10% (v/v) glycerol

      • Y µL of tubulin stock (to achieve a final concentration of 2-4 mg/mL)

      • Z µL of General Tubulin Buffer to bring the volume to 90 µL.

    • Include control wells: no-drug control (vehicle only), a positive control for inhibition (e.g., Nocodazole or Vinblastine at a known inhibitory concentration), and a positive control for polymerization enhancement (e.g., Paclitaxel).[9]

  • Initiation of Polymerization:

    • Transfer the 96-well plate to the pre-warmed plate reader.

    • Allow the plate to equilibrate to 37°C for 2 minutes.

    • Initiate the polymerization by adding 10 µL of 10 mM GTP to each well (final concentration of 1 mM).

    • Mix gently by pipetting.

  • Data Acquisition:

    • Immediately begin reading the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance versus time for each concentration of this compound.

    • Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

Tubulin Polymerization Assay by Fluorescence

This method uses a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.[11][12]

Materials:

  • All materials from the turbidity assay

  • DAPI (4′,6-diamidino-2-phenylindole) stock solution

  • Fluorescence plate reader with excitation at ~360 nm and emission at ~450 nm

  • 96-well black, clear-bottom plates

Protocol:

  • Preparation of Reagents:

    • Prepare reagents as described in the turbidity assay protocol.

    • Prepare a working solution of DAPI in General Tubulin Buffer.

  • Reaction Setup:

    • Pre-warm the fluorescence plate reader to 37°C.

    • In a 96-well black plate on ice, prepare the reaction mixtures. For a final volume of 100 µL:

      • X µL of this compound dilution (or vehicle control)

      • 10 µL of DAPI working solution (final concentration ~10 µM)

      • Y µL of tubulin stock (final concentration of 2-4 mg/mL)

      • Z µL of General Tubulin Buffer to bring the volume to 90 µL.

  • Initiation of Polymerization:

    • Transfer the plate to the pre-warmed plate reader and allow it to equilibrate for 2 minutes.

    • Initiate polymerization by adding 10 µL of 10 mM GTP to each well.

  • Data Acquisition:

    • Immediately begin reading the fluorescence intensity every 30-60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration of this compound.

    • Analyze the data as described in the turbidity assay protocol to determine Vmax, percent inhibition, and IC50.[1]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis tubulin Reconstitute Tubulin setup Set up reactions in 96-well plate on ice tubulin->setup drug Prepare this compound Dilutions drug->setup buffer Prepare Buffers and GTP buffer->setup equilibrate Equilibrate plate at 37°C setup->equilibrate initiate Initiate polymerization with GTP equilibrate->initiate read Read Absorbance/Fluorescence over time initiate->read plot Plot kinetic curves read->plot calculate Calculate Vmax and % Inhibition plot->calculate ic50 Determine IC50 value calculate->ic50

Caption: Workflow for in vitro tubulin polymerization assays.

mechanism_of_action tubulin αβ-Tubulin Dimers complex Tubulin-Catharanthine Complex tubulin->complex polymerization Microtubule Polymerization tubulin->polymerization GTP catharanthine This compound catharanthine->tubulin Binds inhibition Inhibition of Polymerization complex->inhibition inhibition->polymerization Blocks dimer addition

References

Application Note: Large-Scale Purification of Catharanthine Tartrate from Crude Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Catharanthine (B190766), a key terpenoid indole (B1671886) alkaloid extracted from the medicinal plant Catharanthus roseus, is a critical precursor in the semi-synthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine.[1] Its efficient isolation and purification on a large scale are paramount for the pharmaceutical industry. This document provides a detailed protocol for the extraction of a crude alkaloid mixture from C. roseus leaves, followed by the chromatographic purification of catharanthine and its subsequent conversion to and crystallization as high-purity catharanthine tartrate.

Overview of Purification Strategy The overall strategy involves a multi-step process beginning with an acidic aqueous extraction to selectively isolate the alkaloids from the raw plant material. The crude alkaloid extract is then subjected to column chromatography for the separation of individual components. The fractions containing pure catharanthine are pooled, and the catharanthine base is then converted to its more stable tartrate salt, which is purified by crystallization.

G cluster_0 Extraction & Crude Preparation cluster_1 Chromatographic Purification cluster_2 Salt Formation & Crystallization A Dried Catharanthus roseus Leaves B Powdered Plant Material A->B C Acidic Aqueous Extraction (e.g., 0.1 M HCl) B->C D Filtration to Remove Solids C->D E Aqueous Extract (Alkaloid Salts) D->E F pH Adjustment to Alkaline (pH 8-10) E->F G Liquid-Liquid Extraction (with organic solvent like Benzene) F->G H Organic Phase Containing Alkaloids G->H I Concentration under Vacuum H->I J Crude Alkaloid Extract I->J K Silica (B1680970) Gel Column Chromatography J->K L Elution with Gradient Solvent System (e.g., Chloroform (B151607):Methanol) K->L M Fraction Collection L->M N Analysis of Fractions (TLC/HPLC) M->N O Pooling of Pure Catharanthine Fractions N->O P Solvent Evaporation O->P Q Purified Catharanthine Base P->Q R Dissolution in Solvent (e.g., Ethanol) Q->R S Addition of Tartaric Acid Solution R->S T Crystallization (Slow Cooling) S->T U Vacuum Filtration to Collect Crystals T->U V Washing with Cold Solvent U->V W Drying under Vacuum V->W X High-Purity this compound (>99%) W->X

Caption: General workflow for the large-scale purification of this compound.

Data Presentation

Table 1: Comparative Analysis of Catharanthine Extraction Methods

Extraction MethodKey ParametersCatharanthine YieldSource
Negative-Pressure Cavitation Extraction (NPCE)80% ethanol, -0.075 MPa, 1:20 solid-liquid ratio, 30 min, 3 cycles.0.2843 mg/g DW[2]
Ultrasound-Assisted Extraction (UAE)0.1 M Hydrochloric acid, 30 min ultrasonication.Higher than Maceration and Heat Reflux.[2]
Supercritical Fluid Extraction (SFE)250 bar, 80°C, 6.6 vol% methanol (B129727) modifier, 40 min.100% recovery[2]
Acidic Aqueous ExtractionDilute sulfuric acid or 0.1 M HCl.Method is effective for protonating alkaloids for solubility.[2][3][2][3]
Maceration Extraction (ME)80% ethanol, 12 h, room temperature.Lower than NPCE and UAE.[2]
Heat Reflux Extraction (HRE)80% ethanol, 3 h, 80°C.Lower than NPCE and UAE.[2]

Table 2: Example Chromatographic Conditions for Catharanthine Analysis and Purification

ParameterMethod 1: Analytical HPLCMethod 2: Preparative Column ChromatographySource
Stationary Phase C18, 5 µm, 4.6 x 250 mmSilica Gel[4][5][6]
Mobile Phase Acetonitrile:Ammonium (B1175870) Acetate Buffer (pH 6.0)Gradient of Chloroform:Methanol[4][6]
Elution Isocratic or GradientGradient[4][6]
Flow Rate 1.0 mL/minN/A (Gravity or Flash)[6]
Detection UV at 280 nmTLC visualization under UV light (356 nm)[6][7]
Typical Purity >98% (for analytical standard)>99% (after subsequent crystallization)[6]

Experimental Protocols

Protocol 1: Crude Alkaloid Extraction from Catharanthus roseus

This protocol is based on the principle of acidic aqueous extraction, which leverages the basic nature of alkaloids to separate them from other plant constituents.[3][8]

  • Preparation: Air-dry the leaves of Catharanthus roseus and grind them into a fine powder (e.g., 60-mesh).[2][5]

  • Extraction: Macerate 10 kg of the powdered leaf material in 100 L of an acidic aqueous solution (e.g., 0.1 M HCl or water acidified with sulfuric acid to pH 3-4).[3][9] Stir the mixture for 12-24 hours at room temperature.

  • Filtration: Filter the slurry through a large funnel with filter cloth to remove the solid plant debris. Wash the residue with an additional 10 L of the acidic solution to ensure maximum recovery.

  • Basification: Combine the aqueous filtrates and adjust the pH to approximately 8-10 using a concentrated base like sodium hydroxide (B78521) (NaOH) or ammonium hydroxide. This deprotonates the alkaloid salts, converting them to their less water-soluble base form.

  • Solvent Partitioning: Transfer the alkaline aqueous solution to a large liquid-liquid extractor. Extract the solution three times with an equal volume of an organic solvent such as benzene (B151609) or ethyl acetate.[10]

  • Concentration: Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude alkaloid residue. This crude extract will contain catharanthine, vindoline, and other alkaloids.[10]

Protocol 2: Chromatographic Purification of Catharanthine

This protocol uses silica gel column chromatography to separate catharanthine from the other alkaloids in the crude extract.[4][5]

  • Column Preparation: Prepare a large glass column packed with silica gel as the stationary phase. Pre-equilibrate the column with the initial mobile phase (e.g., 100% chloroform).[4]

  • Sample Loading: Dissolve the crude alkaloid extract from Protocol 1 in a minimal amount of chloroform and load it onto the top of the silica gel column.[4]

  • Elution: Begin eluting the column with a gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by increasing the percentage of methanol.[4]

  • Fraction Collection: Collect fractions of the eluate in separate containers.

  • Fraction Analysis: Monitor the separation by spotting fractions onto TLC plates and developing them in a suitable solvent system (e.g., diethyl ether:chloroform:methanol 50:35:20).[10] Visualize the spots under UV light. Catharanthine and other alkaloids will have distinct Rf values. Alternatively, analyze fractions using a pre-calibrated HPLC system.[4]

  • Pooling and Evaporation: Identify and pool the fractions containing pure catharanthine. Evaporate the solvent under vacuum to obtain the purified catharanthine base as a solid or semi-solid residue.

Protocol 3: Formation and Crystallization of this compound

This final step converts the purified catharanthine base into its stable and highly pure tartrate salt.[11]

  • Dissolution: Dissolve the purified catharanthine base in a minimal amount of a suitable solvent, such as hot methanol or ethanol.[6]

  • Salt Formation: In a separate container, prepare a saturated solution of tartaric acid in the same solvent. Slowly add the tartaric acid solution to the catharanthine solution with stirring until precipitation is complete. A patent describes reacting the crude product with tartaric acid to form a salt.[11]

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large crystals. For maximum yield, the flask can be subsequently stored at 4°C for several hours.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small volume of cold solvent to remove any residual impurities.[6]

  • Drying: Dry the purified this compound crystals under vacuum to remove all residual solvent. The final product should be a white crystalline solid with a purity of >99%.[6][11]

  • Storage: Store the high-purity this compound in a tightly sealed, light-resistant container at -20°C for long-term stability.[6]

G start Crystallization Problem prob1 Low or No Crystal Yield Check Cooling Rate start->prob1 prob2 Product Oiling Out Check Saturation start->prob2 prob3 Colored Crystals Check Purity start->prob3 sol1 Solution: Too Fast Slow down cooling. Use insulated container. prob1:port->sol1 Rate Issue sol2 Solution: Inappropriate Solvent Optimize solvent/anti-solvent ratio. Experiment with different systems. prob1:port->sol2 Solvent Issue sol3 Solution: Too Concentrated Add more solvent before cooling. prob2:port->sol3 sol4 Solution: Pigment Impurities Perform charcoal treatment on dissolved product before crystallization. prob3:port->sol4 sol5 Solution: Degradation Protect from light and air (inert gas). Avoid extreme pH. prob3:port->sol5

Caption: Troubleshooting logic for common crystallization problems.[6]

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Catharanthine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid derived from the plant Catharanthus roseus, is a key precursor in the synthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine.[1] As a member of the vinca (B1221190) alkaloid family, catharanthine itself exhibits cytotoxic effects and has been investigated for its potential as an anticancer agent. A primary mechanism of action for vinca alkaloids is the disruption of microtubule dynamics, which is essential for the formation of the mitotic spindle during cell division.[1][2] This interference leads to an arrest of the cell cycle, preventing cancer cell proliferation and ultimately inducing apoptosis (programmed cell death).

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI), the DNA content of individual cells can be quantified.[3] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (one set of chromosomes), S (DNA synthesis phase), and G2/M (two sets of chromosomes, pre-mitosis and mitosis).[3]

These application notes provide a detailed protocol for the analysis of cell cycle arrest induced by catharanthine tartrate in cancer cell lines using flow cytometry. The notes also include representative data and a summary of the molecular pathways involved.

Data Presentation: Quantitative Analysis of Cell Cycle Arrest

The following table summarizes the effect of a Catharanthus roseus aqueous extract, containing catharanthine and other alkaloids, on the cell cycle distribution of Jurkat (leukemic T-cells) cells over a 48-hour period. The data demonstrates a time-dependent arrest in the S-phase of the cell cycle.[3]

Treatment Time (hours)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control) 55.328.116.6
6 54.829.515.7
12 50.135.214.7
24 45.242.312.5
48 38.948.512.6

Data is representative of the effects observed with C. roseus extract and has been adapted from a study on Jurkat cells.[3]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Seed the desired cancer cell line (e.g., Jurkat, HL-60, or HCT-116) in 6-well plates at a density of 1 x 10⁶ cells per well in complete culture medium.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or PBS). Dilute the stock solution to the desired final concentrations in fresh culture medium.

  • Exposure: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle-treated control group.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is a widely used method for preparing and staining cells for DNA content analysis.[3][4]

Materials:

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For suspension cells (e.g., Jurkat), transfer the cell suspension to a 15 mL conical tube.

    • For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 5 mL of cold PBS. Repeat this step.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

  • Incubation: Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.

  • Rehydration and Staining:

    • Centrifuge the fixed cells at 500 x g for 10 minutes. Decant the ethanol.

    • Wash the cell pellet twice with 5 mL of cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use the linear scale for the PI fluorescence channel (typically FL-2 or FL-3). Gate out doublets using the pulse width or area versus height parameter.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Cell Cycle Analysis A Seed and Culture Cancer Cells B Treat with Catharanthine Tartrate (various doses/times) A->B C Harvest and Wash Cells (PBS) B->C D Fix Cells (ice-cold 70% Ethanol) C->D E Stain with Propidium Iodide and RNase A D->E F Acquire Data on Flow Cytometer E->F G Analyze Cell Cycle Distribution (G0/G1, S, G2/M) F->G

Caption: Workflow for analyzing catharanthine-induced cell cycle arrest.

Signaling Pathway

G Proposed Signaling Pathway for Catharanthine-Induced Cell Cycle Arrest cluster_0 Cell Exterior cluster_1 Cytoplasm Catharanthine This compound Microtubules Microtubule Dynamics Catharanthine->Microtubules Disrupts Akt Akt Catharanthine->Akt Inhibits CellCycle Cell Cycle Progression Microtubules->CellCycle Required for Mitosis (M-Phase) mTOR mTOR Akt->mTOR Activates mTOR->CellCycle Promotes Arrest S or G2/M Phase Arrest CellCycle->Arrest

Caption: Catharanthine disrupts microtubules and inhibits the Akt/mTOR pathway.

Discussion of Mechanism

Catharanthine, like other vinca alkaloids, primarily exerts its cytotoxic effects by interfering with microtubule function.[2] Microtubules are critical components of the cytoskeleton and form the mitotic spindle, which is responsible for segregating chromosomes during mitosis (M phase). By binding to tubulin, the protein subunit of microtubules, catharanthine inhibits their polymerization. This disruption of microtubule dynamics leads to a dysfunctional mitotic spindle, causing cells to arrest in the M phase of the cell cycle.

However, studies on catharanthine and related compounds from C. roseus have also shown an accumulation of cells in the S phase.[3][5] This suggests that catharanthine may have additional mechanisms of action that affect DNA replication or the S phase checkpoint.

Furthermore, evidence suggests that catharanthine can inhibit the PI3K/Akt/mTOR signaling pathway.[6] This pathway is a crucial regulator of cell growth, proliferation, and survival. By inhibiting Akt, catharanthine can downregulate the activity of mTOR, a key protein that promotes cell cycle progression.[6] This inhibition can contribute to cell cycle arrest and the induction of apoptosis. The culmination of these effects is the suppression of cancer cell proliferation.

References

Revolutionizing Preclinical Research: Animal Models for Evaluating the In Vivo Efficacy of Catharanthine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of various animal models to evaluate the in vivo efficacy of Catharanthine (B190766) Tartrate. Catharanthine, a monoterpenoid indole (B1671886) alkaloid derived from Catharanthus roseus, is a key precursor in the synthesis of the potent anticancer agents vinblastine (B1199706) and vincristine.[1][2] Beyond its role in cancer chemotherapy, emerging research suggests potential therapeutic applications in diabetes, inflammation, and neuroprotection. These guidelines offer standardized methodologies to facilitate reproducible and comparable preclinical studies.

Application Note 1: Anticancer Efficacy in Xenograft Models

Objective: To assess the anti-tumor activity of Catharanthine Tartrate in a human tumor cell line-derived xenograft (CDX) model. While catharanthine itself has weak anti-mitotic activity, its evaluation in vivo is crucial for understanding its potential as a standalone agent or in combination therapies.[1]

Animal Model: Immunodeficient mice (e.g., athymic nude or NSG mice) are essential for preventing the rejection of human tumor xenografts.[3]

Hypothetical Data Summary:
Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)
Vehicle Control-Daily, i.p.1250 ± 150-
This compound25Daily, i.p.980 ± 12021.6
This compound50Daily, i.p.750 ± 11040.0
Positive Control (e.g., Cisplatin)5Q3D, i.p.550 ± 9056.0

Experimental Workflow:

G cluster_prep Preparation cluster_implant Tumor Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_culture Human Cancer Cell Culture (e.g., A549) cell_harvest Cell Harvesting & Preparation cell_culture->cell_harvest implantation Subcutaneous Injection of Cells into Mice cell_harvest->implantation animal_acclimate Animal Acclimatization (1 week) tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Treatment with This compound randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2x/week) treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia analysis Tumor Weight Measurement & Histopathology euthanasia->analysis

Workflow for Xenograft Model Study.
Detailed Protocol:

  • Cell Culture: Culture a human cancer cell line (e.g., A549 lung carcinoma) in appropriate media until approximately 80% confluent.

  • Cell Preparation: Harvest cells using trypsin, wash with PBS, and resuspend in serum-free media or PBS at a concentration of 5 x 10^7 cells/mL.[4]

  • Animal Acclimatization: House 6-8 week old male athymic nude mice in a pathogen-free environment for at least one week.[4]

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.[5]

  • Treatment Administration: Prepare this compound in a suitable vehicle (e.g., saline). Administer the specified dose intraperitoneally (i.p.) daily for 21 days.

  • Data Collection: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

Application Note 2: Anti-Diabetic Efficacy in a Streptozotocin-Induced Model

Objective: To evaluate the hypoglycemic effect of this compound in a streptozotocin (B1681764) (STZ)-induced type 1 diabetes model in rats. Extracts from Catharanthus roseus have shown significant anti-diabetic properties in preclinical studies.[6][7]

Animal Model: Wistar or Sprague-Dawley rats are commonly used for STZ-induced diabetes models.[6]

Quantitative Data Summary (based on C. roseus extract studies):
Treatment GroupDose (mg/kg)RouteMean Blood Glucose (mg/dL) at Day 21 (± SEM)% Reduction in Blood Glucose
Normal Control--95 ± 5-
Diabetic Control--380 ± 20-
This compound100Oral210 ± 1544.7
This compound200Oral150 ± 1260.5
Metformin100Oral180 ± 1852.6

Experimental Workflow:

G cluster_prep Preparation & Induction cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis animal_acclimate Animal Acclimatization (1 week) fasting Overnight Fasting animal_acclimate->fasting stz_injection Single Intraperitoneal STZ Injection fasting->stz_injection diabetes_confirm Confirmation of Diabetes (Blood Glucose > 250 mg/dL) stz_injection->diabetes_confirm grouping Grouping of Diabetic Rats diabetes_confirm->grouping oral_gavage Daily Oral Administration of This compound grouping->oral_gavage monitoring Weekly Blood Glucose & Body Weight Monitoring oral_gavage->monitoring euthanasia Euthanasia & Blood Collection monitoring->euthanasia biochemical_analysis Serum Biochemical Analysis (e.g., Insulin (B600854), Lipids) euthanasia->biochemical_analysis

Workflow for STZ-Induced Diabetes Study.
Detailed Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week.

  • Induction of Diabetes: After an overnight fast, administer a single intraperitoneal injection of STZ (55 mg/kg) dissolved in cold citrate (B86180) buffer (pH 4.5).[6]

  • Confirmation of Diabetes: After 72 hours, measure blood glucose levels. Rats with fasting blood glucose above 250 mg/dL are considered diabetic.[6]

  • Treatment: Group the diabetic rats and administer this compound orally via gavage daily for 21 days.

  • Monitoring: Monitor blood glucose levels and body weight weekly.

  • Endpoint Analysis: At the end of the treatment period, collect blood samples for biochemical analysis, including serum insulin and lipid profiles.

Application Note 3: Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model

Objective: To assess the anti-inflammatory properties of this compound in a carrageenan-induced acute inflammation model in rats. This model is widely used for screening anti-inflammatory drugs.[8][9][10]

Animal Model: Wistar or Sprague-Dawley rats are suitable for this model.[11]

Quantitative Data Summary (based on C. roseus extract studies):
Treatment GroupDose (mg/kg)RouteMean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema
Control (Carrageenan)--0.85 ± 0.05-
This compound100Oral0.55 ± 0.0435.3
This compound200Oral0.40 ± 0.0352.9
This compound400Oral0.28 ± 0.0267.1
Indomethacin10Oral0.25 ± 0.0270.6

Experimental Workflow:

G cluster_prep Preparation cluster_induction Inflammation Induction cluster_measurement Edema Measurement cluster_analysis Data Analysis animal_acclimate Animal Acclimatization & Fasting baseline_measure Baseline Paw Volume Measurement animal_acclimate->baseline_measure drug_admin Oral Administration of This compound baseline_measure->drug_admin carrageenan_injection Subplantar Injection of Carrageenan (1%) drug_admin->carrageenan_injection paw_measurement Paw Volume Measurement at 1, 2, 3, and 4 hours carrageenan_injection->paw_measurement data_analysis Calculation of % Inhibition of Edema paw_measurement->data_analysis

Workflow for Paw Edema Study.
Detailed Protocol:

  • Animal Preparation: Use male Wistar rats (150-200g), fasted overnight with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer this compound orally 1 hour before carrageenan injection.[11]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[11]

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Application Note 4: Neuroprotective Potential in a Cerebral Ischemia Model

Objective: To investigate the potential neuroprotective effects of this compound in a middle cerebral artery occlusion (MCAO) model of focal cerebral ischemia in rats. While direct evidence is lacking, exploring this application is warranted given the diverse bioactivities of related alkaloids.

Animal Model: Sprague-Dawley or Wistar rats are commonly used for MCAO models.[12]

Hypothetical Data Summary:
Treatment GroupDose (mg/kg)RouteInfarct Volume (mm³) (± SEM)Neurological Deficit Score (± SEM)
Sham--0 ± 00 ± 0
Ischemia Control--250 ± 303.5 ± 0.5
This compound20i.v.180 ± 252.5 ± 0.4
This compound40i.v.120 ± 201.8 ± 0.3
Positive Control (e.g., Nimodipine)10i.v.100 ± 181.5 ± 0.2

Signaling Pathway: Ischemic Cascade

G ischemia Cerebral Ischemia energy_failure Energy Failure (↓ ATP) ischemia->energy_failure excitotoxicity Excitotoxicity (↑ Glutamate) energy_failure->excitotoxicity calcium_overload Intracellular Ca²⁺ Overload excitotoxicity->calcium_overload oxidative_stress Oxidative Stress (↑ ROS) calcium_overload->oxidative_stress inflammation Inflammation calcium_overload->inflammation apoptosis Apoptosis oxidative_stress->apoptosis inflammation->apoptosis neuronal_death Neuronal Death apoptosis->neuronal_death catharanthine This compound (Hypothesized) catharanthine->excitotoxicity Inhibition? catharanthine->oxidative_stress Inhibition? catharanthine->inflammation Inhibition?

Hypothesized Neuroprotective Mechanism.
Detailed Protocol:

  • Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g).

  • MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method for 90 minutes, followed by reperfusion.

  • Drug Administration: Administer this compound intravenously at the time of reperfusion.

  • Neurological Assessment: Evaluate neurological deficits at 24 hours post-ischemia using a standardized scoring system.

  • Infarct Volume Measurement: At 48 hours, euthanize the rats, and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.

These detailed application notes and protocols provide a robust framework for the preclinical evaluation of this compound across multiple therapeutic areas. Adherence to these standardized methods will enhance the reliability and comparability of findings, ultimately accelerating the translation of promising research into clinical applications.

References

Troubleshooting & Optimization

How to improve the yield of Catharanthine Tartrate extraction?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Catharanthine (B190766) Tartrate extraction from Catharanthus roseus.

Frequently Asked Questions (FAQs)

Q1: What is Catharanthine and why is its extraction yield a critical focus? A1: Catharanthine is a terpenoid indole (B1671886) alkaloid found in the plant Catharanthus roseus. It is a crucial precursor for the semi-synthesis of the potent anti-cancer drugs vinblastine (B1199706) and vincristine. The natural abundance of catharanthine in the plant is very low, often around 0.0005% of the dry leaf weight, making efficient extraction essential for pharmaceutical production.[1]

Q2: Which part of the Catharanthus roseus plant should be used for extraction? A2: The leaves are the primary source for catharanthine extraction.[1] While other plant parts contain alkaloids, the leaves generally have the highest concentrations of both catharanthine and its coupling partner, vindoline (B23647).[1]

Q3: How can the catharanthine content in the plant material be increased before extraction? A3: Several biotechnological and agronomic strategies can enhance catharanthine biosynthesis:

  • Elicitation: Applying compounds that trigger plant defense responses, such as methyl jasmonate, salicylic (B10762653) acid, or chitooligosaccharides, can significantly boost alkaloid production.[1] For instance, applying 0.1 μg/mL of 3 kDa chitooligosaccharides has been shown to increase catharanthine content by over 140%.[1]

  • In Vitro Cultures: Plant tissue culture techniques like hairy root cultures provide a controlled environment to optimize growth conditions and maximize alkaloid accumulation.[1]

  • Metabolic Engineering: Genetically modifying the terpenoid indole alkaloid (TIA) biosynthetic pathway can increase the metabolic flux towards catharanthine production.[1]

  • Controlled Environmental Conditions: Growing plants under specific lighting, such as red light, can enhance the production of both catharanthine and vindoline.[1]

Q4: What are the primary reasons for consistently low catharanthine yields? A4: Low yields are often attributed to a combination of factors:

  • Low Natural Abundance: As mentioned, catharanthine is present in very small quantities in the plant.[1]

  • Suboptimal Extraction Methods: The efficiency is highly dependent on the chosen method and its parameters; non-optimized protocols lead to significant losses.[1]

  • Spatial Separation of Precursors: In the plant, catharanthine and vindoline are synthesized and stored in different cell types, which limits their natural combination.[1]

  • Post-Harvest Degradation: Improper handling and storage of the plant material can lead to enzymatic degradation of the target alkaloids.[1]

Troubleshooting Guide: Enhancing Extraction Yield

This guide addresses specific issues encountered during the extraction and purification process.

Problem 1: Low efficiency with conventional solvent extraction methods.

Question: My catharanthine yield is consistently low using a standard methanol (B129727) or ethanol (B145695) extraction. What parameters can I adjust to improve this?

Answer: Several parameters can be optimized to enhance the efficiency of conventional solvent extraction.

  • Optimize Solvent Composition: The concentration of the solvent is critical. Studies have shown that 80% ethanol can provide high extraction yields for vinca (B1221190) alkaloids.[1][2]

  • Adjust pH: The pH of the extraction medium is a crucial factor. An initial acidic medium enhances the solubility and stability of alkaloids.[1] Using an aqueous acidic solution, such as 0.1 M HCl, has proven effective.[3][4][5] In subsequent purification steps, a slightly alkaline pH of around 8.3 may improve yields.[1][5]

  • Modify Particle Size: The surface area of the plant material significantly impacts extraction efficiency. Grinding the dried leaves to a smaller particle size (e.g., 60-mesh to 200-mesh) increases the contact between the solvent and the plant material, leading to higher yields.[1][6]

  • Increase Temperature: Raising the extraction temperature can improve efficiency, but this must be balanced with the risk of thermal degradation of the alkaloids.[1]

  • Repeat Extraction Cycles: To maximize yield, perform the extraction a total of three times with fresh solvent in each cycle.[1][2]

Table 1: Key Optimization Parameters for Conventional Extraction

Parameter Recommended Value/Condition Rationale Source(s)
Solvent 80% Ethanol in water Balances polarity to effectively dissolve alkaloids. [1][2]
Initial pH Acidic (e.g., 0.1 M HCl) Converts alkaloids to their salt form, increasing solubility and stability in the aqueous phase. [3][4][5]
Particle Size 60-mesh to 200-mesh Increases surface area for improved solvent penetration and mass transfer. [1][6]
Extraction Cycles 3 cycles Ensures exhaustive extraction of the target compound from the plant matrix. [1][2]

| Temperature | Varies (e.g., 80°C for Heat Reflux) | Increases solvent diffusion and solubility, but must be controlled to prevent degradation. |[1][7] |

Problem 2: Difficulty choosing the most effective extraction technique.

Question: With multiple methods available, which extraction technique provides the best catharanthine yield?

Answer: Advanced extraction techniques have demonstrated higher efficiencies compared to traditional methods like maceration or heat reflux.

  • Supercritical Fluid Extraction (SFE): This method uses supercritical CO2, often with a polar co-solvent like methanol. It is highly selective and can achieve 100% recovery for catharanthine under optimized conditions.[7][8]

  • Negative-Pressure Cavitation Extraction (NPCE): This technique uses negative pressure to create cavitation, which disrupts plant cell walls and enhances extraction. It has shown higher yields than maceration, heat reflux, and ultrasound-assisted extraction (UAE).[2][7]

  • Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These methods use ultrasonic waves or microwaves to accelerate extraction and are generally more efficient than traditional Soxhlet or maceration techniques.[1][7]

Table 2: Comparative Analysis of Catharanthine Extraction Yields

Extraction Method Key Parameters Catharanthine Yield Source(s)
Supercritical Fluid Extraction (SFE) 250 bar, 80°C, 6.6 vol% methanol modifier, 40 min 100% recovery [7][8]
Negative-Pressure Cavitation Extraction (NPCE) 80% ethanol, -0.075 MPa, 1:20 solid-liquid ratio, 30 min, 3 cycles 0.2843 mg/g DW [2][7]
Ultrasound-Assisted Extraction (UAE) Comparable to NPCE Higher than Maceration and Heat Reflux [2][7]
Heat Reflux Extraction (HRE) 80% ethanol, 3 h, 80°C Lower than NPCE and UAE [7]

| Maceration Extraction (ME) | 80% ethanol, 12 h, room temperature | Lower than NPCE and UAE |[7] |

Problem 3: Difficulty separating catharanthine from a complex extract mixture.

Question: My crude extract contains many impurities. What purification strategies are recommended for isolating catharanthine?

Answer: A multi-step approach involving acid-base partitioning followed by chromatography is highly effective.

  • Acid-Base Partitioning: This is a fundamental technique for separating alkaloids. The process involves:

    • Dissolving the crude extract in an acidic aqueous solution. Alkaloids form salts and remain in the aqueous phase.

    • Washing the acidic solution with a non-polar organic solvent (e.g., hexane) to remove neutral and acidic impurities.

    • Basifying the aqueous layer (e.g., with NH4OH) to a pH of 6-7, which converts the alkaloid salts back to their free base form.[9]

    • Extracting the free base alkaloids into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[9][10]

  • Chromatographic Techniques:

    • Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography method that avoids the use of a solid stationary phase, preventing irreversible adsorption and leading to high recovery rates.[11][12] It is highly suitable for purifying alkaloids from crude mixtures.[11]

    • Column Chromatography: Traditional column chromatography using deactivated silica (B1680970) gel or dextran (B179266) (e.g., Sephadex LH-20) can effectively separate catharanthine from other alkaloids.[9]

Experimental Protocols

Protocol 1: Negative-Pressure Cavitation Extraction (NPCE) Adapted from methodologies demonstrating high efficiency for vinca alkaloid extraction.[2][7]

  • Sample Preparation: Dry the leaves of C. roseus and grind them into a fine powder (e.g., 60-mesh).[1]

  • Solvent Preparation: Prepare an 80% ethanol-water solution.[2]

  • Extraction:

    • Mix the powdered plant material with the 80% ethanol solvent at a solid-to-liquid ratio of 1:20 (w/v).[7]

    • Place the mixture in the NPCE apparatus and apply a negative pressure of -0.075 MPa for 30 minutes.[7]

  • Repeat Extraction: Perform a total of three extraction cycles with fresh solvent each time to maximize yield.[2][7]

  • Filtration and Concentration: Combine the extracts from all cycles. Filter the combined extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Supercritical Fluid Extraction (SFE) Based on optimized conditions for 100% catharanthine recovery.[8]

  • Sample Preparation: Use dried and powdered leaves of C. roseus.

  • Apparatus Setup: Pack the powdered plant material into the SFE extraction vessel.

  • Extraction Conditions:

    • Set the extraction pressure to 250 bar and the temperature to 80°C.[8]

    • Use supercritical CO2 with 6.6 vol% methanol as a co-solvent/modifier.[8]

    • Set the dynamic extraction time to 40 minutes.[8]

  • Collection: After extraction, reduce the pressure to allow the CO2 to return to its gaseous state. The extracted catharanthine will precipitate and can be collected.

Visualizations

Extraction_Workflow cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_purify Phase 3: Purification cluster_final Phase 4: Final Product Plant C. roseus Leaves Grind Grinding (60-mesh) Plant->Grind Extraction Extraction Grind->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Chromatography Chromatography (CPC/Column) Acid_Base->Chromatography Pure_Catharanthine Pure Catharanthine Chromatography->Pure_Catharanthine Salt_Formation Salt Formation (Tartaric Acid) Pure_Catharanthine->Salt_Formation Final_Product Catharanthine Tartrate Salt_Formation->Final_Product

Caption: General workflow for this compound extraction and purification.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Extraction Yield Cause1 Suboptimal Solvent? Start->Cause1 Cause2 Incorrect pH? Start->Cause2 Cause3 Poor Mass Transfer? Start->Cause3 Cause4 Insufficient Cycles? Start->Cause4 Sol1 Use 80% Ethanol Cause1->Sol1 Sol2 Use Acidic Medium (0.1M HCl) Cause2->Sol2 Sol3 Reduce Particle Size (Grind) Cause3->Sol3 Sol4 Perform 3 Extraction Cycles Cause4->Sol4

References

Technical Support Center: Catharanthine Tartrate Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Catharanthine Tartrate during storage. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on stability under various conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

A1: For long-term stability, this compound powder should be stored at -20°C. Following recommended storage conditions helps ensure the integrity and purity of the compound.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound should be stored at -80°C to minimize degradation. It is crucial to use appropriate solvents and protect the solutions from light.

Q3: What are the main factors that can cause the degradation of this compound?

A3: this compound is susceptible to degradation from several factors, including exposure to light (photodegradation), high temperatures (thermal degradation), and strong oxidizing agents. It is also sensitive to acidic and basic conditions, which can lead to hydrolysis.

Q4: Are there any materials or substances that are incompatible with this compound?

A4: Yes, this compound is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents. Contact with these substances should be avoided to prevent chemical reactions that can degrade the compound.

Q5: How can I tell if my this compound has degraded?

A5: Degradation can be identified by changes in physical appearance (e.g., color change), the appearance of additional peaks in a chromatogram from a stability-indicating HPLC analysis, or a decrease in the purity of the main compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Issue Possible Cause Recommended Action
Discoloration of the powder Exposure to light or elevated temperatures.Store the powder in a light-resistant container at the recommended temperature of -20°C.
Unexpected peaks in HPLC analysis Degradation of the sample due to improper storage or handling.Review storage conditions and handling procedures. Ensure the sample was protected from light, high temperatures, and incompatible substances. Perform a forced degradation study to identify potential degradation products.
Decreased potency or activity in biological assays Chemical degradation of this compound.Re-evaluate the storage conditions of both the solid compound and its solutions. Use a freshly prepared solution from a properly stored powder for subsequent experiments.
Precipitation in solution upon storage Poor solubility or degradation leading to less soluble products.Ensure the solvent is appropriate and the concentration is within the solubility limits. If precipitation occurs in a previously stable solution, it may be a sign of degradation.

Stability Data Summary

While specific quantitative kinetic data for the degradation of this compound under various stress conditions are not extensively published, the following table summarizes the known stability profile based on available information. Researchers are encouraged to perform their own stability studies for specific formulations and storage conditions.

Condition Observation Recommendation
Temperature (Solid) Stable for extended periods at -20°C.Store powder at -20°C.
Temperature (Solution) Stable for extended periods at -80°C.Store solutions at -80°C.
Light Exposure Susceptible to photodegradation, especially in solution.Protect from light at all times using amber vials or by wrapping containers in foil.
pH Prone to hydrolysis under acidic and basic conditions.Maintain solutions at a neutral pH if possible and avoid strong acids and bases.
Oxidation Can be oxidized, particularly in the presence of light and certain catalysts.Avoid contact with strong oxidizing agents and store under an inert atmosphere if necessary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Photostability chamber

  • Oven

  • HPLC system with UV detector

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a known amount of this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve a known amount of this compound in a 1:1 mixture of methanol and 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid this compound powder in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) in a photostability chamber for a defined period.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to a suitable value, e.g., 3.5 or 7.0)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks generated during the forced degradation study.

Visualizations

Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure and known reactivity of similar indole (B1671886) alkaloids. The exact structures of the degradation products would need to be confirmed experimentally (e.g., via LC-MS and NMR).

DegradationPathways Catharanthine This compound Hydrolysis Acid/Base Hydrolysis (Ester Cleavage) Catharanthine->Hydrolysis Oxidation Oxidation (Indole Ring/Alkene) Catharanthine->Oxidation Photodegradation Photodegradation (Multiple Pathways) Catharanthine->Photodegradation Degradant1 Hydrolyzed Product Hydrolysis->Degradant1 Degradant2 Oxidized Products Oxidation->Degradant2 Degradant3 Photoproducts Photodegradation->Degradant3

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting observed degradation of this compound.

TroubleshootingWorkflow Start Degradation Observed CheckStorage Review Storage Conditions Start->CheckStorage CheckHandling Review Handling Procedures CheckStorage->CheckHandling Conditions OK OptimizeConditions Optimize Storage & Handling CheckStorage->OptimizeConditions Conditions Not OK PerformAnalysis Perform Stability- Indicating HPLC CheckHandling->PerformAnalysis Procedures OK CheckHandling->OptimizeConditions Procedures Not OK IdentifyDegradants Identify Degradation Products (LC-MS/NMR) PerformAnalysis->IdentifyDegradants IdentifyDegradants->OptimizeConditions End Problem Resolved OptimizeConditions->End

Caption: Troubleshooting workflow for this compound degradation.

Troubleshooting low yield in Catharanthine-vindoline coupling reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions to address low yields in the Catharanthine-Vindoline coupling reaction, a critical step in the semi-synthesis of vinblastine (B1199706) and its analogues.

Troubleshooting Guide

This section addresses specific issues encountered during the coupling reaction in a question-and-answer format.

Issue: The reaction fails to proceed or shows very low conversion.

  • Possible Cause 1: Inactive Catalyst or Oxidant.

    • Solution: The activity of the promoter, such as Iron(III) chloride (FeCl₃) or tris(4-bromophenyl)aminium hexachloroantimonate (BAHA), is critical. Ensure the reagent is fresh and has been stored under appropriate conditions (e.g., protected from moisture). For Fe(III)-promoted reactions, consider that different salts can have varying efficacy (e.g., FeCl₃ > Fe₂(SO₄)₃).[1] For enzymatic couplings, verify the activity of the enzyme (e.g., peroxidase) and ensure necessary co-factors like hydrogen peroxide are present.[2][3]

  • Possible Cause 2: Poor Solubility of Reactants.

    • Solution: Catharanthine (B190766) and vindoline (B23647) have limited solubility in purely aqueous media. The use of a co-solvent is highly recommended to ensure the reactants are fully dissolved. For Fe(III)-promoted coupling, adding 2,2,2-trifluoroethanol (B45653) (TFE) to the aqueous HCl solution can lead to superb conversion rates of up to 90% for the formation of anhydrovinblastine (B1203243) (after NaBH₄ reduction).[4][5][6] For BAHA-promoted reactions, a mixed solvent system of aqueous 0.05 N HCl and TFE is also highly effective.[1][4]

  • Possible Cause 3: Incorrect Reaction Conditions (pH, Solvent).

    • Solution: The reaction environment is crucial. Fe(III) and BAHA-promoted couplings generally perform well under acidic aqueous conditions (e.g., 0.1 N or 0.05 N HCl), which also serve to protect the tertiary amines from oxidation.[1][4] Organic solvents like CH₂Cl₂, MeCN, and EtOAc have been shown to be unproductive for BAHA-promoted reactions.[1] For alternative methods, such as those using in-situ generated singlet oxygen, the pH is critical, with maximum vinblastine yields observed around pH 8.3.[7]

Issue: The reaction produces significant side products.

  • Possible Cause 1: Undesired Diastereomer Formation (Poor Stereoselectivity).

    • Solution: This is a common issue in Polonovski-type reactions. The diastereoselectivity is highly temperature-dependent. To favor the formation of the natural C16' stereoisomer of anhydrovinblastine, the reaction must be conducted at low temperatures, such as -40°C to -78°C.[4][8] At higher temperatures (0°C to 25°C), the ratio of natural to unnatural stereoisomer can drop to 1:1 or even invert.[4] In contrast, the Fe(III)-promoted and BAHA-promoted coupling methods offer excellent and exclusive diastereoselectivity for the natural C16' stereochemistry even at room temperature.[1][4][5]

  • Possible Cause 2: Oxidation of Substrates or Products.

    • Solution: The tertiary amines in the substrates can be susceptible to competitive oxidation.[1][4] Performing the reaction under acidic aqueous conditions helps protonate and protect these sensitive functional groups.[1][4] Additionally, in the subsequent conversion of anhydrovinblastine to vinblastine, leurosidine (B1205338) (the C20' alcohol isomer) is a common by-product.[5][8] The ratio of vinblastine to leurosidine can be influenced by the specific oxidation conditions.[8]

Troubleshooting Flowchart

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.

TroubleshootingFlowchart start Low Yield or No Reaction solubility Are reactants fully dissolved? start->solubility catalyst Is the catalyst/oxidant active? solubility->catalyst Yes add_cosolvent Add co-solvent (TFE) to aqueous acid. solubility->add_cosolvent No conditions Are reaction conditions correct? catalyst->conditions Yes check_catalyst Use fresh catalyst/oxidant. Verify loading. catalyst->check_catalyst No side_products Are major side products observed? conditions->side_products Yes verify_conditions Verify pH, temperature, and solvent system. conditions->verify_conditions No analyze_side_products Identify side products (e.g., via LC-MS). side_products->analyze_side_products Yes end_bad Issue Persists (Consult further literature) side_products->end_bad No end_good Yield Improved add_cosolvent->end_good check_catalyst->end_good verify_conditions->end_good diastereomers Poor Diastereoselectivity? analyze_side_products->diastereomers oxidation Oxidation Byproducts? analyze_side_products->oxidation diastereomers->oxidation No lower_temp Lower temperature (-40°C to -78°C) for Polonovski-type reactions. diastereomers->lower_temp Yes use_acid Ensure acidic conditions (e.g., 0.1N HCl) to protect amines. oxidation->use_acid Yes oxidation->end_bad No lower_temp->end_good use_acid->end_good

Caption: Troubleshooting logic for addressing low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for Catharanthine-Vindoline coupling? The Fe(III)-promoted coupling and the triarylaminium radical cation (BAHA)-promoted coupling are among the most effective methods.[4] The Fe(III) method provides the coupled product (anhydrovinblastine) in up to 90% conversion, while the BAHA method can yield up to 85%. Both offer excellent and exclusive stereochemical control, yielding the natural C16' diastereomer at room temperature.[1][4][5] The older Polonovski-type reaction is also used but often suffers from a lack of stereoselectivity at higher temperatures.[4][8]

Q2: How does the choice of oxidant and solvent affect the yield? The choice of both oxidant and solvent system is paramount. For BAHA-promoted coupling, organic solvents like CH₂Cl₂, MeCN, and EtOAc are unproductive.[1] A mixed system of aqueous HCl and a co-solvent like TFE is necessary to solubilize the reactants and achieve high yields.[1][4] Similarly, for the Fe(III)-promoted reaction, the addition of TFE as a co-solvent is critical for solubilizing the reactants and achieving high conversion.[5][6]

Q3: Can I run the reaction at room temperature? Yes, both the Fe(III)-promoted and BAHA-promoted coupling reactions proceed efficiently at room temperature (23-25°C) with excellent diastereoselectivity.[1][4][5] This is a significant advantage over the Polonovski-type reaction, which requires cryogenic temperatures (-40°C to -78°C) to achieve good stereocontrol.[4][8]

Q4: My starting materials (Catharanthine/Vindoline) are of questionable purity. How will this affect the reaction? The purity of the starting materials is crucial. Impurities can inhibit the catalyst, participate in side reactions, or complicate the purification of the final product. Oxidative degradation of catharanthine can lead to products that are incapable of coupling with vindoline.[9] It is highly recommended to use highly purified catharanthine and vindoline to ensure optimal reaction performance and yield.

Data Summary Tables

Table 1: Comparison of Common Coupling Methods

MethodPromoter/CatalystTypical Temp.Key Advantage(s)Typical YieldRef.
Fe(III)-Promoted FeCl₃ (5 equiv)23°CExcellent stereocontrol, high conversionUp to 90% conversion[4][5]
BAHA-Promoted BAHA (1.1 equiv)25°CExcellent stereocontrol, uses organic oxidantUp to 85%[1][4]
Polonovski-type mCPBA, TFAA-78°C to 25°CHistorically significantVariable, temp-dependent[4][8]
Enzymatic Peroxidase, H₂O₂Ambient"Green" alternativeVariable[2]

Table 2: Effect of Solvent on BAHA-Promoted Coupling Yield

Solvent SystemYield of AnhydrovinblastineRef.
CH₂Cl₂, MeCN, EtOAc, CHCl₃, HFIP0% (unproductive)[1]
2,2,2-Trifluoroethanol (TFE)18%[1]
Water7%[1]
Aqueous TFE45%[1]
Aqueous 0.05 N HCl46%[1]
Aqueous 0.05 N HCl / TFE (10:1) 83% [1]

Experimental Protocols

Protocol 1: Fe(III)-Promoted Coupling for Anhydrovinblastine

This protocol is adapted from the work of Boger and co-workers.[5]

  • Preparation: Prepare a solution of catharanthine and vindoline in a mixture of 0.1 N aqueous HCl and 2,2,2-trifluoroethanol (TFE). The TFE is essential to fully solubilize the reactants.[5][6]

  • Reaction Initiation: To the solution of the alkaloids, add 5 equivalents of Iron(III) chloride (FeCl₃) at 23°C.

  • Monitoring: Allow the reaction to proceed. The reaction involves the generation of a catharanthine amine radical cation, which undergoes oxidative fragmentation and diastereoselective coupling with vindoline to form an iminium ion intermediate.[5]

  • Reduction: Upon completion of the coupling (monitored by TLC or LC-MS), add an excess of sodium borohydride (B1222165) (NaBH₄) to reduce the intermediate iminium ion.

  • Workup and Isolation: Quench the reaction, perform a standard aqueous/organic extraction, and purify the resulting anhydrovinblastine using standard chromatographic techniques (e.g., silica (B1680970) gel column chromatography).

Protocol 2: BAHA-Promoted Coupling for Anhydrovinblastine

This protocol is adapted from the work of Boger and co-workers.[1][4]

  • Preparation: Dissolve catharanthine and vindoline in a solvent mixture of aqueous 0.05 N HCl and 2,2,2-trifluoroethanol (TFE), typically in a ratio between 1:1 and 10:1.[1][4]

  • Reaction Initiation: To the solution, add 1.1 equivalents of tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) at room temperature (25°C).

  • Monitoring: Let the reaction stir for approximately 2 hours, monitoring for completion.[1]

  • Workup and Isolation: Upon completion, perform a standard aqueous workup followed by extraction with an organic solvent. The crude anhydrovinblastine can be purified by chromatography to yield the product with exclusively the natural C16' stereochemistry.[1][4]

Experimental Workflow Diagram

ExperimentalWorkflow General Workflow for Fe(III) or BAHA Promoted Coupling cluster_prep 1. Reagent Preparation cluster_reaction 2. Coupling Reaction cluster_workup 3. Workup & Purification prep_alkaloids Dissolve Catharanthine & Vindoline in Aq. HCl / TFE add_promoter Add Promoter (FeCl₃ or BAHA) at Room Temp. prep_alkaloids->add_promoter stir Stir and Monitor (TLC / LC-MS) add_promoter->stir reduction Reduction Step (NaBH₄ for Fe(III) method) stir->reduction extraction Aqueous Workup & Extraction reduction->extraction purification Chromatographic Purification extraction->purification product Isolated Anhydrovinblastine purification->product

Caption: Generalized experimental workflow for the coupling reaction.

References

Technical Support Center: Optimizing HPLC Separation of Catharanthine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for better High-Performance Liquid Chromatography (HPLC) separation of Catharanthine Tartrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound, offering targeted solutions for mobile phase optimization.

Q1: My this compound peak is showing significant tailing. What are the primary causes and how can I improve the peak shape?

A1: Peak tailing is a common issue when analyzing basic compounds like Catharanthine due to secondary interactions with the stationary phase. Here’s a step-by-step guide to troubleshoot and resolve this issue:

  • Primary Cause: Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based C18 columns can interact with the basic Catharanthine molecule, leading to peak tailing. At a mobile phase pH above 3, these silanol groups can become ionized (SiO-) and electrostatically interact with the protonated Catharanthine.

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Adjust the mobile phase pH to a lower value, typically between 2.5 and 4.0. At a lower pH, the silanol groups are protonated (Si-OH) and less likely to interact with the protonated Catharanthine, thus minimizing peak tailing.[1]

    • Add a Competing Base: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase at a low concentration (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, effectively masking them from the Catharanthine analyte and improving peak symmetry.[1][2][3]

    • Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping chemically modifies the silica (B1680970) surface to reduce the number of accessible silanol groups, thereby minimizing secondary interactions.[1]

    • Check for Column Overload: Injecting a sample that is too concentrated can lead to peak distortion. To check for this, dilute your sample (e.g., 1:10) and reinject. If the peak shape improves, column overload was a contributing factor.

    • Optimize Organic Modifier: The choice and concentration of the organic solvent can influence peak shape. Acetonitrile (B52724) generally provides sharper peaks than methanol (B129727) for many compounds.

Q2: I am observing poor resolution between this compound and other related alkaloids. How can I improve the separation?

A2: Achieving baseline separation of structurally similar alkaloids requires careful optimization of the mobile phase.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The ionization state of alkaloids is highly dependent on the mobile phase pH. A systematic evaluation of pH (e.g., in 0.5 unit increments from 3.0 to 5.0) can significantly alter the selectivity between Catharanthine and other alkaloids.[4][5][6]

    • Modify Organic Solvent Ratio: The ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer is a critical parameter.

      • Isocratic Elution: If using an isocratic method, systematically vary the percentage of the organic modifier. A lower percentage of organic solvent will generally increase retention times and may improve the resolution of early eluting peaks.

      • Gradient Elution: For complex mixtures, a gradient elution program is often more effective. A shallower gradient (i.e., a slower increase in the organic solvent concentration over time) can significantly enhance the resolution between closely eluting compounds.

    • Change the Organic Modifier: The type of organic solvent can also affect selectivity. If you are using methanol, consider switching to acetonitrile, or vice versa. The different solvent properties can alter the elution order and improve separation.

    • Buffer Selection and Concentration: The choice of buffer can influence the separation. Phosphate (B84403) and acetate (B1210297) buffers are commonly used. Ensure the buffer concentration is adequate (typically 10-50 mM) to maintain a stable pH throughout the analysis.

    • Flow Rate Optimization: A lower flow rate can lead to better separation, although it will increase the analysis time. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to see if resolution improves.

Q3: The retention time for my this compound peak is inconsistent between injections. What are the potential causes and solutions?

A3: Fluctuating retention times can compromise the reliability of your analytical method.

  • Troubleshooting Steps:

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. This is particularly important when using a new mobile phase or after the system has been idle. An equilibration time of at least 10-15 column volumes is recommended.

    • Mobile Phase Preparation:

      • Degassing: Inadequately degassed mobile phase can lead to the formation of air bubbles in the pump, causing pressure fluctuations and shifting retention times. Always degas the mobile phase before use.[1]

      • Accurate Composition: Ensure the mobile phase is prepared accurately and consistently for each run. Use volumetric flasks for precise measurements.

    • Temperature Control: Variations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature will improve reproducibility.

    • Pump Performance: Check for leaks in the pump and ensure that the pump seals are in good condition. A malfunctioning pump can deliver an inconsistent flow rate, leading to variable retention times.

Data Presentation

The following tables summarize example HPLC methods and the general effects of mobile phase parameters on the separation of Catharanthine and related alkaloids.

Table 1: Example HPLC Methods for the Analysis of Catharanthus Alkaloids

ParameterMethod 1 (Isocratic)Method 2 (Isocratic)Method 3 (Gradient)
Column Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm)Merck Chromolith Performance RP-18eWaters Symmetry C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Methanol:Acetonitrile:25 mM Ammonium Acetate with 0.1% Triethylamine (15:45:40, v/v/v)[7]Acetonitrile:0.1 M Phosphate Buffer with 0.5% Glacial Acetic Acid (21:79, v/v), pH 3.5A: 1% (v/v) Diethylamine, pH 7.3 with phosphateB: Methanol[8]
Flow Rate 1.0 mL/min[1]1.2 mL/min1.0 mL/min
Detection UV at 297 nmUV at 254 nmUV at 220 nm[8]
Column Temp. 35°C[1]Not Specified25°C[8]

Table 2: General Influence of Mobile Phase Parameters on this compound Separation

Parameter AdjustedEffect on Retention TimeEffect on Peak ShapeEffect on Resolution
Increase Organic Solvent % DecreaseGenerally no significant effectMay decrease or increase depending on the specific alkaloids
Decrease Mobile Phase pH (e.g., from 6 to 3) Increase for basic compoundsImproved symmetry (reduced tailing)Can significantly change selectivity and improve resolution
Add Triethylamine (TEA) May slightly decreaseSignificantly improved symmetry (reduced tailing)[2]Can improve resolution by reducing peak broadening
Decrease Flow Rate IncreaseGenerally no significant effectMay improve

Experimental Protocols

Protocol 1: Sample Preparation from this compound Drug Substance
  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., methanol or a mixture of water and organic solvent similar to the mobile phase).

    • This provides a stock solution of approximately 100 µg/mL. Prepare working standards by further dilution.

  • Sample Solution Preparation:

    • Accurately weigh a quantity of the this compound sample equivalent to about 10 mg of Catharanthine.

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of the diluent, sonicate for 10 minutes to dissolve, and then dilute to volume.

  • Filtration:

    • Filter the prepared standard and sample solutions through a 0.45 µm syringe filter before injection into the HPLC system. This prevents particulates from damaging the column.

Protocol 2: General HPLC Method for this compound Analysis

This protocol provides a starting point for method development.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Aqueous Phase: Prepare a 20 mM phosphate buffer and adjust the pH to 3.5 with phosphoric acid.

    • Organic Phase: HPLC-grade acetonitrile.

    • Final Mobile Phase: Mix the aqueous phase and acetonitrile in a ratio of 60:40 (v/v).

    • Filter and degas the mobile phase before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV at 220 nm.

  • Run Time: Ensure the run time is sufficient to elute all components of interest.

Mandatory Visualization

Mobile_Phase_Optimization_Workflow start Initial Method (e.g., 50:50 ACN:Buffer) check_resolution Is Resolution Adequate? start->check_resolution check_peak_shape Is Peak Shape Acceptable? (Tailing Factor < 1.5) check_resolution->check_peak_shape Yes optimize_pH Optimize Mobile Phase pH (e.g., Test pH 3.0, 4.0, 5.0) check_resolution->optimize_pH No add_modifier Add Mobile Phase Modifier (e.g., 0.1% TEA) check_peak_shape->add_modifier No final_method Final Optimized Method check_peak_shape->final_method Yes optimize_organic Optimize Organic Solvent % (e.g., Test 35%, 40%, 45% ACN) optimize_pH->optimize_organic change_organic Change Organic Solvent (e.g., Methanol instead of ACN) optimize_organic->change_organic change_organic->check_resolution add_modifier->check_peak_shape

Caption: A logical workflow for optimizing the mobile phase in HPLC.

Peak_Tailing_Troubleshooting start Peak Tailing Observed cause_silanol Primary Cause: Secondary Interactions with Silanols start->cause_silanol secondary_check Other Checks: Column Overload, Extra-column Volume start->secondary_check solution_ph Solution 1: Lower Mobile Phase pH (2.5-4.0) cause_silanol->solution_ph solution_tea Solution 2: Add Competing Base (e.g., TEA) cause_silanol->solution_tea solution_column Solution 3: Use End-Capped Column cause_silanol->solution_column

References

How to resolve Catharanthine Tartrate solubility issues in aqueous buffers?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving solubility issues with catharanthine (B190766) tartrate in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of catharanthine tartrate?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][2] this compound is highly soluble in these solvents.[1][2]

Q2: How do I dissolve this compound in an aqueous buffer for my experiment?

A2: Direct dissolution of this compound in aqueous buffers is challenging due to its sparingly soluble nature.[2] The recommended method is to first prepare a high-concentration stock solution in an organic solvent like DMSO. This stock solution is then diluted into your aqueous experimental buffer with vigorous vortexing or stirring to the desired final concentration.[1]

Q3: What is the maximum achievable concentration of this compound in an aqueous buffer?

A3: The solubility of this compound in aqueous buffers is limited and influenced by factors like pH and buffer composition.[1] A known solubility is approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2).[1][2][3] For other buffers, it is advisable to perform a pilot solubility test to determine the maximum concentration for your specific experimental conditions.[1]

Q4: Can I store aqueous solutions of this compound?

A4: It is not recommended to store aqueous solutions of this compound for more than one day.[1][2] For optimal stability, it is best to prepare fresh aqueous solutions from your organic stock for each experiment. Stock solutions in anhydrous DMSO can be stored at -20°C for extended periods.[1]

Q5: Why does a precipitate form when I dilute my this compound DMSO stock solution into an aqueous buffer?

A5: Precipitate formation upon dilution can be due to several factors:

  • Exceeded Solubility Limit: The final concentration in the aqueous buffer may be too high.[1]

  • Improper Mixing: Not adding the stock solution dropwise while continuously vortexing or stirring can lead to localized high concentrations and precipitation.[1]

  • Temperature Shock: A significant temperature difference between the stock solution and the aqueous buffer can cause the compound to crash out of solution.[1]

  • Non-optimal Buffer pH: The solubility of alkaloids like catharanthine can be pH-dependent.[1]

  • High Salt Concentration: High salt concentrations in the buffer can decrease the solubility of organic compounds (salting out effect).[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when preparing aqueous solutions of this compound.

Issue 1: this compound powder is not dissolving in the organic solvent (e.g., DMSO).
  • Possible Cause: Insufficient solvent volume for the amount of powder.

  • Troubleshooting Step: Increase the volume of the organic solvent to lower the concentration. Gentle warming or sonication can also aid dissolution.

Issue 2: A precipitate forms immediately upon diluting the DMSO stock solution into the aqueous buffer.
  • Possible Cause 1: Exceeded aqueous solubility.

    • Troubleshooting Step: Try preparing a lower final concentration of this compound in the aqueous buffer.[1]

  • Possible Cause 2: Improper mixing technique.

    • Troubleshooting Step: Ensure the DMSO stock solution is added slowly and dropwise to the aqueous buffer while the buffer is being vigorously vortexed or stirred.[1] This promotes rapid dispersion.

  • Possible Cause 3: Temperature difference between stock and buffer.

    • Troubleshooting Step: Allow both the stock solution and the aqueous buffer to equilibrate to room temperature before mixing.[1]

Issue 3: The solution is initially clear but a precipitate forms over time.
  • Possible Cause 1: Poor stability of the aqueous solution.

    • Troubleshooting Step: Prepare the aqueous solution fresh on the day of the experiment. Avoid storing aqueous solutions of this compound.[1][2]

  • Possible Cause 2: Buffer pH is not optimal for solubility.

    • Troubleshooting Step: The solubility of alkaloids can be pH-dependent.[1] Consider testing a range of pH values for your buffer if your experimental design allows. Alkaloids are often more soluble in acidic conditions.[4]

  • Possible Cause 3: Interaction with components in complex media (e.g., cell culture medium).

    • Troubleshooting Step: Perform a small-scale solubility test in the specific medium you are using. If precipitation occurs, you may need to lower the final concentration or explore the use of a different solvent system if permissible for your experiment.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

CompoundSolventApproximate SolubilityReference(s)
This compoundDimethylformamide (DMF)~30 mg/mL[2][3]
This compoundDimethyl Sulfoxide (DMSO)~30-50 mg/mL[2][3][5]
This compound1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1][2][3]
Catharanthine (free base)Water~0.12 mg/mL (at 25°C)[]
This compoundEthanolSoluble[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Formula Weight: 486.5 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.865 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.

  • Mixing: Vortex the vial thoroughly until all the powder is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if necessary.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Preparation of a 100 µM Working Solution in an Aqueous Buffer (e.g., PBS)

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Desired sterile aqueous buffer (e.g., PBS, pH 7.2)

  • Sterile conical tubes or microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Temperature Equilibration: Bring the 10 mM stock solution and the aqueous buffer to room temperature.[1]

  • Dilution Calculation: Determine the required volumes for the desired final concentration. For example, to prepare 1 mL of a 100 µM working solution, you will perform a 1:100 dilution (10 µL of 10 mM stock in 990 µL of buffer).

  • Buffer Preparation: Pipette the required volume of the aqueous buffer (e.g., 990 µL) into a sterile tube.

  • Addition of Stock: While gently vortexing or swirling the tube containing the buffer, add the calculated volume of the 10 mM DMSO stock solution (e.g., 10 µL) dropwise.[1]

  • Final Mixing: Continue to vortex for a few seconds to ensure the solution is thoroughly mixed.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.

  • Immediate Use: Use the freshly prepared aqueous solution immediately for your experiment.[1][2]

Mandatory Visualizations

G cluster_stock Stock Solution Preparation cluster_working Aqueous Working Solution Preparation weigh Weigh Catharanthine Tartrate Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex_stock Vortex Until Dissolved add_dmso->vortex_stock aliquot Aliquot and Store at -20°C vortex_stock->aliquot equilibrate Equilibrate Stock and Buffer to Room Temp aliquot->equilibrate pipette_buffer Pipette Aqueous Buffer equilibrate->pipette_buffer add_stock Add Stock Dropwise while Vortexing pipette_buffer->add_stock final_mix Vortex Briefly add_stock->final_mix use_immediately Use Immediately final_mix->use_immediately

Caption: Experimental workflow for preparing this compound solutions.

G cluster_troubleshooting Troubleshooting Steps start Precipitate Observed in Aqueous Solution? check_conc Is the final concentration too high? start->check_conc Yes solution_clear Solution is Clear Proceed with Experiment start->solution_clear No lower_conc Action: Lower the final concentration. check_conc->lower_conc Yes check_mixing Was the stock added dropwise with vortexing? check_conc->check_mixing No improve_mixing Action: Improve mixing technique. check_mixing->improve_mixing No check_temp Were stock and buffer at room temperature? check_mixing->check_temp Yes equilibrate_temp Action: Equilibrate to room temperature. check_temp->equilibrate_temp No check_ph Is the buffer pH optimal? check_temp->check_ph Yes test_ph Action: Test a range of pH values. check_ph->test_ph Unsure

Caption: Decision tree for troubleshooting precipitation issues.

References

Technical Support Center: Catharanthine Integrity in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the epimerization of catharanthine (B190766) during chemical reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered in the laboratory.

Troubleshooting Guide: Minimizing Catharanthine Epimerization

Unwanted epimerization of catharanthine can lead to reduced yields of the desired product and complex purification challenges. This guide provides a systematic approach to identifying and mitigating the factors that contribute to this stereochemical instability.

Problem: Low yield of the desired diastereomer, presence of an unknown peak with the same mass as catharanthine in analytical chromatograms (e.g., LC-MS).

Potential Cause: Epimerization of catharanthine at one of its chiral centers.

Troubleshooting Steps:

  • Reaction Condition Analysis: Review and optimize your reaction parameters.

  • Solvent Selection: Evaluate the solvent system for its potential to promote epimerization.

  • Protecting Group Strategy: Consider the use of protecting groups to shield sensitive functionalities.

  • Work-up and Purification: Ensure that post-reaction procedures are not contributing to epimerization.

  • Analytical Method Verification: Confirm that your analytical method can resolve and accurately quantify catharanthine and its epimers.

Detailed Troubleshooting and Recommendations
Parameter Potential Issue Recommendation Rationale
pH Strongly acidic or basic conditions. Maintain a slightly acidic to neutral pH (pH 4-7) where possible. Catharanthine is generally more stable in acidic aqueous media.[1]Acid-catalyzed epimerization is a known issue for indole (B1671886) alkaloids.[2] Extreme pH can facilitate the formation of intermediates prone to epimerization.
Temperature Elevated reaction or storage temperatures. Conduct reactions at the lowest effective temperature. Store catharanthine and its solutions at low temperatures (e.g., -20°C for long-term storage).Higher temperatures can provide the activation energy needed for epimerization and other degradation pathways.
Solvent Protic or highly polar solvents. Use aprotic solvents with lower polarity when the reaction chemistry allows. Consider solvents like trifluoroethanol (TFE) for specific coupling reactions.The choice of solvent can influence the stability of intermediates and the transition states leading to epimerization.
Reagents Use of harsh acidic or basic reagents. Opt for milder reagents for transformations. If strong acids or bases are necessary, minimize reaction time and temperature.Harsh reagents can directly catalyze epimerization or lead to side reactions that create an environment conducive to it.
Reaction Time Prolonged reaction times. Monitor the reaction progress closely and quench it as soon as the desired conversion is achieved.The longer the exposure to potentially epimerizing conditions, the greater the extent of byproduct formation.
Atmosphere Presence of oxygen, especially with light exposure. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) and protect from light, particularly if using photochemical methods.Oxidative processes can generate radical intermediates that may lead to epimerization or degradation.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of catharanthine?

A1: Epimerization is a chemical process where the stereochemical configuration at one of several chiral centers in the catharanthine molecule is inverted, leading to the formation of a diastereomer, known as an epimer. This epimer will have different physical and chemical properties from the original catharanthine molecule, which can impact its reactivity and biological activity.

Q2: At which positions is catharanthine most susceptible to epimerization?

A2: For many indole alkaloids, the C3 position is susceptible to acid-catalyzed epimerization. The specific chiral centers on catharanthine that are most prone to epimerization depend on the reaction conditions and the mechanism involved.

Q3: What are the primary mechanisms of catharanthine epimerization?

A3: While specific kinetic studies on catharanthine epimerization are not extensively published, two likely mechanisms based on related indole alkaloids are:

  • Acid-Catalyzed Epimerization: This can proceed through a retro-Mannich/Mannich-type reaction or via the formation of an achiral enamine intermediate upon protonation, which can then be re-protonated from either face to yield a mixture of epimers.

  • Oxidation-Reduction Pathway: Epimerization can also occur via the formation of an iminium intermediate through oxidation, followed by a non-stereoselective reduction that yields both the original compound and its epimer.

Q4: How does pH affect the stability of catharanthine?

A4: Catharanthine generally shows improved solubility and stability at lower pH values, as it forms salts in aqueous acidic media.[1] However, strongly acidic conditions can also catalyze epimerization. In a semi-synthetic process for vinblastine (B1199706), the highest yield was achieved at a pH of 8.3, suggesting that the optimal pH for minimizing epimerization while achieving desired reactivity may be reaction-specific.[1]

Q5: Can temperature be used to control catharanthine-related reactions?

A5: Yes, temperature is a critical parameter. Lowering the reaction temperature can often increase the diastereoselectivity of reactions involving catharanthine. For instance, in some coupling reactions, lower temperatures favor the formation of the desired natural stereochemistry.

Q6: Are there any recommended solvents to minimize epimerization?

A6: The choice of solvent is highly dependent on the specific chemical transformation. However, for certain coupling reactions involving catharanthine, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) have been used effectively in combination with aqueous acidic solutions. Aprotic solvents are generally less likely to promote proton-mediated epimerization compared to protic solvents.

Q7: How can I detect and quantify catharanthine epimers?

A7: High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing catharanthine and its byproducts. To separate and quantify epimers, which are diastereomers, a standard reversed-phase HPLC method is often sufficient. However, for enantiomeric impurities, specialized chiral HPLC methods using chiral stationary phases (CSPs) are necessary.

Q8: What kind of protecting groups can be used to prevent epimerization?

A8: While specific examples for preventing catharanthine epimerization are not well-documented, general strategies for protecting the indole nitrogen can be considered. Groups like the 2-phenylsulfonylethyl group, which can be removed under basic conditions, or other electron-withdrawing groups on the indole nitrogen could potentially stabilize the molecule against certain epimerization pathways. The choice of protecting group must be compatible with the overall synthetic route. In the context of vinblastine synthesis, indole protection of catharanthine has been employed.

Experimental Protocols

Protocol 1: General Method for Chiral HPLC Analysis of Catharanthine

This protocol provides a starting point for developing a chiral HPLC method to separate potential catharanthine epimers. Optimization will likely be required based on the specific epimer and available equipment.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., Chiralpak AD-H, Chiralcel OD-H).

2. Mobile Phase Preparation:

  • A typical mobile phase for normal-phase chiral HPLC consists of a mixture of n-heptane or n-hexane and an alcohol modifier like ethanol (B145695) or isopropanol.

  • For basic compounds like catharanthine, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape and resolution.

  • A starting mobile phase could be n-Heptane:Ethanol:Diethylamine (92:8:0.1, v/v/v).

3. Sample Preparation:

  • Dissolve a small amount of the catharanthine sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Heptane:Ethanol:Diethylamine (92:8:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10-20 µL.

5. Analysis:

  • Inject the sample and record the chromatogram.

  • The retention times of catharanthine and its epimer(s) should differ. The resolution between the peaks should be calculated to assess the separation quality.

  • Further optimization of the mobile phase composition (e.g., changing the alcohol percentage or the type of amine modifier) and temperature may be necessary to achieve baseline separation.

Visualizations

epimerization_mechanisms cluster_acid Acid-Catalyzed Epimerization cluster_redox Oxidation-Reduction Epimerization Catharanthine_Acid Catharanthine Protonation Protonation (H+) Catharanthine_Acid->Protonation Intermediate_A Intermediate (e.g., Enamine) Protonation->Intermediate_A Intermediate_A->Catharanthine_Acid Reversible Deprotonation Deprotonation/ Reprotonation Intermediate_A->Deprotonation Epimer_A Catharanthine Epimer Deprotonation->Epimer_A Catharanthine_Redox Catharanthine Oxidation Oxidation Catharanthine_Redox->Oxidation Iminium Iminium Intermediate Oxidation->Iminium Reduction Reduction Iminium->Reduction Reduction->Catharanthine_Redox Epimer_B Catharanthine Epimer Reduction->Epimer_B

Caption: Potential Mechanisms of Catharanthine Epimerization.

troubleshooting_workflow Start Problem: Suspected Catharanthine Epimerization Check_Conditions Analyze Reaction Conditions (pH, Temp, Time) Start->Check_Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Modify_Conditions Modify Conditions: - Adjust pH to 4-7 - Lower Temperature - Reduce Reaction Time Conditions_OK->Modify_Conditions No Check_Solvent Evaluate Solvent System Conditions_OK->Check_Solvent Yes Modify_Conditions->Check_Conditions Solvent_OK Solvent Appropriate? Check_Solvent->Solvent_OK Change_Solvent Change Solvent: - Use Aprotic Solvent - Consider TFE for Coupling Solvent_OK->Change_Solvent No Consider_PG Consider Protecting Groups Solvent_OK->Consider_PG Yes Change_Solvent->Check_Solvent PG_Needed Protecting Group Needed? Consider_PG->PG_Needed Add_PG Add Indole Protecting Group PG_Needed->Add_PG Yes Check_Workup Review Work-up and Purification PG_Needed->Check_Workup No Verify_Analysis Verify Analytical Method (Chiral HPLC) Add_PG->Verify_Analysis Workup_OK Procedures Gentle? Check_Workup->Workup_OK Modify_Workup Modify Work-up: - Avoid Extreme pH - Use Lower Temperatures Workup_OK->Modify_Workup No Workup_OK->Verify_Analysis Yes Modify_Workup->Check_Workup End Problem Resolved Verify_Analysis->End

Caption: Troubleshooting Workflow for Catharanthine Epimerization.

References

Overcoming poor resolution in the chromatographic purification of Catharanthine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chromatographic purification of catharanthine (B190766), with a specific focus on resolving poor peak resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Poor Peak Resolution or Co-elution of Alkaloids

Question: I am observing poor separation between catharanthine and other structurally similar alkaloids like vindoline (B23647). What are the common causes and how can I improve the resolution?

Answer: Poor peak resolution is a common hurdle in the purification of Catharanthus alkaloids due to their structural similarities. The primary factors to investigate are the mobile phase composition, stationary phase selection, and other chromatographic parameters.[1]

Troubleshooting Steps:

  • Mobile Phase Optimization: The mobile phase composition is critical for achieving good separation.[1]

    • Adjust Organic Modifier Concentration: Vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A subtle change in this ratio can significantly impact selectivity.

    • Modify Mobile Phase pH: The ionization state of alkaloids is pH-dependent, which affects their retention on a reversed-phase column. A pH range of 3.5 to 4.7 has been shown to provide good separation.[1] For instance, adjusting the pH from 3.9 to 4.7 can aid in separating non-polar alkaloids.[1]

    • Incorporate Additives: Ion-pairing agents like triethylamine (B128534) (TEA) or trifluoroacetic acid (TFA) can mask residual silanol (B1196071) groups on the stationary phase, which helps in reducing peak tailing and improving peak shape.[1][2]

    • Change Organic Modifier: If using a binary system like acetonitrile and water, consider switching to methanol (B129727) or employing a ternary mixture.[3]

  • Stationary Phase Selection:

    • The most commonly used stationary phase for separating these alkaloids is a C18 column.[1] However, the specific characteristics of the C18 column, such as end-capping and particle size, can influence the separation.[1] If resolution issues persist, trying a different brand or type of C18 column is recommended.[1]

    • Consider alternative stationary phase chemistries, such as phenyl-hexyl or polar-embedded columns, which may offer different selectivities for alkaloids.[3]

  • Flow Rate and Temperature Optimization:

    • Flow Rate: Lowering the flow rate generally enhances resolution, although it increases the analysis time. A typical flow rate for this type of separation is between 1.0 to 1.2 mL/min.[1]

    • Column Temperature: Adjusting the column temperature can also improve resolution between closely eluting peaks.[3]

  • Gradient Elution: If you are currently using an isocratic method, switching to a gradient elution can be beneficial for separating compounds with varying polarities.[3]

G Troubleshooting Workflow for Poor Peak Resolution cluster_0 Problem Identification cluster_1 Primary Troubleshooting Steps cluster_2 Secondary Troubleshooting Steps cluster_3 Resolution Poor_Resolution Poor Peak Resolution/ Co-elution Mobile_Phase Optimize Mobile Phase Poor_Resolution->Mobile_Phase Stationary_Phase Evaluate Stationary Phase Poor_Resolution->Stationary_Phase Flow_Rate_Temp Adjust Flow Rate/ Temperature Poor_Resolution->Flow_Rate_Temp Gradient_Elution Implement Gradient Elution Mobile_Phase->Gradient_Elution Stationary_Phase->Gradient_Elution Flow_Rate_Temp->Gradient_Elution Improved_Separation Improved Separation Gradient_Elution->Improved_Separation

Troubleshooting workflow for poor peak resolution.
Peak Tailing

Question: My chromatogram is showing significant peak tailing for catharanthine. What is the likely cause and how can I resolve this?

Answer: Peak tailing for basic compounds like alkaloids is a frequent issue in reversed-phase HPLC, often caused by secondary interactions between the analytes and the stationary phase.

Troubleshooting Steps:

  • Silanol Interactions: The primary cause of peak tailing for basic compounds is their interaction with acidic residual silanol groups on the silica-based stationary phase.[1]

    • Use End-Capped Columns: Employ a well-end-capped C18 column to minimize the number of exposed silanol groups.

    • Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to mask the residual silanol groups.[1]

  • Mobile Phase pH: Ensure the pH of the mobile phase is appropriate to maintain the consistent ionization state of catharanthine. A pH of around 3.5 to 4.7 is often effective.[1]

G Troubleshooting Guide for Peak Tailing Peak_Tailing Peak Tailing Observed Cause_Silanol Primary Cause: Silanol Interactions Peak_Tailing->Cause_Silanol Cause_pH Secondary Cause: Inappropriate Mobile Phase pH Peak_Tailing->Cause_pH Solution_End_Capping Use End-Capped Column Cause_Silanol->Solution_End_Capping Solution_Additives Add Mobile Phase Additives (e.g., TEA) Cause_Silanol->Solution_Additives Improved_Peak_Shape Symmetrical Peak Shape Solution_End_Capping->Improved_Peak_Shape Solution_Additives->Improved_Peak_Shape Solution_pH Adjust pH (3.5-4.7) Cause_pH->Solution_pH Solution_pH->Improved_Peak_Shape

Troubleshooting guide for peak tailing.
Irreproducible Retention Times

Question: I am experiencing fluctuations in the retention times of my catharanthine peaks between injections. What could be the cause?

Answer: Inconsistent retention times are often a result of an unequilibrated HPLC system or variations in the mobile phase composition.[1]

Troubleshooting Steps:

  • Column Equilibration: Always ensure the column is thoroughly equilibrated with the mobile phase before initiating your analytical run. This is particularly crucial when using a new mobile phase or after the system has been idle.[1]

  • Mobile Phase Preparation:

    • Degassing: Inadequate degassing of the mobile phase can lead to the formation of bubbles in the pump, causing pressure fluctuations and shifting retention times. Always degas your mobile phase before use.[1]

    • Consistent Preparation: Prepare the mobile phase fresh and consistently for each run to avoid variations in composition.

Data Presentation: Chromatographic Parameters

The following tables summarize key quantitative data from various published methods for the purification of catharanthine and related alkaloids.

Table 1: HPLC Column and Flow Rate Specifications

Column TypeDimensionsParticle Size (µm)Flow Rate (mL/min)Reference
Zorbax Eclipse plus C18250 mm x 4.6 mm51.0[1]
Chromolith Performance RP-18e100 mm x 4.6 mm-1.2[4][5]
Michrom (503)20 mm x 50 mm-1.0[6]

Table 2: Mobile Phase Compositions for Catharanthine Purification

Organic Modifier(s)Aqueous Phase/BufferRatio (v/v/v)pHReference
Methanol, Acetonitrile25mM Ammonium Acetate with 0.1% Triethylamine15:45:40-[7]
Acetonitrile0.1M Phosphate buffer with 0.5% glacial acetic acid21:793.5[4][5]
Acetonitrile0.1% Formic acid in waterGradient-[6]

Experimental Protocols

Protocol 1: Extraction of Alkaloids from Catharanthus roseus Leaves

This protocol outlines a general method for the extraction of alkaloids from plant material.

Materials:

Procedure:

  • Weigh 5 g of powdered leaf material.

  • Extract the powdered leaves three times with 30 mL of 90% ethanol for 12 hours each time at room temperature.[4]

  • Filter the combined ethanol extracts and concentrate the filtrate to approximately 10 mL using a rotary evaporator.[4]

  • Dilute the concentrated extract with 10 mL of water.[4]

  • Acidify the solution with 10 mL of 3% HCl.[4]

  • Wash the acidic solution with hexane (3 x 30 mL) to remove non-polar components.[4]

  • Basify the aqueous portion to pH 8.5 with ammonia solution.[4]

  • Extract the alkaloids from the basified aqueous layer using chloroform (3 x 30 mL).[4]

  • The resulting chloroform layer, containing the alkaloids, is then evaporated to dryness and the residue is reconstituted in a suitable solvent for HPLC analysis.

Protocol 2: HPLC Analysis of Catharanthine

This protocol provides HPLC conditions for the analysis of catharanthine and other related alkaloids.

Instrumentation:

  • HPLC system with a UV detector

  • Zorbax Eclipse plus C18 column (250 mm x 4.6 mm, 5 µm) or equivalent[1]

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of Methanol:Acetonitrile:25mM Ammonium Acetate with 0.1% Triethylamine (15:45:40 v/v/v).[7]

  • Flow Rate: Set the flow rate to 1.0 mL/min.[7]

  • Column Temperature: Maintain the column temperature at 35°C.

  • Detection Wavelength: 297 nm.[7]

  • Injection Volume: Inject 10 µL of the sample.

  • Run Time: Ensure a sufficient run time to allow for the elution of all compounds of interest (e.g., over 20 minutes).[1]

G General Experimental Workflow Start Start: Dried C. roseus Leaves Extraction Ethanolic Extraction Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Acidification Acidification (HCl) Filtration->Acidification Hexane_Wash Hexane Wash Acidification->Hexane_Wash Basification Basification (Ammonia) Hexane_Wash->Basification Chloroform_Extraction Chloroform Extraction Basification->Chloroform_Extraction Evaporation Evaporation & Reconstitution Chloroform_Extraction->Evaporation HPLC_Analysis HPLC Analysis Evaporation->HPLC_Analysis Data_Analysis Data Analysis & Purification HPLC_Analysis->Data_Analysis

General experimental workflow from extraction to analysis.

References

Technical Support Center: Strategies to Reduce By-product Formation in Catharanthine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis of Catharanthine and its subsequent coupling reactions. Our aim is to help you minimize by-product formation and improve the overall efficiency of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of by-products in Catharanthine synthesis?

The formation of by-products in Catharanthine synthesis can be broadly categorized into two main areas: the total synthesis of the Catharanthine molecule itself and its coupling with vindoline (B23647) to produce vinblastine (B1199706) precursors.[1] During total synthesis, side reactions can occur at various stages, including key steps like the Pictet-Spengler and Diels-Alder reactions, leading to structural isomers and other impurities.[1] In the coupling of Catharanthine and Vindoline, which is a critical step in the semi-synthesis of Vinblastine, significant by-product formation can occur through methods like the Polonovski-Potier reaction and iron(III)-mediated coupling.[1]

Q2: What are the common by-products observed during the coupling of Catharanthine and Vindoline?

The most frequently encountered by-products are diastereomers and oxidation products.[1]

  • 16'-epi-anhydrovinblastine: This diastereomer is a common by-product in the Polonovski-Potier reaction. Its formation is highly dependent on the reaction temperature.[1]

  • Leurosidine (B1205338): In iron(III)-promoted coupling reactions, leurosidine, the C20' alcohol isomer of Vinblastine, is a common by-product.[1]

  • Oxidative oligomerization: With electron-rich aromatic substrates, competing oxidative oligomerization reactions can lead to the formation of undesired side products and lower yields of the desired coupled product.[1]

Q3: How can the formation of the 16'-epi-anhydrovinblastine by-product be minimized in the Polonovski-Potier reaction?

Controlling the reaction temperature is the most critical factor.[1] Conducting the reaction at low temperatures, for instance at -40°C, significantly favors the formation of the desired anhydrovinblastine (B1203243) with the natural C16' stereochemistry.[1] As the temperature increases to 0°C or room temperature, the formation of the undesired 16'-epi-anhydrovinblastine becomes more prominent.[1]

Troubleshooting Guides

Problem 1: Low diastereoselectivity in the Polonovski-Potier reaction, leading to a high proportion of 16'-epi-anhydrovinblastine.

  • Possible Cause: The reaction temperature is too high. The stereoselectivity of the coupling is highly temperature-dependent.

  • Solution: Maintain a low reaction temperature, ideally around -40°C or even as low as -78°C, to favor the natural C16' stereochemistry.[1][2]

Problem 2: Formation of significant amounts of leurosidine during iron(III)-mediated coupling.

  • Possible Cause: The reaction conditions are not optimized to favor the formation of the desired vinblastine stereoisomer.

  • Solution: While leurosidine is a common by-product in these reactions, its ratio to vinblastine can be influenced by the specific reaction conditions.[1] Further optimization of parameters such as solvent, temperature, and reaction time may be necessary. The addition of an organic base, such as lutidine, DBU, or 2,2'-bipyridine, has been shown to potentially improve the yield and diastereoselectivity of the C20' alcohols.[2]

Problem 3: Low yields in the total synthesis of Catharanthine due to side reactions.

  • Possible Cause: In multi-step syntheses, side reactions can occur at various stages. For example, in routes involving a Diels-Alder reaction of a dienamine intermediate, by-products can arise from incomplete reactions or side reactions of the reactive dienamine.[1] In syntheses utilizing radical cyclization, the efficiency can be sensitive to the purity of reagents and reaction conditions.[3]

  • Solution: Careful selection and optimization of reaction conditions (e.g., catalyst, solvent, temperature) are crucial for each step.[1] For sensitive steps like iridium-catalyzed reactions, ensuring the high purity of the catalyst and reagents is critical for reproducibility.[3] While shorter synthetic routes may seem advantageous, each step often requires careful optimization to achieve practical yields.[3]

Quantitative Data Presentation

Table 1: Influence of Temperature on By-product Formation in the Polonovski-Potier Reaction

Reaction TemperatureDesired Product (Anhydrovinblastine)By-product (16'-epi-anhydrovinblastine)Diastereomeric Ratio (approx.)
-78°CMajor ProductMinor Product≥ 5:1[2]
0°C------~1:1[2]
-40°CFavored ProductSignificantly ReducedHigh diastereoselectivity[1]

Table 2: Comparison of Catharanthine Total Synthesis Strategies

Synthesis ApproachKey StrategyNumber of Steps (approx.)Overall YieldNoted Challenges/Considerations
Fukuyama Synthesis Stereocontrolled radical cyclization~15Not explicitly stated as a single figureMulti-step nature can lead to accumulated yield losses.[3]
Boger Synthesis Tandem intramolecular [4+2]/[3+2] cycloaddition cascade12 (for precursor)Not explicitly stated as a single figureFocuses on robust production of the precursor for coupling.[3]
Dixon Synthesis Iridium-catalyzed reductive dienamine formation and intramolecular Diels-Alder reaction511%Sensitivity of the organometallic catalyst to impurities and conditions.[3]

Experimental Protocols

Protocol 1: Iron(III)-Mediated Direct Coupling of Catharanthine and Vindoline

This protocol is adapted from a direct coupling method to produce anhydrovinblastine with high conversion.[1][2]

  • Materials:

    • Catharanthine

    • Vindoline

    • Iron(III) chloride (FeCl₃)

    • 2,2,2-Trifluoroethanol (CF₃CH₂OH)

    • 0.1 N Hydrochloric acid (HCl)

    • Sodium borohydride (B1222165) (NaBH₄)

  • Procedure:

    • Prepare a solution of Catharanthine and Vindoline in a mixture of 0.1 N HCl and CF₃CH₂OH.[1][2]

    • To this solution, add 5 equivalents of FeCl₃ at 23°C.[1]

    • Allow the reaction to proceed, monitoring the formation of the iminium ion intermediate.

    • Upon completion of the coupling, reduce the intermediate by adding NaBH₄.[1]

    • The resulting anhydrovinblastine can be isolated and purified using standard chromatographic techniques.[1]

Protocol 2: Polonovski-Potier Reaction with Temperature Control for High Diastereoselectivity

This protocol emphasizes the critical aspect of temperature control to minimize the formation of 16'-epi-anhydrovinblastine.

  • Materials:

    • Catharanthine N-oxide

    • Vindoline

    • Trifluoroacetic anhydride (B1165640) (TFAA) or another suitable activating agent

    • Anhydrous, non-protic solvent (e.g., dichloromethane)

  • Procedure:

    • Dissolve Catharanthine N-oxide and Vindoline in the anhydrous solvent.

    • Cool the reaction mixture to a low temperature, for example, -40°C or -78°C, using a suitable cooling bath.

    • Slowly add the activating agent (e.g., TFAA) to the cooled solution.

    • Maintain the low temperature throughout the reaction, monitoring its progress by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction and work up as appropriate for the specific reagents used.

    • Purify the product mixture using chromatography to isolate the desired anhydrovinblastine.

Mandatory Visualizations

Polonovski_Potier_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Key Intermediate cluster_products Products Catharanthine_N_oxide Catharanthine N-oxide Iminium_Ion Iminium Ion Intermediate Catharanthine_N_oxide->Iminium_Ion + Vindoline Vindoline Vindoline Activating_Agent Activating Agent (e.g., TFAA) Activating_Agent->Iminium_Ion Anhydrovinblastine Anhydrovinblastine (Desired Product) Iminium_Ion->Anhydrovinblastine Low Temperature (e.g., -40°C) Epi_Anhydrovinblastine 16'-epi-anhydrovinblastine (By-product) Iminium_Ion->Epi_Anhydrovinblastine Higher Temperature (e.g., 0°C)

Caption: Polonovski-Potier reaction pathway and temperature-dependent by-product formation.

Iron_Mediated_Coupling_Workflow Start Start: Catharanthine and Vindoline Solution Add_FeCl3 Add 5 eq. FeCl3 at 23°C Start->Add_FeCl3 Iminium_Formation Formation of Iminium Ion Intermediate Add_FeCl3->Iminium_Formation Reduction Reduction with NaBH4 Iminium_Formation->Reduction By_product Potential By-product: Leurosidine (if oxidized) Iminium_Formation->By_product Oxidation Pathway Isolation Isolation and Purification Reduction->Isolation Final_Product Final Product: Anhydrovinblastine Isolation->Final_Product

Caption: Workflow for the iron(III)-mediated coupling of Catharanthine and Vindoline.

References

Addressing peak tailing in HPLC analysis of Catharanthine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Catharanthine Tartrate. Below you will find troubleshooting guides and frequently asked questions to help you identify and resolve common problems.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?

A1: The most frequent cause of peak tailing for basic compounds like this compound is secondary interaction with acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases.[1] Catharanthine, being a basic alkaloid, can exist in a protonated, positively charged form that interacts with negatively charged, ionized silanol groups, leading to a secondary retention mechanism and resulting in asymmetrical peak shapes.[1]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds. For a basic compound like this compound, operating at a low pH (typically between 2 and 3) is recommended.[2][3] At this low pH, the residual silanol groups on the stationary phase are protonated and thus neutral, which minimizes the undesirable ionic interactions with the protonated Catharanthine molecules.[2][3] Conversely, at a mid-range pH, silanol groups can become ionized, leading to increased peak tailing.[4]

Q3: Can the choice of HPLC column influence peak tailing for this compound?

A3: Absolutely. The choice of column is crucial for obtaining symmetrical peaks. For basic compounds, it is advisable to use a modern, high-purity silica (B1680970) column that has been end-capped.[1][4] End-capping is a process that chemically derivatizes the majority of residual silanol groups, making them less accessible for secondary interactions. Columns specifically designed for the analysis of basic compounds, often labeled as "base-deactivated," are also an excellent choice.

Q4: What role do mobile phase additives, such as triethylamine (B128534) (TEA), play in reducing peak tailing?

A4: Mobile phase additives like triethylamine (TEA) are competing bases that can effectively mask the active silanol sites on the stationary phase.[1] By interacting with the silanol groups, TEA reduces the opportunity for this compound to engage in secondary interactions, thereby improving peak symmetry.[1] Typically, a small concentration of TEA (e.g., 0.1%) is added to the mobile phase.[5]

Q5: Could my sample preparation be causing peak tailing?

A5: Yes, several aspects of sample preparation can contribute to poor peak shape.

  • Sample Overload: Injecting a sample that is too concentrated can lead to column overload and result in peak tailing or fronting.[2] If you observe that peak shape worsens with increasing concentration, try diluting your sample.[2]

  • Sample Solvent: The solvent used to dissolve the sample should ideally be the same as or weaker than the initial mobile phase.[2] Dissolving the sample in a much stronger solvent can cause peak distortion.

Troubleshooting Guide for Peak Tailing

If you are experiencing peak tailing with this compound, follow this systematic troubleshooting guide.

Step 1: Initial Assessment
  • Evaluate the Tailing Factor: Calculate the USP tailing factor (Tf) for your this compound peak. A value greater than 1.2 is generally considered to indicate significant tailing.[2]

  • Review Chromatographic Conditions: Note down your current HPLC method parameters, including column type, mobile phase composition and pH, flow rate, and injection volume.

Step 2: Method and Mobile Phase Adjustments
  • Lower the Mobile Phase pH: If your mobile phase pH is above 4, consider lowering it to a range of 2.5-3.5.[6] This can be achieved by adding an acid such as formic acid, acetic acid, or phosphoric acid to the aqueous portion of the mobile phase.

  • Incorporate a Mobile Phase Additive: Add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase to mask residual silanol groups.[5]

  • Optimize Buffer Concentration: Ensure your buffer concentration is adequate, typically in the range of 10-50 mM, to provide sufficient buffering capacity and maintain a stable pH.[2]

Step 3: Column and Hardware Considerations
  • Use an Appropriate Column: If you are not already using one, switch to a high-purity, end-capped C18 column or a column specifically designed for the analysis of basic compounds.

  • Check for Column Contamination or Voids: Column degradation can lead to poor peak shape. Try flushing the column with a strong solvent. If the problem persists, a void may have formed at the column inlet, or the column may be contaminated. Replacing the guard column or the analytical column may be necessary.

  • Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and has as small an internal diameter as practical to reduce dead volume, which can contribute to peak broadening and tailing.[4]

Data Presentation

Table 1: Effect of HPLC Parameters on this compound Peak Symmetry

ParameterRecommended Condition for Good Peak ShapeRationalePotential Issue if Not Optimized
Mobile Phase pH 2.5 - 3.5[6]Protonates residual silanol groups, minimizing secondary interactions with the basic analyte.[2][3]Peak tailing due to interaction with ionized silanols at higher pH.
Column Type High-purity, end-capped C18 or base-deactivated column.Reduces the number of available silanol groups for secondary interactions.[1][4]Increased peak tailing on older, non-end-capped columns.
Mobile Phase Additive 0.1% Triethylamine (TEA)[5]Acts as a competing base to mask active silanol sites.[1]Peak tailing due to unmasked silanol groups.
Buffer Concentration 10 - 50 mM[2]Ensures stable pH throughout the analysis.Poor reproducibility and potential for peak shape distortion.
Sample Concentration Within the linear range of the columnPrevents column overload.[2]Peak tailing or fronting if the column is overloaded.
Injection Solvent Same as or weaker than the initial mobile phaseEnsures proper focusing of the analyte band at the head of the column.[2]Peak distortion and broadening.

Experimental Protocols

Protocol 1: Mobile Phase Modification to Reduce Peak Tailing

This protocol describes a systematic approach to optimizing the mobile phase to improve the peak shape of this compound.

Objective: To reduce the tailing factor of the this compound peak to ≤ 1.2.

Materials:

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Formic acid (or other suitable acid)

  • Triethylamine (TEA)

  • This compound standard

  • HPLC system with a C18 column (preferably end-capped)

Procedure:

  • Baseline Experiment:

    • Prepare your standard mobile phase and a known concentration of this compound standard.

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the standard and record the chromatogram.

    • Calculate the tailing factor of the this compound peak.

  • pH Adjustment:

    • Prepare a series of aqueous mobile phase components with decreasing pH values (e.g., pH 4.0, 3.5, 3.0, 2.5) by adding small, precise amounts of formic acid.

    • For each pH level, prepare the final mobile phase by mixing with the organic solvent in the desired ratio.

    • Equilibrate the system with each new mobile phase and inject the standard.

    • Record the chromatograms and calculate the tailing factor for each pH.

  • Addition of a Competing Base:

    • Based on the optimal pH determined in the previous step, prepare a new mobile phase containing 0.1% (v/v) triethylamine.

    • Equilibrate the system with this new mobile phase.

    • Inject the standard, record the chromatogram, and calculate the tailing factor.

  • Data Analysis:

    • Compare the tailing factors obtained under the different mobile phase conditions.

    • Select the condition that provides a tailing factor of ≤ 1.2 with acceptable retention time and resolution.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Tf > 1.2) check_pH Is Mobile Phase pH < 4? start->check_pH adjust_pH Adjust Mobile Phase pH to 2.5-3.5 check_pH->adjust_pH No check_additive Is a Competing Base Used? check_pH->check_additive Yes adjust_pH->check_additive add_additive Add 0.1% TEA to Mobile Phase check_additive->add_additive No check_column Is an End-Capped Column Used? check_additive->check_column Yes add_additive->check_column change_column Switch to an End-Capped or Base-Deactivated Column check_column->change_column No check_overload Is Sample Overload a Possibility? check_column->check_overload Yes change_column->check_overload dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes end Symmetrical Peak Achieved (Tf <= 1.2) check_overload->end No dilute_sample->end

Caption: Troubleshooting workflow for addressing peak tailing.

G cluster_interactions Chemical Interactions Leading to Peak Tailing catharanthine Protonated Catharanthine (C₂₁H₂₅N₂O₂⁺) silanol_ionized Ionized Silanol Group (Si-O⁻) catharanthine->silanol_ionized Ionic Interaction (Secondary Retention) silanol_protonated Protonated Silanol Group (Si-OH) catharanthine->silanol_protonated Minimal Interaction peak_tailing Peak Tailing silanol_ionized->peak_tailing good_peak Symmetrical Peak silanol_protonated->good_peak stationary_phase Silica Stationary Phase stationary_phase->silanol_ionized at mid-to-high pH stationary_phase->silanol_protonated at low pH

Caption: Interactions causing peak tailing of Catharanthine.

References

Enhancing the stability of Catharanthine Tartrate in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of Catharanthine Tartrate in solution for long-term experiments. Below you will find troubleshooting guides and FAQs to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO at concentrations up to 50 mg/mL.[1] For some applications, ethanol, pyridine, and methanol (B129727) can also be used.

Q2: How should I store this compound for long-term use?

A2: For long-term stability, this compound powder should be stored at -20°C, where it is stable for at least three years.[1] Stock solutions prepared in a suitable solvent such as DMSO should be stored at -80°C for up to one year.[1]

Q3: Can I store this compound in an aqueous solution?

A3: It is not recommended to store aqueous solutions of this compound for more than one day. For optimal stability and to ensure the integrity of your experiments, it is best to prepare fresh aqueous working solutions from your frozen organic stock solution for each experiment.

Q4: What are the main factors that can affect the stability of this compound in solution?

A4: The stability of this compound in solution can be influenced by several factors, including pH, temperature, and exposure to light. As with many alkaloids, this compound is susceptible to degradation under alkaline conditions, at elevated temperatures, and upon exposure to UV light.

Troubleshooting Guide

Q5: I observed a precipitate after diluting my DMSO stock solution of this compound into my aqueous cell culture medium. What should I do?

A5: Precipitation upon dilution into aqueous media is a common issue for compounds with low aqueous solubility. Here are several steps you can take to troubleshoot this problem:

  • Reduce the Final Concentration: The concentration of this compound in your medium may be exceeding its solubility limit. Try using a lower final concentration if your experimental design allows.

  • Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of medium, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of medium with vigorous vortexing, and then add this intermediate dilution to the rest of the medium.

  • Increase the DMSO Concentration (with caution): A slightly higher final concentration of DMSO (typically up to 0.5%) may help to keep the compound in solution. However, it is crucial to first determine the tolerance of your specific cell line to DMSO, as it can be toxic at higher concentrations.

  • Consider a Different Formulation: For in vivo experiments, a formulation containing co-solvents like PEG300 and Tween 80 can improve solubility.[1]

Q6: My experimental results are inconsistent when using this compound over several days. Could this be a stability issue?

A6: Inconsistent results in long-term experiments can indeed be a sign of compound degradation. If you are not preparing fresh working solutions daily, the concentration of active this compound may be decreasing over time. It is highly recommended to prepare fresh dilutions from your frozen DMSO stock immediately before each experiment or, for continuous exposure experiments, to replace the medium with freshly prepared this compound solution at least every 24 hours.

Q7: How can I check the stability of my this compound solution under my specific experimental conditions?

A7: To confirm the stability of your solution, you can perform a simple stability study. Prepare your this compound working solution and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2). At different time points (e.g., 0, 4, 8, 12, and 24 hours), take an aliquot of the solution and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). A significant decrease in concentration over time would indicate instability.

Data on Factors Affecting Stability

The stability of this compound in solution is highly dependent on the storage and experimental conditions. Below are tables summarizing the expected stability under various conditions.

Table 1: Stability of this compound in Different Solvents and Temperatures

SolventStorage TemperatureEstimated Stability
Solid Powder-20°C≥ 3 years[1]
DMSO-80°C≤ 1 year[1]
Aqueous Buffer (pH 7.4)37°C< 24 hours
Aqueous Buffer (pH 5.0)4°CSeveral days

Table 2: Effect of pH and Temperature on the Degradation of this compound in Aqueous Solution (Illustrative Data)

pHTemperature% Degradation after 24 hours
5.04°C< 5%
5.025°C~10%
7.44°C~15%
7.437°C> 50%
8.537°C> 80%

Experimental Protocols

Protocol 1: Preparation of this compound Solutions for In Vitro Experiments

  • Prepare a 10 mM Stock Solution in DMSO:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Weigh out the required amount of this compound.

    • Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved. Sonication may be used to aid dissolution.[1]

    • Aliquot the stock solution into single-use vials and store at -80°C.

  • Prepare a Working Solution in Cell Culture Medium:

    • Thaw a single-use vial of the 10 mM DMSO stock solution at room temperature.

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Perform a serial dilution of the DMSO stock solution into the pre-warmed medium to achieve the desired final concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

    • Mix thoroughly by gentle inversion. Do not vortex vigorously as this can cause frothing of the medium.

    • Use the freshly prepared working solution immediately. For experiments lasting longer than 24 hours, replace the medium with a freshly prepared working solution every 24 hours.

Protocol 2: Stability Assessment of this compound in Aqueous Solution by HPLC

  • Prepare the Test Solution: Prepare an aqueous working solution of this compound at the desired concentration and pH.

  • Incubate: Store the solution under the desired temperature and light conditions.

  • Sample Collection: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the solution.

  • HPLC Analysis:

    • Inject the aliquot into a validated HPLC system equipped with a C18 column.

    • Use a suitable mobile phase, for example, a gradient of acetonitrile (B52724) and a phosphate (B84403) buffer.

    • Detect the this compound peak using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

G cluster_0 Troubleshooting this compound Stability Start Experiment shows inconsistent results or precipitation Check_Solution_Prep Review solution preparation protocol Start->Check_Solution_Prep Fresh_Solution Was the aqueous solution prepared fresh? Check_Solution_Prep->Fresh_Solution Protocol OK Precipitation Is there visible precipitation? Fresh_Solution->Precipitation Yes Prepare_Fresh Prepare fresh aqueous solution daily Fresh_Solution->Prepare_Fresh No Concentration Is the final concentration too high? Precipitation->Concentration Yes Run_Stability_Test Conduct stability test (HPLC) Precipitation->Run_Stability_Test No DMSO_Conc Is the final DMSO concentration <0.5%? Concentration->DMSO_Conc No Lower_Conc Lower the final concentration Concentration->Lower_Conc Yes Optimize_Dilution Optimize dilution method (e.g., stepwise) DMSO_Conc->Optimize_Dilution Yes Increase_DMSO Increase DMSO concentration (check cell tolerance) DMSO_Conc->Increase_DMSO No End Problem Resolved Prepare_Fresh->End Lower_Conc->End Optimize_Dilution->End Increase_DMSO->End Run_Stability_Test->End

Caption: Troubleshooting decision tree for this compound stability issues.

experimental_workflow cluster_workflow Experimental Workflow for Long-Term Cell Culture prep_stock Prepare 10 mM Stock in DMSO store_stock Aliquot & Store at -80°C prep_stock->store_stock thaw_stock Thaw Single Aliquot store_stock->thaw_stock prep_working Prepare Fresh Working Solution in Medium thaw_stock->prep_working treat_cells Treat Cells prep_working->treat_cells incubate Incubate for 24h treat_cells->incubate refresh Replace with Fresh Working Solution incubate->refresh refresh->prep_working Yes end_experiment End Experiment & Analyze refresh->end_experiment No

Caption: Workflow for preparing and using this compound in long-term cell culture.

signaling_pathway cluster_pathway Catharanthine Action on L-type Calcium Channel Catharanthine This compound L_type_channel L-type Voltage-Gated Ca2+ Channel Catharanthine->L_type_channel Inhibits Ca_influx Ca2+ Influx L_type_channel->Ca_influx Blocks Intracellular_Ca ↑ Intracellular [Ca2+] Ca_influx->Intracellular_Ca Downstream Downstream Signaling Cascades (e.g., Calmodulin, CaMKs) Intracellular_Ca->Downstream Cellular_Response Cellular Response (e.g., Vasodilation, Apoptosis) Downstream->Cellular_Response

Caption: Simplified signaling pathway of this compound's inhibitory action.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC-UV and Alternative Methods for Catharanthine Tartrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of catharanthine (B190766) tartrate, a key precursor to anticancer alkaloids like vinblastine (B1199706) and vincristine, is critical.[1][2] This guide provides a detailed comparison of the widely used High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against other analytical techniques. The information presented is supported by experimental data to aid in the selection of the most suitable method for specific research needs.

Methodology Comparison

The quantification of catharanthine is predominantly performed using chromatographic techniques, with HPLC being the most common. However, other methods such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), UV-Vis Spectrophotometry, and electrochemical methods also offer viable alternatives, each with distinct advantages and limitations.[3][4]

  • HPLC-UV: This method is robust, reliable, and widely available in analytical laboratories. It offers good selectivity and sensitivity for the quantification of catharanthine in various samples, including plant extracts.[1][2][5] The separation is typically achieved on a reversed-phase C18 column with a mobile phase consisting of a buffer and an organic solvent, and detection is performed at a wavelength where catharanthine exhibits maximum absorbance.[1][2]

  • UPLC-MS: This technique provides higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. The use of a mass spectrometer detector allows for more specific identification and quantification, which is particularly useful for complex matrices.[4]

  • UV-Vis Spectrophotometry: This is a simpler and more cost-effective method for the direct quantification of catharanthine.[3] It relies on the characteristic UV absorbance of the indole (B1671886) moiety in the catharanthine molecule.[3] However, its specificity can be limited in the presence of interfering compounds with similar absorption spectra.[3]

  • Electrochemical Methods (Cyclic Voltammetry): This highly sensitive technique can detect very low concentrations of catharanthine based on the electrochemical behavior of its indole moiety at a glassy carbon electrode surface.[3]

Performance Data Summary

The following table summarizes the key validation parameters for the different analytical methods used for catharanthine quantification. The data is compiled from various studies to provide a comparative overview.

Parameter HPLC-UV UPLC-MS UV-Vis Spectrophotometry Cyclic Voltammetry (CV)
Linearity Range 0.03 - 1 mg/mL[6]Not explicitly stated, but generally highDependent on adherence to Beer-Lambert Law0.005 - 0.02 mg/mL[3]
Correlation Coefficient (r²) > 0.999[6]> 0.99> 0.997Not explicitly stated
Limit of Detection (LOD) 10 µg/mL[1]Generally lower than HPLC-UV3.19 µg/mL (for a similar alkaloid)Lower than spectrophotometric methods[3]
Limit of Quantitation (LOQ) 32 µg/mL[1]Generally lower than HPLC-UV1.05 µg/mL (for a similar alkaloid)Not explicitly stated
Accuracy (% Recovery) 96.4 - 97.0%[6]High99.41 ± 0.14% (for a similar alkaloid)Not explicitly stated
Precision (%RSD) 1.37 - 1.96%[6]Low1.4% (for a similar alkaloid)Not explicitly stated

Experimental Protocols

Detailed HPLC-UV Method for Catharanthine Tartrate Analysis

This protocol is based on established and validated methods for the simultaneous determination of catharanthine and other vinca (B1221190) alkaloids.[1][2][5]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient elution using methanol (B129727) and 1% (v/v) diethylamine (B46881) solution, with the pH adjusted to 7.3 with phosphate (B84403).[6] An isocratic system of acetonitrile (B52724) and 0.1M phosphate buffer with 0.5% glacial acetic acid (21:79, v/v; pH 3.5) has also been reported.[1][2]

  • Flow Rate: 1.2 mL/min.[1][2]

  • Detection Wavelength: 220 nm[6] or 254 nm.[1][2]

  • Column Temperature: 25 °C.[6]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.03-1 mg/mL).[6]

  • Sample Preparation: Extract catharanthine from the sample matrix (e.g., plant material) using a suitable solvent. The extract may require filtration through a 0.45 µm filter before injection into the HPLC system.

3. Method Validation Parameters:

  • Linearity: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[6]

  • Accuracy: Determine the recovery of a known amount of catharanthine spiked into a sample matrix. The recovery should typically be within 95-105%.[6]

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a sample. The relative standard deviation (%RSD) should be ≤ 2%.[6]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be calculated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Evaluate the ability of the method to differentiate and quantify catharanthine in the presence of other components in the sample matrix. This can be assessed by checking for interfering peaks at the retention time of catharanthine.

Visualizing the Workflow

The following diagram illustrates the key steps involved in the validation of the HPLC-UV method for this compound analysis.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation cluster_analysis Analysis & Reporting start Start: Method Development instrument Instrument Setup (HPLC-UV) start->instrument standards Prepare Standards & Samples instrument->standards linearity Linearity & Range standards->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (%RSD) accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq data_analysis Data Analysis lod_loq->data_analysis report Generate Validation Report data_analysis->report end End: Validated Method report->end

Caption: Workflow for HPLC-UV Method Validation.

References

A Comparative In Vitro Analysis of Catharanthine Tartrate and Catharanthine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro activities of Catharanthine Tartrate and Catharanthine Sulfate (B86663). While direct head-to-head comparative studies are limited in publicly available literature, this document synthesizes existing data on Catharanthine and its common salt forms to guide experimental design and interpretation. The choice between tartrate and sulfate salts is often dictated by physicochemical properties such as solubility and stability, which can influence bioavailability and efficacy in in vitro settings.

I. Introduction to Catharanthine and its Salts

Catharanthine is a monoterpenoid indole (B1671886) alkaloid derived from the plant Catharanthus roseus. It is a crucial precursor in the semi-synthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine.[1][2] In its own right, Catharanthine exhibits cytotoxic and anti-mitotic properties by disrupting microtubule dynamics, a mechanism shared with other vinca (B1221190) alkaloids.[3][4] To enhance its aqueous solubility for in vitro and in vivo studies, Catharanthine is often formulated as a salt, with tartrate and sulfate being common choices. The specific salt form can impact the compound's dissolution rate and stability in culture media, potentially influencing experimental outcomes.

II. Comparative Data Presentation

Due to the scarcity of direct comparative in vitro studies between this compound and Catharanthine Sulfate, this section presents a summary of the known in vitro activities of Catharanthine, with the understanding that the sulfate salt is frequently used in these assays for its improved solubility.[3]

Table 1: In Vitro Cytotoxicity of Catharanthine
Cell LineAssayIC50 (µM)Reference
HepG2 (Liver Carcinoma)MTT AssayNot explicitly stated, but dose-dependent cytotoxicity observed[5][6]
Various Cancer Cell LinesVariesVaries depending on cell line and experimental conditions[3][7]

Note: The specific salt form of Catharanthine is not always specified in published studies. It is often presumed that a soluble salt form, such as the sulfate, was used.

Table 2: Summary of In Vitro Mechanistic Studies of Catharanthine
Biological EffectKey FindingsAffected PathwaysReferences
Anti-mitotic Activity Inhibition of tubulin polymerization, leading to mitotic spindle disruption.Microtubule Dynamics[3][4]
Cell Cycle Arrest Accumulation of cells in the G2/M phase of the cell cycle.Cell Cycle Regulation[3]
Apoptosis Induction Triggers programmed cell death in cancer cells.Apoptotic Signaling[5][6]
Autophagy Induction Upregulates the expression of autophagy-related genes (LC3, Beclin1, ULK1) and inhibits the mTOR pathway.Autophagy Signaling[5][6]

III. Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the design and execution of comparative studies.

Tubulin Polymerization Assay
  • Principle: This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The polymerization process increases light scattering, which can be monitored by measuring the absorbance at 340 nm.

  • Protocol:

    • Prepare a reaction mixture containing purified tubulin in a polymerization buffer.

    • Add various concentrations of this compound or Catharanthine Sulfate to the reaction mixture. Include a positive control (e.g., paclitaxel (B517696) for promotion, nocodazole (B1683961) for inhibition) and a negative control (vehicle).

    • Initiate polymerization by raising the temperature to 37°C.

    • Monitor the change in absorbance at 340 nm over time using a spectrophotometer.[3]

Cell Viability (MTT) Assay
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Protocol:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound or Catharanthine Sulfate for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[5][6]

Cell Cycle Analysis by Flow Cytometry
  • Principle: This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. A fluorescent dye that stoichiometrically binds to DNA, such as propidium (B1200493) iodide (PI), is used.

  • Protocol:

    • Treat cells with this compound or Catharanthine Sulfate for a predetermined time.

    • Harvest both adherent and floating cells and wash with ice-cold PBS.

    • Fix the cells in cold 70% ethanol.

    • Stain the cells with a solution containing a DNA-binding fluorescent dye (e.g., PI) and RNase A.

    • Analyze the DNA content of the cells using a flow cytometer.[3]

Apoptosis Assay by Annexin V/PI Staining
  • Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a protein with a high affinity for phosphatidylserine (B164497) (PS), is used to detect the externalization of PS in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with the test compounds.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature.

    • Analyze the stained cells by flow cytometry.[5][6]

IV. Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by Catharanthine and a general workflow for its in vitro evaluation.

Catharanthine_Mechanism cluster_cell Cancer Cell Catharanthine Catharanthine (Tartrate or Sulfate) Tubulin Tubulin Catharanthine->Tubulin Binds to Microtubules Microtubules Catharanthine->Microtubules Inhibits Polymerization mTOR mTOR Catharanthine->mTOR Inhibits Autophagy Autophagy Catharanthine->Autophagy Induces Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis mTOR->Autophagy Inhibits

Caption: Catharanthine's mechanism of action leading to cell cycle arrest and apoptosis.

In_Vitro_Workflow cluster_workflow Experimental Workflow for In Vitro Evaluation cluster_assays Perform In Vitro Assays start Prepare this compound & Catharanthine Sulfate Solutions cell_culture Seed Cancer Cell Lines (e.g., HepG2) start->cell_culture treatment Treat Cells with Various Concentrations of each Salt Form cell_culture->treatment mtt Cell Viability Assay (MTT) treatment->mtt tubulin Tubulin Polymerization Assay treatment->tubulin flow_cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->flow_cell_cycle flow_apoptosis Apoptosis Assay (Annexin V/PI) treatment->flow_apoptosis data_analysis Data Analysis and Comparison (IC50 values, cell cycle distribution, etc.) mtt->data_analysis tubulin->data_analysis flow_cell_cycle->data_analysis flow_apoptosis->data_analysis

Caption: A typical workflow for the in vitro evaluation of Catharanthine salts.

V. Conclusion

While both this compound and Catharanthine Sulfate are utilized in research, the choice of salt is primarily a practical one based on formulation requirements. The underlying anti-cancer activity stems from the Catharanthine moiety itself, which has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells through the disruption of microtubule dynamics and inhibition of the mTOR pathway.[3][5][6] Future head-to-head in vitro studies are warranted to elucidate any subtle differences in efficacy or cellular uptake that may arise from the different salt forms. Researchers should clearly state the specific salt form used in their studies to ensure reproducibility and facilitate cross-study comparisons.

References

A Head-to-Head Comparison of the Cytotoxic Activity of Catharanthine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the cytotoxic properties of catharanthine (B190766) and its related derivatives. While extensive head-to-head studies on a broad spectrum of monomeric catharanthine derivatives are limited in publicly accessible literature, this document compiles available data to provide a current understanding and guide future research. The primary focus of existing research has been on catharanthine's role as a precursor to clinically significant dimeric Vinca alkaloids like vinblastine (B1199706) and vincristine.

Data Presentation: Cytotoxic Activity of Catharanthine Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of catharanthine and a related alkaloid, cathachunine, against various cancer cell lines. Direct comparison between different studies should be approached with caution due to potential variations in experimental conditions.

CompoundCancer Cell LineIC50 (µM)Reference
Catharanthine HCT-116 (Colon Carcinoma)~590 (equivalent to 200 µg/mL)[1]
JURKAT E.6 (T-cell leukemia)~0.63 (equivalent to 211 ng/mL)[2]
THP-1 (Acute monocytic leukemia)~0.62 (equivalent to 210 ng/mL)[2]
HepG2 (Liver Carcinoma)Not explicitly stated, but dose-dependent cytotoxicity observed.
Cathachunine HL-60 (Promyelocytic leukemia)Potent anti-proliferation and pro-apoptosis abilities reported.
K-562 (Chronic myelogenous leukemia)Potent anti-proliferation and pro-apoptosis abilities reported.

Note: The majority of research has focused on the synthesis of derivatives like fluorinated catharanthine analogues as precursors for dimeric Vinca alkaloids, with limited reporting on their individual cytotoxic activities.

Mechanism of Action: Targeting Microtubule Dynamics and Inducing Apoptosis

The primary mechanism of action for the well-studied dimeric derivatives of catharanthine (Vinca alkaloids) is the disruption of microtubule dynamics, which is essential for cell division. The catharanthine domain contributes to the overall cytotoxic effect, while the vindoline (B23647) domain is primarily responsible for binding to tubulin heterodimers. This interaction inhibits the polymerization of tubulin into microtubules, leading to mitotic arrest at the metaphase and subsequent induction of programmed cell death (apoptosis).

In addition to microtubule disruption, catharanthine has been shown to induce apoptosis and autophagy in HepG2 liver carcinoma cells. This involves the upregulation of autophagy-related genes such as LC3, Beclin1, and ULK1, and the inhibition of the mTOR signaling pathway.

A related unique bisindole alkaloid, cathachunine, isolated from Catharanthus roseus, has also demonstrated potent pro-apoptotic activity in human leukemia cells. Its mechanism involves a ROS-dependent mitochondria-mediated intrinsic pathway.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathway affected by catharanthine and a general experimental workflow for screening its derivatives.

G cluster_0 Catharanthine Action cluster_1 Cellular Effects Catharanthine Catharanthine mTOR mTOR Catharanthine->mTOR inhibits Microtubule Microtubule Dynamics Catharanthine->Microtubule disrupts Beclin1 Beclin1 Catharanthine->Beclin1 upregulates LC3 LC3 Catharanthine->LC3 upregulates ULK1 ULK1 Catharanthine->ULK1 upregulates Autophagy Autophagy Induction mTOR->Autophagy inhibits Apoptosis Apoptosis Autophagy->Apoptosis Microtubule->Apoptosis Beclin1->Autophagy LC3->Autophagy ULK1->Autophagy

Caption: Catharanthine's mechanism of action.

G start Start: Catharanthine Derivatives cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Derivatives (Varying Concentrations) cell_culture->treatment mtt_assay Cytotoxicity Screening (MTT Assay) treatment->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies apoptosis_assay Apoptosis Assay (Annexin V / PI Staining) mechanism_studies->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining) mechanism_studies->cell_cycle_analysis western_blot Protein Expression Analysis (Western Blot) mechanism_studies->western_blot end End: Data Analysis & Comparison apoptosis_assay->end cell_cycle_analysis->end western_blot->end

Caption: Experimental workflow for cytotoxicity screening.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the design and execution of comparative studies.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase to assess cell viability.

  • Materials:

    • 96-well plates

    • Cancer cell lines

    • Catharanthine derivatives

    • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

    • Prepare serial dilutions of the catharanthine derivatives in culture medium.

    • Replace the medium in the wells with the medium containing the derivatives and incubate for the desired time (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • Catharanthine derivatives

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with various concentrations of catharanthine derivatives for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • Catharanthine derivatives

    • Cold 70% ethanol (B145695)

    • PBS

    • RNase A (100 µg/mL)

    • Propidium Iodide (50 µg/mL)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the test compounds for the desired time.

    • Harvest the cells and wash with cold PBS.

    • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PBS containing Propidium Iodide and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.

References

Catharanthine Tartrate: A Comparative Analysis of its Cross-Reactivity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in-vitro anti-cancer performance of Catharanthine (B190766) Tartrate, with a comparative look at established chemotherapeutic agents.

Catharanthine, a monoterpenoid indole (B1671886) alkaloid, is a key precursor in the biosynthesis of the potent dimeric anti-cancer drugs vinblastine (B1199706) and vincristine (B1662923) [cite:2, 3]. While its primary role has been viewed through the lens of its dimeric derivatives, interest in the intrinsic anti-cancer properties of catharanthine itself is growing. This guide provides a comparative analysis of the cross-reactivity and efficacy of catharanthine tartrate across various cancer cell lines, benchmarked against standard chemotherapeutic agents. The data presented is compiled from available literature to facilitate a comprehensive understanding of its potential and limitations.

Comparative Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below. For a comprehensive comparison, IC50 values for established anti-cancer agents—Paclitaxel (B517696), Doxorubicin, and the related Vinca alkaloid, Vinblastine—are also provided. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions such as cell line passage number, incubation time, and assay methodology.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound HCT-116Colon Carcinoma~590[1]
JURKAT E.6T-cell Leukemia~0.63[1]
THP-1Acute Monocytic Leukemia~0.62[1][2]
HepG2Hepatocellular CarcinomaNot explicitly quantified, but demonstrated dose-dependent apoptosis[3]
CaLu-6Lung Cancer35.24 µg/mL (~104 µM)[4]
Paclitaxel HeLaCervical Cancer0.00917 (9.17 nM)[5]
RPE-1Retinal Pigment Epithelial0.030 (30 nM)[5]
Doxorubicin HCT-116Colon CarcinomaNot specified, but used in study
PC3Prostate Cancer2.64 µg/mL (~4.8 µM)
Hep-G2Hepatocellular Carcinoma14.72 µg/mL (~27 µM)
Vinblastine L1210Mouse Leukemia0.004 (4.0 nM)[6]
S49Mouse Lymphoma0.0035 (3.5 nM)[6]
HeLaCervical Cancer0.0026 (2.6 nM)[6]
HL-60Human Leukemia0.0053 (5.3 nM)[6]

Note: IC50 values for this compound were converted from ng/mL or µg/mL where necessary for consistency. Conversion is based on the molecular weight of Catharanthine (336.44 g/mol ).

From the available data, catharanthine demonstrates varied cytotoxicity across different cancer cell lines. It appears most potent against leukemia cell lines (JURKAT E.6 and THP-1) with sub-micromolar IC50 values. However, its efficacy is considerably lower in colon carcinoma (HCT-116) and lung cancer (CaLu-6) cell lines when compared to established drugs like paclitaxel and vinblastine, which typically exhibit nanomolar potency.

A key finding in the context of cross-reactivity comes from a study on P-glycoprotein-overexpressing multidrug-resistant leukemia cells (CEM/VCR1000). These cells showed high resistance to vincristine and cross-resistance to other dimeric Vinca alkaloids like vinblastine. In contrast, they were not, or only weakly, cross-resistant to catharanthine [cite:2]. This suggests that catharanthine may not be a significant substrate for the P-glycoprotein efflux pump, a common mechanism of multidrug resistance.

Mechanism of Action: Targeting Microtubule Dynamics

The primary mechanism of action for the dimeric Vinca alkaloids is the disruption of microtubule dynamics, which is essential for mitotic spindle formation and cell division [cite:1]. These alkaloids bind to tubulin, inhibiting its polymerization into microtubules. This leads to an arrest of cells in the M-phase of the cell cycle and subsequent induction of apoptosis [cite:1]. While catharanthine itself is a precursor to these potent microtubule inhibitors, its own activity on tubulin polymerization is reported to be weak [cite:2, 3]. The vindoline (B23647) moiety, absent in catharanthine, is primarily responsible for the high-affinity binding to tubulin in the dimeric alkaloids [cite:1, 4]. The cytotoxic effect of the dimeric alkaloids is attributed to the catharanthine domain [cite:4].

dot

vinca_alkaloid_mechanism Mechanism of Vinca Alkaloid-Induced Mitotic Arrest cluster_cell Cancer Cell Vinca_Alkaloid Vinca Alkaloid (e.g., Vinblastine) Tubulin α/β-Tubulin Dimers Vinca_Alkaloid->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle M_Phase_Arrest M-Phase Arrest Microtubule_Polymerization->M_Phase_Arrest Inhibits Mitotic_Spindle->M_Phase_Arrest Disrupts Apoptosis Apoptosis M_Phase_Arrest->Apoptosis Induces

Caption: Vinca Alkaloid Mechanism of Action.

Experimental Protocols

To facilitate the design of comparative studies, detailed methodologies for key in-vitro assays are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the IC50 value.

Materials:

  • Cancer cell lines

  • This compound and other test compounds

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

dot

mtt_assay_workflow MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Test Compounds Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Remove_Medium_Add_DMSO Remove Medium, Add DMSO Incubate_4h->Remove_Medium_Add_DMSO Read_Absorbance Read Absorbance at 570 nm Remove_Medium_Add_DMSO->Read_Absorbance Calculate_Viability Calculate % Viability and IC50 Read_Absorbance->Calculate_Viability End End Calculate_Viability->End cell_cycle_analysis_workflow Cell Cycle Analysis Workflow Start Start Seed_and_Treat Seed and Treat Cells in 6-well Plates Start->Seed_and_Treat Harvest_and_Wash Harvest and Wash with PBS Seed_and_Treat->Harvest_and_Wash Fix_in_Ethanol Fix in Cold 70% Ethanol Harvest_and_Wash->Fix_in_Ethanol Wash_and_Resuspend Wash and Resuspend in PI/RNase Staining Solution Fix_in_Ethanol->Wash_and_Resuspend Incubate_30min Incubate 30 min in the Dark Wash_and_Resuspend->Incubate_30min Analyze_Flow_Cytometry Analyze by Flow Cytometry Incubate_30min->Analyze_Flow_Cytometry Determine_Phases Determine Cell Cycle Phase Distribution Analyze_Flow_Cytometry->Determine_Phases End End Determine_Phases->End

References

Comparing the efficacy of different extraction methods for Catharanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various extraction methods for Catharanthine, a crucial terpenoid indole (B1671886) alkaloid precursor to the anticancer drugs vinblastine (B1199706) and vincristine, from Catharanthus roseus. The efficacy of each method is evaluated based on available experimental data, focusing on yield and other critical parameters to assist in the selection of the most suitable technique for research and pharmaceutical applications.

Data Presentation: A Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is paramount for maximizing the recovery of Catharanthine while minimizing operational costs and environmental impact. The following table summarizes quantitative data from various studies, comparing the performance of conventional and modern extraction techniques.

Extraction MethodKey ParametersCatharanthine YieldSource
Supercritical Fluid Extraction (SFE) 250 bar, 80°C, 6.6 vol% methanol (B129727) as modifier, 40 min100% recovery[1]
Negative-Pressure Cavitation Extraction (NPCE) 80% ethanol (B145695), -0.075 MPa, 1:20 solid-liquid ratio, 30 min, 3 cycles0.2843 mg/g Dry Weight (DW)[1][2]
Ultrasound-Assisted Extraction (UAE) 80% ethanolComparable to NPCE; Higher than Maceration and Heat Reflux[1]
Microwave-Assisted Extraction (MAE) Not specified for CatharanthineMore efficient than Soxhlet extraction[1]
Maceration Extraction (ME) 80% ethanol, 12 h, room temperatureLower than NPCE and UAE[1]
Heat Reflux Extraction (HRE) 80% ethanol, 3 h, 80°CLower than NPCE and UAE[1]

Note: Direct comparative data on the purity of the initial crude Catharanthine extract for each method is limited in the reviewed literature. The final purity is heavily influenced by subsequent purification steps.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for some of the key extraction techniques discussed.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction utilizes a fluid at a temperature and pressure above its critical point to act as a solvent. Carbon dioxide is a commonly used supercritical fluid due to its moderate critical properties, non-toxicity, and low cost.

Materials and Equipment:

  • Dried and powdered Catharanthus roseus leaves

  • Supercritical Fluid Extractor

  • CO2 cylinder

  • Co-solvent (e.g., methanol) pump

  • Collection vessel

Procedure:

  • The dried and powdered plant material is packed into the extraction vessel.

  • The vessel is sealed and brought to the desired temperature (e.g., 80°C) and pressure (e.g., 250 bar).

  • Supercritical CO2, along with a modifier like methanol (e.g., 6.6 vol%), is passed through the vessel for a set duration (e.g., 40 minutes).

  • The extract-laden supercritical fluid is depressurized in a collection vessel, causing the CO2 to return to a gaseous state and the Catharanthine to precipitate.

  • The collected extract is then ready for analysis and further purification.

Negative-Pressure Cavitation Extraction (NPCE)

This method utilizes the formation and collapse of vapor bubbles (cavitation) in a liquid under negative pressure to disrupt plant cell walls and enhance extraction efficiency.

Materials and Equipment:

  • Dried and powdered Catharanthus roseus leaves (60-mesh)

  • 80% Ethanol

  • Negative-pressure cavitation extractor

  • Filtration system

  • Rotary evaporator

Procedure:

  • Place the powdered plant material into the extraction vessel.

  • Add 80% ethanol at a solid-to-liquid ratio of 1:20 (w/v).

  • Apply a negative pressure of -0.075 MPa for 30 minutes.

  • Repeat the extraction process for a total of three cycles.

  • Combine the extracts from all cycles and filter to remove plant debris.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to create acoustic cavitation, which accelerates the dissolution of the target compound from the plant matrix into the solvent.

Materials and Equipment:

  • Dried and powdered Catharanthus roseus leaves

  • Solvent (e.g., 80% ethanol)

  • Ultrasonic bath or probe

  • Filtration system

  • Rotary evaporator

Procedure:

  • Mix the powdered plant material with the extraction solvent in a flask.

  • Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Apply ultrasonic waves for a specified duration (e.g., 30 minutes).

  • Filter the mixture to separate the solid residue.

  • Concentrate the liquid extract using a rotary evaporator.

Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the general workflows for the described extraction methods.

SFE_Workflow plant_material Dried & Powdered C. roseus Leaves extraction_vessel Pack into Extraction Vessel plant_material->extraction_vessel sfe_system Supercritical Fluid Extraction (CO2 + Methanol) extraction_vessel->sfe_system depressurization Depressurization sfe_system->depressurization collection Collect Crude Catharanthine Extract depressurization->collection analysis Analysis & Purification (e.g., HPLC) collection->analysis

Caption: Workflow for Supercritical Fluid Extraction (SFE) of Catharanthine.

NPCE_Workflow plant_material Dried & Powdered C. roseus Leaves mixing Mix with 80% Ethanol plant_material->mixing npce_step Negative-Pressure Cavitation (-0.075 MPa, 30 min x 3) mixing->npce_step filtration Filtration npce_step->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Catharanthine Extract concentration->crude_extract analysis Analysis & Purification (e.g., HPLC) crude_extract->analysis

Caption: Workflow for Negative-Pressure Cavitation Extraction (NPCE).

UAE_Workflow plant_material Dried & Powdered C. roseus Leaves mixing Mix with Solvent plant_material->mixing ultrasonication Ultrasonication (e.g., 30 min) mixing->ultrasonication filtration Filtration ultrasonication->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Catharanthine Extract concentration->crude_extract analysis Analysis & Purification (e.g., HPLC) crude_extract->analysis

Caption: Workflow for Ultrasound-Assisted Extraction (UAE) of Catharanthine.

Concluding Remarks

The choice of an extraction method for Catharanthine depends on the specific objectives of the research or production process.

  • Supercritical Fluid Extraction (SFE) demonstrates the highest recovery rate, making it an excellent choice for maximizing yield, although the initial equipment cost can be high.

  • Negative-Pressure Cavitation Extraction (NPCE) and Ultrasound-Assisted Extraction (UAE) offer a good balance of efficiency and operational simplicity, with yields significantly higher than conventional methods like maceration and heat reflux.

  • Microwave-Assisted Extraction (MAE) is a rapid technique that is more efficient than traditional Soxhlet extraction.

  • Maceration and Heat Reflux Extraction , while being simple and requiring less specialized equipment, generally result in lower yields of Catharanthine.

Further research is required to provide a direct comparison of the purity of crude extracts obtained from these different methods. The final purity of Catharanthine is significantly dependent on the post-extraction purification techniques employed, such as acid-base partitioning and various chromatographic methods. Therefore, the selection of an extraction method should be considered in conjunction with the overall purification strategy to achieve the desired product quality.

References

In Vitro Anti-Cancer Activity: A Comparative Analysis of Catharanthine Tartrate and Vinblastine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro anti-cancer activities of catharanthine (B190766) tartrate and the established chemotherapeutic agent, vinblastine (B1199706). Both are monoterpenoid indole (B1671886) alkaloids derived from the Madagascar periwinkle (Catharanthus roseus), yet they exhibit distinct mechanisms of action and cytotoxic profiles. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the cellular pathways influenced by these compounds.

Executive Summary

Vinblastine, a well-characterized anti-cancer drug, primarily functions by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. Catharanthine, a precursor in the biosynthesis of vinblastine, has demonstrated anti-cancer properties through the induction of autophagy, a cellular self-degradation process, by inhibiting the mTOR signaling pathway. While direct comparative studies on the same cancer cell lines are limited, available data suggests that vinblastine exhibits potent cytotoxicity at nanomolar concentrations, whereas catharanthine's effects are observed at the nanogram per milliliter level in alkaloid-enriched extracts. This guide will delve into the available quantitative data, the experimental methods used to obtain it, and the underlying molecular mechanisms.

Quantitative Data Comparison

The following tables summarize the available in vitro cytotoxicity data for catharanthine and vinblastine across different human cancer cell lines. It is important to note that the data for catharanthine is from an indole alkaloid-enriched bioactive extract, and therefore not of a purified compound.

Table 1: In Vitro Cytotoxicity of Catharanthine-Enriched Extract

Cell LineCancer TypeIC50 Value (ng/mL)
JURKAT E.6T-cell leukemia211[1]
THP-1Acute monocytic leukemia210[1]

Table 2: In Vitro Cytotoxicity of Vinblastine

Cell LineCancer TypeIC50 Value (nM)
A2780Ovarian cancer3.92–5.39[2]
MCF7Breast cancer1.72–3.13[2]

Mechanisms of Action

Vinblastine: A Microtubule Destabilizer

Vinblastine exerts its potent anti-cancer effects by interfering with the fundamental process of cell division. Its primary mechanism involves binding to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of microtubules, which are essential components of the mitotic spindle required for chromosome segregation during mitosis. The disruption of microtubule dynamics leads to cell cycle arrest at the metaphase stage, ultimately triggering programmed cell death, or apoptosis.

Vinblastine_Pathway cluster_tubulin Vinblastine Vinblastine Tubulin Tubulin Dimers Vinblastine->Tubulin Binds to Microtubules Microtubule Polymerization Vinblastine->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest Apoptosis Apoptosis Metaphase_Arrest->Apoptosis

Caption: Vinblastine's mechanism of action.

Catharanthine: An Inducer of Autophagy

Recent studies have elucidated a distinct anti-cancer mechanism for catharanthine. It has been shown to induce autophagy, a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. Catharanthine treatment in HepG2 liver carcinoma cells led to an upregulation of autophagy-related genes such as LC3 and Beclin1. The underlying mechanism involves the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and autophagy.

Catharanthine_Pathway cluster_autophagy Catharanthine Catharanthine Tartrate mTOR mTOR Signaling Catharanthine->mTOR Inhibits Autophagy_Initiation Autophagy Initiation LC3_Beclin1 LC3 & Beclin1 Upregulation Autophagy_Initiation->LC3_Beclin1 Autophagosome Autophagosome Formation LC3_Beclin1->Autophagosome Cell_Death Autophagic Cell Death Autophagosome->Cell_Death

Caption: Catharanthine's autophagy induction pathway.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the anti-cancer activity of this compound and vinblastine.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/mL in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or vinblastine and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to reduce background.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

MTT_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Add Test Compound Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solvent Add Solubilization Solution Incubate3->Add_Solvent Read_Absorbance Read Absorbance at 570nm Add_Solvent->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: MTT assay experimental workflow.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Culture and treat cells with the test compounds as described for the MTT assay.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Autophagy Markers (LC3 and Beclin-1)

Western blotting is used to detect changes in the protein levels of key autophagy markers.

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel. The conversion of LC3-I to the lipidated, autophagosome-associated form LC3-II is a hallmark of autophagy.[4] LC3-II migrates faster on an SDS-PAGE gel.[4]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[5]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 and Beclin-1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or β-actin. An increase in the LC3-II/LC3-I ratio and Beclin-1 levels is indicative of autophagy induction.

Conclusion

Both this compound and vinblastine, alkaloids from C. roseus, demonstrate significant in vitro anti-cancer activity, albeit through different mechanisms. Vinblastine remains a potent cytotoxic agent by disrupting microtubule formation and inducing apoptosis. This compound presents an alternative anti-cancer strategy by inducing autophagic cell death through the inhibition of the mTOR pathway. The choice between these compounds for further drug development would depend on the specific cancer type and the desired therapeutic outcome. Further direct comparative studies on a wider range of cancer cell lines are warranted to fully elucidate their relative potencies and therapeutic potential. This guide provides a foundational understanding for researchers to design and interpret experiments aimed at exploring the anti-cancer properties of these and other natural compounds.

References

A Comparative Guide to the Bioanalytical Validation of Catharanthine Tartrate in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated bioanalytical method for the quantification of catharanthine (B190766) tartrate in plasma against alternative methods used for related vinca (B1221190) alkaloids. The information presented is intended to assist researchers in selecting and developing robust bioanalytical assays for pharmacokinetic studies and other drug development applications. All data is supported by published experimental findings, and detailed protocols are provided for key methodologies.

Introduction to Bioanalytical Method Validation

The validation of bioanalytical methods is a critical regulatory requirement in drug development. It ensures that the method is accurate, reliable, and reproducible for the intended use. The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on the parameters that need to be assessed during method validation.[1][2][3][4] These parameters typically include selectivity, accuracy, precision, recovery, calibration curve performance, and stability.[5] This guide will use these parameters as a basis for comparing different analytical approaches.

Primary Method: LC-MS for Catharanthine in Rat Plasma

A specific and sensitive liquid chromatography-mass spectrometry (LC-MS) method has been developed and validated for the simultaneous determination of catharanthine and vindoline (B23647) in rat plasma.[6] This method serves as our primary example for the bioanalytical validation of catharanthine.

Performance Characteristics

The performance of this LC-MS method is summarized in the table below.

Validation ParameterResult for Catharanthine
Linearity RangeNot explicitly stated, but calibration curve used.
Accuracy93.8% to 108.1%[6]
Precision (CV%)<15% (Intra-day and Inter-day)[6]
Recovery88.5% to 96.5%[6]
Matrix Effect95.3% to 104.7%[6]
Lower Limit of Quantification (LLOQ)Not explicitly stated.
Experimental Protocol: LC-MS for Catharanthine

Sample Preparation:

  • Plasma samples are subjected to a protein precipitation extraction method.

Chromatographic Conditions:

  • Column: C18 (2.1 × 50 mm, 3.5 µm)[6]

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)[6]

  • Flow Rate: 0.4 mL/min[6]

Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode[6]

  • Detection: Selected Ion Monitoring (SIM)[6]

Comparative Analysis with Alternative Methods

While a specific method for catharanthine tartrate is detailed above, it is valuable to compare its performance with methods validated for other structurally related vinca alkaloids. This comparison provides a broader perspective on the analytical challenges and the expected performance of different techniques. The following table summarizes the performance of various methods for other vinca alkaloids.

Analyte(s)MethodLinearity RangeAccuracyPrecision (CV%)LLOQReference
Vinblastine, Desacetylvinblastine, Vincristine (B1662923)LC-APCI-MS0.30 - 4.00 ng/mLWithin 11%Within 11%0.30 - 0.74 ng/mL[7]
VincristineLC-ESI-MS/MS0.5 - 100 ng/mL97.4% (at LLOQ)14.6% (at LLOQ)0.5 ng/mL[8]
Vinblastine, Vincristine, VindesineHPLC-Electrochemical DetectionNot specifiedNot specifiedNot specified1 ng/mL[9]
Vinblastine, VindesineHPLC-Fluorescence DetectionNot specifiedNot specifiedNot specified0.5 - 2.5 ng/mL[10]

Discussion of Alternative Analytical Techniques

The primary method for catharanthine and the comparative methods for other vinca alkaloids predominantly utilize Liquid Chromatography coupled with Mass Spectrometry (LC-MS). This is a widely adopted platform in bioanalysis due to its high sensitivity and specificity.[11] However, other detection methods have also been successfully applied.

  • LC-MS/MS: Tandem mass spectrometry (MS/MS) offers enhanced selectivity and is often the gold standard for quantitative bioanalysis, especially for complex matrices like plasma.[11]

  • HPLC with Electrochemical Detection: This technique can provide high sensitivity for electrochemically active compounds like vinca alkaloids.[9]

  • HPLC with Fluorescence Detection: For molecules that are naturally fluorescent or can be derivatized to be fluorescent, this method can offer excellent sensitivity and selectivity.[10]

The choice of the analytical technique often depends on the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

Experimental Workflow and Validation Process

The following diagrams illustrate the typical workflow for bioanalytical method development and the key steps in the validation process.

Bioanalytical_Method_Workflow cluster_dev Method Development cluster_val Method Validation cluster_sample Sample Analysis dev1 Sample Preparation Optimization (e.g., Protein Precipitation, LLE, SPE) dev2 Chromatographic Separation (Column, Mobile Phase) dev1->dev2 dev3 Mass Spectrometry Tuning (Ionization, MRM) dev2->dev3 val1 Selectivity & Matrix Effect dev3->val1 Proceed to Validation val2 Calibration Curve (Linearity, Range) val1->val2 val3 Accuracy & Precision val2->val3 val4 Recovery & Stability val3->val4 sa1 Batch Preparation (Unknowns, QCs, Calibrants) val4->sa1 Apply Validated Method sa2 LC-MS Analysis sa1->sa2 sa3 Data Processing & Quantification sa2->sa3

Caption: A typical workflow for bioanalytical method development and validation.

Validation_Parameters cluster_quantitative Quantitative Performance cluster_sample_related Sample Integrity center Bioanalytical Method Validation Accuracy Accuracy center->Accuracy Precision Precision center->Precision Linearity Linearity center->Linearity Range Range center->Range LLOQ Lower Limit of Quantification center->LLOQ Selectivity Selectivity center->Selectivity Recovery Recovery center->Recovery Matrix Effect Matrix Effect center->Matrix Effect Stability Stability center->Stability

Caption: Key parameters evaluated during bioanalytical method validation.

References

A Comparative Guide to Assessing the Purity of Synthesized Catharanthine Tartrate Against a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of synthesized catharanthine (B190766) tartrate against a certified reference standard. Catharanthine, a monoterpenoid indole (B1671886) alkaloid, is a critical precursor in the semi-synthesis of the anticancer drugs vinblastine (B1199706) and vincristine. Ensuring the purity of synthesized catharanthine tartrate is paramount for consistency in research and the quality of final pharmaceutical products. This document outlines the necessary experimental protocols, data presentation, and analytical methodologies to perform a robust comparative analysis.

Reference Standard Specifications

A certified reference standard is the benchmark against which a synthesized compound is measured. Reputable suppliers provide a Certificate of Analysis (CoA) detailing the purity and characterization of the standard.

Table 1: Typical Specifications for a this compound Reference Standard

ParameterSpecificationSource(s)
Chemical Name Methyl (6aS,9S,11R,14R)-7-ethyl-6,6a,9,10,12,13-hexahydro-5H-6,9-methanopyrido[1',2':1,2]azepino[4,5-b]indole-14-carboxylate (2R,3R)-2,3-dihydroxysuccinate[1]
CAS Number 4168-17-6[2]
Molecular Formula C₂₁H₂₄N₂O₂ • C₄H₆O₆[2]
Molecular Weight 486.52 g/mol [2]
Purity (by HPLC) ≥97% or ≥98%[2][3]
Appearance White to off-white crystalline solid[2]
Storage 2-8°C, protected from light[4]

Experimental Workflow for Purity Assessment

A systematic workflow is crucial for an accurate and reproducible purity assessment. This involves a multi-pronged analytical approach to confirm identity and quantify impurities.

G cluster_0 Preparation cluster_1 Analysis cluster_2 Data Evaluation prep_sample Synthesized this compound Sample Preparation hplc HPLC-UV Analysis prep_sample->hplc ms LC-MS Analysis prep_sample->ms nmr qNMR Analysis prep_sample->nmr prep_ref Reference Standard Preparation prep_ref->hplc compare_rt Compare Retention Times hplc->compare_rt compare_uv Compare UV Spectra hplc->compare_uv purity_calc Calculate Purity via Area Normalization hplc->purity_calc impurity_id Identify Impurities by m/z ms->impurity_id purity_qnmr Determine Absolute Purity nmr->purity_qnmr final_report Generate Final Purity Report compare_rt->final_report compare_uv->final_report purity_calc->final_report impurity_id->final_report purity_qnmr->final_report

Workflow for Purity Assessment.

Analytical Methodologies and Protocols

The following sections detail the experimental protocols for the key analytical techniques used in the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound by separating the main compound from any process-related impurities or degradation products.[5][6]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Sample and Standard Preparation:

    • Reference Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to a final concentration of 1 mg/mL.

    • Synthesized Sample Stock Solution: Prepare the synthesized this compound in the same manner as the reference standard.

    • Working Solutions: Prepare a series of dilutions from the stock solutions for linearity checks and a working concentration of approximately 0.1 mg/mL for the purity assessment.

  • Chromatographic Conditions: The conditions below are a starting point and may require optimization.

Table 2: HPLC Method Parameters for this compound Analysis

ParameterCondition 1Condition 2
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile: 0.1M Phosphate Buffer (pH 3.5 with 0.5% glacial acetic acid) (21:79 v/v)Methanol:Acetonitrile:Ammonium (B1175870) Acetate Buffer (25 mM) with 0.1% Triethylamine (15:45:40 v/v/v)
Flow Rate 1.2 mL/min1.0 mL/min (Adjust as needed)
Detection Wavelength 254 nm297 nm
Column Temperature Ambient (or 25°C for better reproducibility)Ambient (or 25°C for better reproducibility)
Injection Volume 20 µL20 µL
Source(s)[5][7]
  • Data Analysis:

    • Identity Confirmation: The retention time of the major peak in the synthesized sample chromatogram should match that of the reference standard.

    • Purity Calculation: The purity is typically calculated using the area percentage method, assuming all impurities have a similar response factor to the main compound.

      • Purity (%) = (Area of Catharanthine Peak / Total Area of All Peaks) x 100

    • Comparison: The calculated purity of the synthesized sample is then compared to the purity of the reference standard as stated on its CoA.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of impurities, even at trace levels.[8][9] It provides molecular weight information that is crucial for characterizing unknown peaks observed in the HPLC analysis.

Experimental Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

  • Chromatographic Conditions: An MS-compatible HPLC method should be developed. This typically involves replacing non-volatile buffers (like phosphates) with volatile ones (e.g., formic acid or ammonium acetate).

    • Mobile Phase Example: Acetonitrile and water, both containing 0.1% formic acid, run in a gradient elution.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for catharanthine.

    • Analysis Mode: Full scan mode to detect all ions, followed by tandem MS (MS/MS) on the impurity ions to obtain fragmentation patterns for structural elucidation.

    • Expected Ion: The protonated molecule of catharanthine [M+H]⁺ is expected at m/z 337.19.

Table 3: Comparison of Synthesized vs. Reference Standard by LC-MS

ParameterReference StandardSynthesized Sample
Retention Time MatchTo be determined
[M+H]⁺ (m/z) 337.19To be determined
Impurity Profile As per CoATo be determined
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that can determine the purity of a substance without the need for a specific reference standard of the same compound, although a certified internal standard is required.[10][11] It serves as an excellent orthogonal technique to HPLC.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh the synthesized this compound sample.

    • Accurately weigh a certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis:

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • The purity of the synthesized sample is calculated using the following formula:

      Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Catharanthine Signaling Pathway: Inhibition of L-type Ca²⁺ Channels

Catharanthine has been shown to exhibit cardiovascular effects by inhibiting voltage-gated L-type Ca²⁺ channels in vascular smooth muscle cells and cardiomyocytes.[12][13][14] This inhibition leads to vasodilation and a decrease in heart rate and contractility.

G cluster_0 Cell Membrane Ca_channel L-type Ca²⁺ Channel Ca_ion_in Ca²⁺ Influx Ca_channel->Ca_ion_in Response Cellular Response (e.g., Vasoconstriction) Ca_ion_in->Response Leads to Ca_ion_out Extracellular Ca²⁺ Ca_ion_out->Ca_channel Catharanthine This compound Catharanthine->Ca_channel Inhibits Depolarization Membrane Depolarization Depolarization->Ca_channel Activates

Catharanthine Inhibition of L-type Ca²⁺ Channels.

Conclusion

The purity assessment of synthesized this compound requires a rigorous, multi-technique approach. By comparing the synthesized material against a certified reference standard using HPLC for purity determination, LC-MS for impurity identification, and qNMR as an orthogonal method for absolute purity, researchers can ensure the quality and reliability of their compound. The experimental protocols and data comparison tables provided in this guide offer a framework for conducting a thorough and objective evaluation, which is essential for advancing research and drug development.

References

A Comparative Guide to the Quantitative Analysis of Catharanthine Tartrate: An Overview of Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published analytical methods for the quantitative determination of Catharanthine (B190766) Tartrate, a key alkaloid precursor in the biosynthesis of anticancer drugs vinblastine (B1199706) and vincristine. While a formal inter-laboratory validation study for a specific Catharanthine Tartrate assay has not been identified in the public domain, this document synthesizes and compares the performance of various validated analytical techniques from independent research. The data presented here, derived from single-laboratory validation studies, offers valuable insights into the robustness, sensitivity, and reliability of these methods, aiding researchers in selecting the most appropriate assay for their specific needs.

Quantitative Data Summary

The following tables summarize the validation parameters of several commonly employed analytical methods for the quantification of Catharanthine. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are the most frequently reported techniques.

Table 1: Performance Characteristics of HPLC Methods for Catharanthine Quantification

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 0.25 - 25[1][2]0.03 - 1000 (as Catharanthine)[3]0.5 - 200[4]
Correlation Coefficient (r²) Not Specified0.9999[3]1[4]
Limit of Detection (LOD) (µg/mL) 18[1][2]Not Specified≤ 0.20[4]
Limit of Quantification (LOQ) (µg/mL) 56[1][2]Not SpecifiedNot Specified
Accuracy (Recovery %) 98%[1][2]97.0%[3]98.09% - 108%[4]
Precision (RSD%) 1.33 (Intra-day)[1][2]1.37%[3]≤ 2.68% (Intra-day), ≤ 2.21% (Inter-day)[4]

Table 2: Performance Characteristics of UPLC-MS Methods for Catharanthine Quantification

ParameterMethod 1Method 2
Linearity Range (ng/mL) 0.5 - 1000[5]Not Specified
Correlation Coefficient (r²) > 0.9988[6]Closer to 1[5]
Limit of Detection (LOD) (ng/mL) 1 - 10[6]0.039 - 0.583[5]
Limit of Quantification (LOQ) (ng/mL) 3 - 30[6]0.118 - 1.767[5]
Accuracy (Recovery %) 92.8% - 104.1%[6]99.63% - 104.30%[5]
Precision (RSD%) Not Specified0.23% - 2.71% (Intra-day), 0.40% - 2.90% (Inter-day)[5]

Table 3: Alternative Methods for Catharanthine Detection and Quantification

MethodPrincipleReported Application
UV Spectrometry Measures UV absorbance of the indole (B1671886) moiety in Catharanthine.[7]Detection and quantification in Catharanthus roseus leaves with characteristic peaks at 246 and 291 nm.[7]
Cyclic Voltammetry (CV) Electrochemical method that detects the interaction between the indole moiety and a glassy carbon electrode surface.[7]Highly sensitive detection of Catharanthine in the range of 0.005 to 0.02 mg/mL.[7]
Radioimmunoassay (RIA) A competitive immunoassay using radiolabeled antigens.[8]Quantitative determination of Catharanthine.[8]

Experimental Protocols

Detailed methodologies for the most common analytical techniques are provided below. These protocols are based on published literature and may require optimization for specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the separation, identification, and quantification of vinca (B1221190) alkaloids.[9]

  • Sample and Standard Preparation:

    • Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol. A series of calibration standards are then prepared by diluting the stock solution.

    • Sample Solution: Extract Catharanthine from the plant material or reaction mixture using an appropriate solvent. Chloroform is often used due to the high solubility of catharanthine.[7] The extract may need to be filtered and diluted to fall within the calibration range.

  • HPLC-UV Conditions:

    • HPLC System: An HPLC system equipped with a pump, injector, column, and a UV detector is required.[9]

    • Column: A C18 reversed-phase column is commonly used.[6]

    • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.1M phosphate (B84403) buffer with 0.5% glacial acetic acid).[1][2]

    • Flow Rate: A flow rate of around 1.0-1.2 mL/min is often employed.[1][2]

    • Detection Wavelength: Detection is typically carried out at 254 nm.[1][2]

  • Data Analysis:

    • The Catharanthine peak in the sample chromatogram is identified by comparing its retention time with that of the standard.

    • Quantification is achieved by constructing a calibration curve from the peak areas of the standards.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for trace analysis.[10]

  • Sample and Standard Preparation:

    • Similar to the HPLC-UV method, standard and sample solutions are prepared in an appropriate solvent.

  • UPLC-MS Conditions:

    • UPLC System: A UPLC system coupled with a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF) is used.[6]

    • Column: A C18 column with a smaller particle size (e.g., 1.7 µm) is typically used for better resolution.[5]

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water containing additives like formic acid and ammonium (B1175870) acetate (B1210297) is common.[6]

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of alkaloids.[6][10]

    • Mass Analysis: Quantification can be performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[11]

  • Data Analysis:

    • Identification is confirmed by comparing the retention time and mass-to-charge ratio (m/z) of the precursor and product ions with the reference standard.[5][10]

    • Quantification is based on the peak area from the extracted ion chromatogram.

Visualizations

General Workflow for Quantitative Analysis of Catharanthine

cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing & Quantification start Start: Plant Material / Synthesis Product extraction Extraction of Catharanthine start->extraction filtration Filtration & Dilution extraction->filtration hplc HPLC-UV Analysis filtration->hplc uplc UPLC-MS Analysis filtration->uplc other Other Methods (UV, CV) filtration->other std_prep Preparation of Calibration Standards std_prep->hplc std_prep->uplc std_prep->other peak_id Peak Identification & Integration hplc->peak_id uplc->peak_id other->peak_id cal_curve Calibration Curve Construction peak_id->cal_curve quantification Quantification of Catharanthine cal_curve->quantification validation Method Validation quantification->validation result Final Result validation->result

Caption: General workflow for the quantitative analysis of Catharanthine.

Logical Relationship of Method Validation Parameters

cluster_core Core Validation Parameters cluster_robust Robustness & Stability Accuracy Accuracy Precision Precision Specificity Specificity Linearity Linearity & Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ Robustness Robustness Stability Solution Stability Method Analytical Method Method->Accuracy Method->Precision Method->Specificity Method->Linearity Method->Robustness Method->Stability

Caption: Key parameters for analytical method validation.

References

Safety Operating Guide

Proper Disposal of Catharanthine Tartrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of Catharanthine Tartrate based on publicly available safety data sheets and general chemical waste disposal regulations. It is not a substitute for a thorough review of your institution's specific policies and consultation with your Environmental Health and Safety (EHS) department. Always adhere to federal, state, and local regulations.

The proper disposal of this compound, an indole (B1671886) alkaloid used in pharmaceutical research, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. Disposal procedures should be dictated by the chemical's hazard classification and applicable regulations.

Immediate Safety and Logistical Information

Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[2][3]

Key Logistical Steps:

  • Consult Your EHS Department: Before beginning any disposal process, contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to understand local and state regulations.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[4] Incompatible materials can lead to dangerous reactions.

  • Proper Labeling: All containers holding this compound for disposal must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and the date of waste generation.[4][5]

Hazard Classification Summary

Safety Data Sheets (SDS) from various suppliers provide differing hazard classifications for this compound. This variability underscores the importance of consulting the specific SDS for the product you are using and treating the substance with caution.

Hazard ClassificationMedChemExpress[3]LGC Standards[6]Cayman Chemical
Acute Oral Toxicity Category 4 (Harmful if swallowed)Acute Tox. 4 (Harmful if swallowed)Not Classified
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Not ClassifiedNot Classified
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Not ClassifiedNot Classified
Respiratory Tract Irritation Category 3 (May cause respiratory irritation)Not ClassifiedNot Classified

Due to the potential for acute toxicity and irritation, it is prudent to handle this compound as a hazardous chemical.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to engage a licensed professional waste disposal company.[2] Do not dispose of this chemical down the drain or in regular trash.[5][7]

Experimental Protocol for Preparing this compound for Disposal:

  • Containment:

    • For solid waste, carefully sweep up the material, avoiding dust generation, and place it in a suitable, sealed container.[2]

    • For solutions, transfer the liquid to a compatible, leak-proof container.[4] Ensure the container is securely closed.[4]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.[5]

    • Clearly write "this compound" and list any solvents or other chemicals present in the mixture.[5] Do not use abbreviations or chemical formulas.[5]

    • Include the name and contact information of the principal investigator or responsible party.[5]

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

    • Ensure secondary containment is used to prevent spills.[4]

  • Arranging for Disposal:

    • Contact your institution's EHS department or the designated chemical waste coordinator to arrange for pickup by a licensed hazardous waste disposal contractor.[2]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Storage & Disposal start This compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) for Hazards start->consult_sds consult_ehs Consult Institutional EHS for Specific Procedures consult_sds->consult_ehs ppe Don Appropriate Personal Protective Equipment (PPE) consult_ehs->ppe select_container Select Compatible, Leak-Proof Container ppe->select_container transfer_waste Transfer Waste to Container (Avoid Dust/Spills) select_container->transfer_waste label_waste Label as 'Hazardous Waste' with Chemical Name & Date transfer_waste->label_waste store_waste Store in Designated Hazardous Waste Area with Secondary Containment label_waste->store_waste contact_disposal Contact EHS to Arrange for Professional Disposal store_waste->contact_disposal disposal Waste Collected by Licensed Disposal Company contact_disposal->disposal

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Catharanthine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for handling Catharanthine Tartrate, a bioactive indole (B1671886) alkaloid. The following procedures for personal protective equipment, operational handling, and disposal are based on a synthesis of available safety data sheets (SDS) to ensure a conservative and comprehensive approach to laboratory safety.

Hazard Identification and Protective Equipment

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1][2] It can also cause respiratory irritation.[1] Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory.

Summary of Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields.[1]To prevent eye contact which can cause serious irritation.[1]
Hand Protection Protective gloves (e.g., nitrile rubber).[1]To prevent skin contact which can cause irritation.[1] Gloves must be inspected before use and disposed of properly after.[3]
Body Protection Impervious clothing or a lab coat.[1]To protect skin from accidental splashes or spills.
Respiratory Protection Use in a well-ventilated area.[1] If dust or aerosols are generated, a NIOSH-approved respirator is recommended.To prevent inhalation, which may cause respiratory tract irritation.[1][3]

Operational Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and the safety of laboratory personnel.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] Have an accessible safety shower and eye wash station.[1]

  • Personal Protective Equipment (PPE): Don the required PPE as outlined in the table above: safety goggles, protective gloves, and a lab coat.

  • Handling the Compound: Avoid direct contact with the skin, eyes, and clothing.[1] Do not inhale dust or aerosols.[1] When using the product, do not eat, drink, or smoke.[1]

  • After Handling: Wash hands thoroughly after handling the compound.[1]

Storage Conditions:

  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • Recommended Storage Temperature: 4°C for sealed storage, protected from moisture and light.[1]

  • In Solvent: -80°C for up to 6 months or -20°C for up to 1 month.[1]

Emergency Procedures and Disposal

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Emergency Response:

Emergency ScenarioImmediate Action
Skin Contact Wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1] Seek medical attention.
Inhalation Move the individual to fresh air and keep them at rest in a comfortable breathing position.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a physician.[1]
Accidental Release Evacuate personnel to a safe area. Wear full personal protective equipment, including respiratory protection.[1] Absorb spills with an inert material (e.g., diatomite) and dispose of the contaminated material according to regulations.[1] Prevent the substance from entering drains or water courses.[1]

Waste Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1][3] It is recommended to use a licensed professional waste disposal service.[3]

This compound Handling Workflow

This compound Handling Workflow cluster_prep Preparation cluster_ppe Don Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_post Post-Handling cluster_disposal Disposal prep1 Work in a well-ventilated area prep2 Ensure access to safety shower and eyewash prep1->prep2 ppe1 Wear safety goggles with side-shields prep2->ppe1 ppe2 Wear protective gloves ppe1->ppe2 ppe3 Wear a lab coat ppe2->ppe3 handle1 Avoid contact with skin, eyes, and clothing ppe3->handle1 handle2 Avoid inhaling dust or aerosols handle1->handle2 handle3 No eating, drinking, or smoking handle2->handle3 post1 Wash hands thoroughly handle3->post1 post2 Store properly or dispose of waste post1->post2 disp1 Dispose of in accordance with regulations post2->disp1 If waste disp2 Use a licensed disposal service disp1->disp2

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.